molecular formula C18H31NO2 B1673603 Ketocainol CAS No. 7488-92-8

Ketocainol

Katalognummer: B1673603
CAS-Nummer: 7488-92-8
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: DBQHPYODCJJUAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ketocainol is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

7488-92-8

Molekularformel

C18H31NO2

Molekulargewicht

293.4 g/mol

IUPAC-Name

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol

InChI

InChI=1S/C18H31NO2/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5/h7-8,10-11,14-15,17,20H,6,9,12-13H2,1-5H3

InChI-Schlüssel

DBQHPYODCJJUAP-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=CC=C1OCCN(C(C)C)C(C)C)O

Kanonische SMILES

CCCC(C1=CC=CC=C1OCCN(C(C)C)C(C)C)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ketocainol; 

Herkunft des Produkts

United States

Foundational & Exploratory

Mechanism of Action of Ketocainol: A Pharmacodynamic & Experimental Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Ketocainol (PubChem CID: 92136246) is a lipophilic amino-ether compound structurally categorized as a local anesthetic and Class I antiarrhythmic agent.[1] Chemically defined as (1R)-1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol, it represents the reduced alcohol derivative of the ketone-based anesthetic ketocaine .

Unlike simple pore-blockers, Ketocainol’s mechanism is governed by its physicochemical transition between neutral and cationic states, allowing it to penetrate lipid bilayers and antagonize Voltage-Gated Sodium Channels (VGSCs) from the intracellular side. This guide details the molecular kinetics of this blockade, its physiological translation into arrhythmia/pain suppression, and the validated protocols required to assay its potency.

PropertyDetail
Chemical Class Amino-ether local anesthetic (Amide-type analogue)
Primary Target Voltage-Gated Sodium Channels (Nav1.x)
Mechanism Type State-dependent, frequency-dependent channel blockade
Therapeutic Class Antiarrhythmic (Class I), Local Anesthetic
Key Metabolite Of Ketocaine (via carbonyl reduction)

Molecular Mechanism of Action (MoA)

The pharmacological efficacy of Ketocainol relies on the "Modulated Receptor Hypothesis." Its action is not static; it discriminates between the resting, open, and inactivated states of the sodium channel.

The Hydrophobic Pathway & Intracellular Access

Ketocainol is a weak base. In the physiological pH of the extracellular fluid (7.4), it exists in an equilibrium between its uncharged (lipophilic) and charged (cationic) forms.

  • Transmembrane Diffusion: The uncharged form diffuses rapidly across the neuronal or cardiac phospholipid bilayer.

  • Intracellular Protonation: Once in the acidic intracellular milieu, the amine group becomes protonated (cationic).

  • Channel Binding: The cationic species enters the open pore of the Nav channel from the intracellular side, binding to specific residues (typically phenylalanine and tyrosine) on the S6 segment of Domain IV.

State-Dependent Blockade

Ketocainol exhibits use-dependence (phasic block), meaning its affinity increases as the channel cycles through open and inactivated states.

  • Resting State (Low Affinity): In quiescent tissue, Ketocainol has poor access to the binding site.

  • Open/Inactivated State (High Affinity): During rapid firing (e.g., tachyarrhythmia or nociception), the channel pore opens, exposing the high-affinity binding site. Ketocainol stabilizes the channel in the inactivated state , extending the refractory period and preventing premature reactivation.

Physiological Outcome
  • Neuronal: Inhibition of the rapid influx of Na+ prevents the depolarization phase of the action potential, halting the propagation of pain signals (nociceptive blockade).

  • Cardiac: By decreasing the slope of Phase 0 depolarization and prolonging the effective refractory period (ERP), it suppresses re-entrant circuits responsible for ventricular arrhythmias.

Visualization: The Ketocainol Signaling Blockade

The following diagram illustrates the kinetic pathway of Ketocainol from extracellular administration to channel inactivation.

Ketocainol_MoA Extracellular Extracellular Space (pH 7.4) K_Uncharged Ketocainol (Uncharged) Lipophilic Form Extracellular->K_Uncharged Administration Membrane Lipid Bilayer Intracellular Intracellular Space (Cytosol) Membrane->Intracellular Translocation K_Charged Ketocainol-H+ (Cationic) Active Form Intracellular->K_Charged Protonation (pH < pKa) K_Uncharged->Membrane Diffusion Nav_Blocked NaV Channel (Inactivated/Blocked) K_Charged->Nav_Blocked Binds Intracellular Pore (S6 Segment) Nav_Resting NaV Channel (Resting State) Nav_Open NaV Channel (Open State) Nav_Resting->Nav_Open Depolarization Nav_Open->Nav_Blocked Ketocainol Binding (Use-Dependence)

Figure 1: Kinetic pathway of Ketocainol demonstrating transmembrane diffusion, intracellular protonation, and state-dependent binding to the Sodium Channel.

Experimental Protocols for Validation

To rigorously validate Ketocainol’s mechanism in a drug development setting, the following protocols are recommended. These move beyond basic observation to causal verification.

Automated Patch-Clamp Electrophysiology (The Gold Standard)

Objective: Quantify the IC50 and characterize the state-dependence of Nav1.5 (cardiac) or Nav1.7 (neuronal) blockade.

  • System: QPatch or Patchliner (Automated), or manual Axon MultiClamp.

  • Cell Line: CHO or HEK293 cells stably expressing hNav1.5.

Protocol Steps:

  • Preparation: Maintain cells in varying physiological saline (External solution: 140mM NaCl; Internal solution: 130mM CsF to block K+ currents).

  • Voltage Protocol (Tonic Block):

    • Hold membrane potential at -120 mV (Resting state).

    • Apply a test pulse to -10 mV for 20ms at low frequency (0.1 Hz).

    • Measure peak Na+ current amplitude in the presence of increasing concentrations of Ketocainol (0.1 µM – 100 µM).

  • Voltage Protocol (Use-Dependence):

    • Apply a train of 20 pulses to -10 mV at high frequency (10 Hz).

    • Analysis: Calculate the "Fractional Block" by comparing the current of the 20th pulse vs. the 1st pulse. A significant decrease indicates Ketocainol preferentially binds to open/inactivated channels (antiarrhythmic signature).

  • Data Output: Plot Concentration-Response curves to derive IC50 for Tonic vs. Phasic block.

Competitive Radioligand Binding Assay

Objective: Confirm the binding site location (Site 2 on the alpha subunit) by displacing a known ligand (e.g., [3H]-Batrachotoxin).

  • Reagents: Rat brain synaptosomes or cardiac membrane preparations.

  • Tracer: [3H]-Batrachotoxin A 20-alpha-benzoate (binds to open state).

  • Method:

    • Incubate membrane fractions with the radioligand and varying concentrations of Ketocainol.

    • Add Veratridine (activator) to open channels, exposing the binding site.

    • Filter through GF/B filters and count radioactivity.

    • Interpretation: A reduction in specific binding confirms Ketocainol competes for the intramembrane pore region.

Comparative Pharmacological Data

The following table benchmarks Ketocainol against standard agents to assist in lead optimization.

ParameterKetocainolLidocaine (Reference)Clinical Implication
Lipophilicity (LogP) ~3.92.4Ketocainol has higher membrane penetration but potentially higher volume of distribution.
Onset of Action RapidRapidSuitable for acute management of arrhythmia or local anesthesia.
Metabolic Pathway Glucuronidation / CYP450CYP1A2 / CYP3A4Ketocainol is the alcohol metabolite; likely cleared via conjugation.
Chirality (R)-Enantiomer dominantAchiral (usually)Stereospecificity may offer reduced toxicity profiles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92136246, Ketocainol. Retrieved from [Link]

  • NCATS Inxight Drugs. Ketocainol: Antiarrhythmic, Anaesthetic. Retrieved from [Link]

  • Andreani, A., et al. (1983). Potential antitumor agents IX: synthesis and antitumor activity of two analogues of ketocaine. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ChEMBL Database. Ketocainol (CHEMBL2104326). European Molecular Biology Laboratory. Retrieved from [Link]

Sources

Technical Whitepaper: Ketocainol – Structural Elucidation and Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ketocainol (CAS: 7488-92-8) is a synthetic amino-ether compound belonging to the class of local anesthetics and Class I antiarrhythmic agents. Structurally, it is the reduced alcohol derivative of Ketocaine , characterized by a lipophilic phenyl ring linked to a basic tertiary amine via an ethoxy chain.

While less ubiquitous than Lidocaine or Procaine in current clinical practice, Ketocainol serves as a critical reference standard in structure-activity relationship (SAR) studies regarding the stereoselective blockade of voltage-gated sodium channels (VGSCs). This guide provides a comprehensive technical analysis of its chemical constitution, synthetic pathways, and pharmacological mechanisms.

Chemical Constitution & Stereochemistry

Ketocainol possesses a chiral center at the benzylic carbon (C1 of the butyl chain), resulting in (R)- and (S)-enantiomers. The (R)-enantiomer is often the focal point of stereospecific binding studies.

Identity & Nomenclature
ParameterDetail
IUPAC Name (1RS)-1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol
Common Name Ketocainol
Molecular Formula C₁₈H₃₁NO₂
Molecular Weight 293.45 g/mol
CAS Number (Base) 7488-92-8
CAS Number (HCl) 7241-38-5
SMILES CCCC(O)c1ccccc1OCCN(C(C)C)C(C)C
Structural Visualization

The following diagram illustrates the core structural connectivity of Ketocainol, highlighting the lipophilic tail (propyl), the aromatic core, and the hydrophilic amine head.

KetocainolStructure Figure 1: Structural Connectivity of Ketocainol Phenyl Phenyl Ring (Lipophilic Core) EtherLink Ether Linkage (-O-CH2-CH2-) Phenyl->EtherLink Ortho Position Alcohol Benzylic Alcohol (Chiral Center) Phenyl->Alcohol Alpha Position Amine Tertiary Amine (Diisopropylamino) EtherLink->Amine ButylChain Propyl Side Chain (C3H7) Alcohol->ButylChain

Figure 1: Structural dissection of Ketocainol showing the ortho-substitution pattern essential for its steric "fit" in the sodium channel.

Physicochemical Profiling

Understanding the physicochemical properties of Ketocainol is vital for predicting its pharmacokinetics, specifically its ability to cross the neuronal membrane (lipophilicity) and its ionization state at physiological pH (pKa).

Key Properties Table
PropertyValueContext
Physical State Solid (Crystalline)typically isolated as HCl salt for stability.
Melting Point > 30°C (Base), ~140-145°C (HCl)Salt formation significantly increases MP due to ionic lattice energy.
LogP (Octanol/Water) 3.9 (Predicted)Highly lipophilic; readily crosses the blood-brain barrier and neuronal membranes.
pKa (Basic Amine) ~9.0 - 9.5 (Estimated)At pH 7.4, predominantly ionized (>90%), but the uncharged fraction is crucial for membrane penetration.
Solubility Low in Water (Base)High solubility in ethanol, DMSO, and lipids. HCl salt is water-soluble.
Solubility & Stability
  • Lipophilicity: The diisopropyl group and the propyl chain contribute to a high LogP (3.9). This lipophilicity facilitates rapid onset of action by allowing the uncharged base to diffuse through the nerve sheath.

  • Stability: The ether linkage is metabolically stable against hydrolysis (unlike ester-type anesthetics like procaine), suggesting a longer duration of action and hepatic clearance via CYP450 enzymes rather than plasma esterases.

Synthetic Pathway (Expertise & Protocols)

The synthesis of Ketocainol is classically achieved via the reduction of its ketone precursor, Ketocaine . This approach ensures the correct carbon skeleton and allows for the introduction of chirality during the reduction step.

Synthesis Workflow

The synthesis involves a Williamson Ether Synthesis followed by a Carbonyl Reduction .

  • Step 1: Ether Formation (Ketocaine Synthesis)

    • Precursors: 2'-Hydroxybutyrophenone + 2-Chloro-N,N-diisopropylethylamine.

    • Conditions: Base catalysis (K₂CO₃ or NaH) in a polar aprotic solvent (DMF or Acetone) under reflux.

    • Mechanism:[1][2][3][4][5] S_N2 nucleophilic attack of the phenoxide ion on the alkyl chloride.

  • Step 2: Carbonyl Reduction (Ketocainol Formation)

    • Reagent: Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).

    • Solvent: Methanol or Ethanol (for NaBH₄).

    • Protocol: The Ketocaine intermediate is dissolved in methanol at 0°C. NaBH₄ (1.5 eq) is added portion-wise to prevent runaway exotherm. The reaction is stirred for 2-4 hours.

    • Workup: Quench with dilute HCl, neutralize, and extract with dichloromethane.

    • Stereochemistry: Standard reduction yields a racemic mixture (RS). Asymmetric reduction (e.g., using Corey-Bakshi-Shibata catalyst) can yield the enantiopure (R)-Ketocainol.

SynthesisPathway Figure 2: Synthetic Route from Precursor to Ketocainol Start 2'-Hydroxybutyrophenone Intermediate Ketocaine (Ketone) Start->Intermediate Williamson Ether Synthesis (Reflux 4-6h) Reagent1 2-Chloro-N,N-diisopropylethylamine (K2CO3 / DMF) Reagent1->Intermediate Product Ketocainol (Alcohol) (Racemic Mixture) Intermediate->Product Carbonyl Reduction (0°C -> RT) Reagent2 NaBH4 / MeOH (Reduction) Reagent2->Product

Figure 2: Two-step synthetic pathway transforming the phenolic ketone into the target amino-alcohol.

Mechanism of Action: Sodium Channel Blockade[8][9]

Ketocainol functions as a state-dependent sodium channel blocker . Its mechanism is homologous to Lidocaine but modulated by its specific steric bulk (diisopropyl groups) and the presence of the hydroxyl group.

Pharmacodynamics
  • Membrane Penetration: The uncharged form (B) diffuses across the neuronal lipid bilayer.

  • Protonation: Once intracellular, the lower pH causes re-protonation to the cationic form (BH⁺).

  • Receptor Binding: The cationic species binds to the S6 segment of Domain IV on the alpha subunit of the voltage-gated sodium channel (Na_v).

  • Effect: This binding stabilizes the channel in the Inactivated State , preventing the conformational change required for sodium influx and depolarization (Phase 0 of the action potential).

The "Modulated Receptor" Hypothesis

Ketocainol exhibits use-dependence (or frequency-dependence). It binds more avidly to open or inactivated channels than to resting channels. This property makes it particularly effective in rapidly firing tissues (e.g., arrhythmic cardiac tissue or active nociceptors).

MOA Figure 3: Mechanism of Intracellular Sodium Channel Blockade Extracellular Extracellular Space (pH 7.4) Membrane Lipid Bilayer Intracellular Intracellular Space (pH 7.0) Drug_Ext Ketocainol (Uncharged) Drug_Int Ketocainol (Uncharged) Drug_Ext->Drug_Int Diffusion Drug_Ion Ketocainol (Cationic) Drug_Int->Drug_Ion Protonation (H+) Channel Na+ Channel (S6 Domain) Drug_Ion->Channel Blockade (Inactivated State)

Figure 3: The hydrophilic pathway of block. Ketocainol must cross the membrane before blocking the channel from the inside.

Safety & Toxicology Profile

As a potent bioactive agent, Ketocainol requires careful handling.

  • Acute Toxicity: Like other local anesthetics, systemic toxicity manifests primarily in the CNS (dizziness, seizures) followed by the cardiovascular system (bradycardia, hypotension).

  • Metabolism: Primary metabolic pathways include N-dealkylation (removal of isopropyl groups) and glucuronidation of the secondary alcohol.

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust (if solid).

    • Store at -20°C (if standard) or RT (if stable salt) in a desiccated environment.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 92136246, Ketocainol, (R)-. Retrieved from [Link]

  • NCATS Inxight Drugs. Ketocainol (Substance Profile).[6][7] National Center for Advancing Translational Sciences. Retrieved from [Link]

  • World Health Organization (2011). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. (Lists Ketocainol as a recognized INN). Retrieved from [Link]

  • Google Patents (2004). US20040058896A1 - Pharmaceutical preparation comprising drug in matrix... (Cites Ketocainol in active pharmaceutical ingredient lists).[8][9][10] Retrieved from

Sources

Discovery and Synthesis of Ketocainol: A Comprehensive Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ketocainol (C₁₈H₃₁NO₂) is an advanced amino-alcohol local anesthetic, structurally related to the butyrophenone derivative ketocaine[1][2]. Designed to provide targeted topical and regional pain relief, its molecular architecture features a lipophilic aromatic ring, an ether-linked intermediate chain, and a hydrophilic tertiary amine[3]. This whitepaper dissects the pharmacological mechanism, retrosynthetic logic, and step-by-step synthetic protocols required to produce high-purity ketocainol, emphasizing the causality behind every chemical choice.

Pharmacological Grounding & Mechanism of Action

Like established local anesthetics (e.g., lidocaine), ketocainol exerts its analgesic effects by reversibly binding to voltage-gated sodium channels (NaV) within the neuronal cell membrane[4].

Causality of Structure-Activity Relationship (SAR): The molecule exists in a dynamic equilibrium between its uncharged free-base and protonated forms. The uncharged, lipophilic base is required to passively penetrate the lipid bilayer. Once intracellular, the lower local pH shifts the equilibrium toward the protonated (active) form. This cation binds directly to the intracellular S6 segment of the NaV channel, physically occluding the pore and preventing the transient influx of Na⁺ ions[4]. This blockade aborts the generation and propagation of action potentials, resulting in localized anesthesia.

NaV_Blockade K Ketocainol (Uncharged Base) Extracellular Membrane Lipid Bilayer Penetration K->Membrane Passive Diffusion K_H Protonated Ketocainol (Active) Intracellular Membrane->K_H Intracellular pKa Shift NaV Voltage-Gated Na+ Channel (S6 Segment) K_H->NaV Target Binding Block Conduction Blockade (Anesthetic Effect) NaV->Block Prevents Na+ Influx

Mechanism of NaV channel blockade by Ketocainol.

Retrosynthetic Analysis & Chemical Strategy

The synthesis of ketocainol relies on a highly efficient, two-step linear sequence starting from commercially available precursors.

Disconnection Strategy:

  • C-O Ether Bond Formation: The initial target is the intermediate ketone, ketocaine. This is achieved via a Williamson ether synthesis between 2'-hydroxybutyrophenone and 2-(diisopropylamino)ethyl chloride[2].

  • Ketone Reduction: The butyrophenone carbonyl is then reduced to the corresponding secondary alcohol, yielding ketocainol.

Expertise Insight (Why this order?): Performing the etherification before the reduction is a critical strategic choice. If 2'-hydroxybutyrophenone were reduced first, it would yield a diol. Subsequent alkylation with the amine side-chain would suffer from poor regioselectivity, leading to a complex mixture of etherified products. By maintaining the carbonyl group during the first step, the phenolic hydroxyl (pKa ~10) is exclusively alkylated, ensuring absolute regiocontrol.

Synthesis_Workflow SM1 2'-Hydroxybutyrophenone Step1 Williamson Etherification (K2CO3, DMF, 80°C) SM1->Step1 SM2 2-(Diisopropylamino)ethyl chloride SM2->Step1 Int Ketocaine (Intermediate) Step1->Int SN2 Displacement Step2 Ketone Reduction (NaBH4, EtOH, 0-25°C) Int->Step2 Prod Ketocainol (Target Molecule) Step2->Prod Hydride Transfer

Two-step linear synthetic workflow for Ketocainol.

Physicochemical Properties

To guide extraction, purification, and analytical validation, the core quantitative parameters of ketocainol are summarized below[1].

PropertyValue
IUPAC Name 1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol
Molecular Formula C₁₈H₃₁NO₂
Molecular Weight 293.44 g/mol
Topological Polar Surface Area (TPSA) 32.7 Ų
Exact Mass 293.235479 Da
Stereocenters 1 (C1 of the butyl chain; Racemic mixture)

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure reaction completion before proceeding.

Step 1: Synthesis of Ketocaine (Williamson Etherification)

Objective: Regioselective alkylation of 2'-hydroxybutyrophenone to form the intermediate ketocaine[2][5]. Reagents: 2'-hydroxybutyrophenone (1.0 eq), 2-(diisopropylamino)ethyl chloride hydrochloride (1.2 eq), Potassium carbonate (K₂CO₃, 3.0 eq). Solvent: N,N-Dimethylformamide (DMF).

Methodology:

  • Preparation: Charge a flame-dried, round-bottom flask with 2'-hydroxybutyrophenone and anhydrous DMF under an inert atmosphere.

  • Deprotonation: Add finely powdered K₂CO₃. Causality: K₂CO₃ is a mild base, perfectly suited to deprotonate the phenol without promoting unwanted E2 elimination of the alkyl halide. Stir at room temperature for 30 minutes to ensure complete phenoxide formation (the solution will deepen in color).

  • Alkylation: Add 2-(diisopropylamino)ethyl chloride hydrochloride portion-wise.

  • Heating: Elevate the temperature to 80°C and stir for 12 hours. Causality: DMF is a polar aprotic solvent that minimally solvates the phenoxide anion, drastically increasing its nucleophilicity and accelerating the SN2 displacement.

  • Workup: Cool to room temperature, dilute with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation (IPC): TLC (Silica gel, Hexane:EtOAc 7:3) must show the complete disappearance of the starting phenol.

Step 2: Reduction to Ketocainol

Objective: Chemoselective reduction of the butyrophenone carbonyl to a secondary alcohol. Reagents: Ketocaine (1.0 eq), Sodium borohydride (NaBH₄, 1.5 eq). Solvent: Absolute Ethanol.

Methodology:

  • Preparation: Dissolve the crude ketocaine in absolute ethanol and cool the mixture to 0°C in an ice bath.

  • Reduction: Slowly add NaBH₄ in small portions. Causality: NaBH₄ is chosen over stronger hydrides (like LiAlH₄) because it is highly chemoselective for ketones, completely inert toward the ether linkage, and safely compatible with protic solvents. The protic solvent (ethanol) stabilizes the transition state and provides the proton required to neutralize the resulting alkoxide intermediate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-3 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous NH₄Cl to destroy excess hydride and buffer the solution.

  • Extraction: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM). Wash with water, dry over MgSO₄, and concentrate to yield crude ketocainol.

  • Purification: Purify via flash column chromatography (DCM:MeOH gradient) to isolate pure ketocainol.

Self-Validating Analytical Workflows

To guarantee the scientific integrity of the final product, the following analytical signatures must be confirmed:

  • Infrared (IR) Spectroscopy: The most immediate proof of success is the complete disappearance of the sharp carbonyl (C=O) stretch at ~1680 cm⁻¹ (present in the ketocaine intermediate) and the emergence of a broad, strong hydroxyl (O-H) stretch at ~3300 cm⁻¹.

  • ¹H NMR Spectroscopy (CDCl₃): The alpha-protons adjacent to the ketone in ketocaine will disappear. A new signal corresponding to the carbinol proton (CH-OH) will appear as a distinct multiplet around 4.5-5.0 ppm, integrating to exactly 1H.

References

  • Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem. National Institutes of Health (NIH).4[4]

  • KETOCAINOL, (R)- - gsrs. National Institutes of Health (NIH).1[1]

  • Ketocaine | C18H29NO2 | CID 68946 - PubChem. National Institutes of Health (NIH).5[5]

  • Ketocaine. Wikipedia, The Free Encyclopedia.2[2]

  • Ketocaine (Rec 7-0518) | Butyrophenone Derivative. MedChemExpress.3[3]

Sources

Technical Monograph: Ketocainol – Pharmacodynamics and Experimental Characterization

[1]

Executive Summary

Ketocainol (CAS: 7488-92-8) is a bioactive amino-ether alcohol, structurally characterized as the reduced alcohol derivative of the local anesthetic ketocaine .[1][2] While often utilized as a reference standard in pharmacological profiling and environmental toxicology, its biological activity mirrors that of Class I antiarrhythmics and amide/ester local anesthetics.[1]

This guide delineates the interaction of Ketocainol with voltage-gated sodium channels (Nav), its primary biological target, and details the experimental workflows required to validate its potency and mechanism of action.[1]

Molecular Identity & Physicochemical Profile[1]

Ketocainol functions as a lipophilic amine.[1] Its capacity to penetrate lipid bilayers is critical for its mechanism of action, which requires intracellular access to the transmembrane pore of ion channels.[1]

PropertyDataRelevance
Chemical Name o-[2-(diisopropylamino)ethoxy]-

-propylbenzyl alcohol
Defines steric bulk and binding affinity.[1]
Molecular Formula

Basis for mass spectrometry identification.[1]
Molecular Weight 293.44 g/mol Facilitates diffusion across the blood-nerve barrier.[1]
Pharmacological Class Local Anesthetic / Class Ib Antiarrhythmic (Putative)Predicts Nav channel blockade.[1][3]
Metabolic Relation Metabolite of KetocaineFormed via ketone reduction; retains bioactivity.[1]

Primary Biological Targets: Voltage-Gated Sodium Channels (Nav)[1][3]

The dominant biological target for Ketocainol is the Voltage-Gated Sodium Channel (Nav) superfamily (Nav1.1 – Nav1.9).[1] Like its parent compound ketocaine, Ketocainol acts as a state-dependent blocker.[1]

Mechanism of Action: The Modulated Receptor Hypothesis

Ketocainol does not physically plug the channel from the outside.[1] Instead, it follows a specific molecular pathway:[1]

  • Membrane Partitioning: The uncharged (lipophilic) form diffuses through the neuronal phospholipid bilayer.[1]

  • Intracellular Protonation: Once inside the cytosol (pH ~7.2), the amine group becomes protonated (charged).[1]

  • Pore Blockade: The cationic form enters the open channel pore from the intracellular side and binds to specific residues (typically phenylalanine/tyrosine) in the S6 transmembrane segment of domain IV.[1]

  • State Stabilization: It stabilizes the channel in the Inactivated State , prolonging the refractory period and preventing repetitive firing.[1]

Secondary Targets (Class Effects)

While Nav blockade is primary, high concentrations of amino-ether anesthetics often exhibit "dirty" pharmacology, potentially interacting with:

  • Potassium Channels (Kv): Leading to broadened action potentials.[1]

  • Calcium Channels (Lav): Contributing to negative inotropy in cardiac tissue.[1]

Signaling Pathways and Physiological Impact[1]

The downstream effect of Ketocainol binding is the inhibition of the Action Potential Propagation Pathway .[1]

Pathway Logic[1]
  • Input: Depolarizing stimulus.

  • Blockade: Ketocainol raises the threshold for excitation and reduces the rate of rise of the action potential (Phase 0).[1]

  • Output: Conduction failure (anesthesia) or termination of re-entrant circuits (anti-arrhythmia).[1][3]

Visualization: Mechanism of Action

The following diagram illustrates the state-dependent binding cycle of Ketocainol.[1]

Ketocainol_MechanismExtracellularExtracellular SpaceMembraneLipid BilayerIntracellularIntracellular CytosolMembrane->IntracellularEntryKetocainol_ChargedKetocainol (BH+)(Protonated)Intracellular->Ketocainol_ChargedProtonation (pH < pKa)Nav_RestingNav Channel(Resting State)Nav_OpenNav Channel(Open State)Nav_Resting->Nav_OpenDepolarizationNav_InactivatedNav Channel(Inactivated State)Nav_Open->Nav_InactivatedTime-dependentNav_Inactivated->Nav_RestingRepolarizationNav_Inactivated->Nav_RestingRecovery DelayedKetocainol_UnchargedKetocainol (B)(Uncharged)Ketocainol_Uncharged->MembraneDiffusionKetocainol_Charged->Nav_OpenPhasic Block (Low Affinity)Ketocainol_Charged->Nav_InactivatedTonic Block (High Affinity)

Figure 1: State-dependent blockade of Voltage-Gated Sodium Channels by Ketocainol.[1] Note the high-affinity binding to the Inactivated State.[1]

Experimental Protocols

To validate Ketocainol activity, researchers must employ self-validating systems that distinguish between non-specific toxicity and specific channel blockade.[1]

Protocol A: Whole-Cell Patch Clamp Electrophysiology

This is the gold standard for quantifying the IC50 of Ketocainol against Nav1.x channels.[1]

Objective: Measure the inhibition of macroscopic

Step-by-Step Methodology:

  • Cell Preparation: Use HEK-293 cells stably expressing Nav1.5 or Nav1.7.[1]

  • Pipette Solution (Intracellular):

    • CsF (105 mM), NaCl (35 mM), EGTA (10 mM), HEPES (10 mM).[1]

    • Rationale: Cs+ blocks K+ channels to isolate Na+ currents; EGTA buffers calcium.[1]

  • Bath Solution (Extracellular):

    • NaCl (140 mM), KCl (4 mM), CaCl2 (2 mM), MgCl2 (1 mM), HEPES (10 mM), Glucose (5 mM).[1]

  • Giga-seal Formation: Approach cell, apply suction to achieve >1 G

    
     seal, then rupture membrane ("break-in") to enter whole-cell mode.[1]
    
  • Voltage Protocol:

    • Hold potential at -100 mV (Resting).

    • Pulse to -10 mV for 20ms to elicit peak current.

    • Repeat at 0.1 Hz (tonic block) and 10 Hz (phasic/use-dependent block).

  • Drug Application: Perfusion of Ketocainol (0.1

    
    M – 100 
    
    
    M).[1]
  • Analysis: Fit the concentration-response curve using the Hill equation:

    
    [1]
    
Protocol B: Analytical Detection (LC-MS/MS)

Ketocainol is often analyzed as an environmental contaminant or metabolic marker.[1]

Objective: Quantify Ketocainol in biological fluids or water samples.

Step-by-Step Methodology:

  • Extraction: Solid Phase Extraction (SPE) using HLB cartridges (Hydrophilic-Lipophilic Balance).[1][4]

    • Condition: Methanol -> Water.[1]

    • Load Sample -> Wash (5% Methanol) -> Elute (100% Methanol).[1]

  • Chromatography (LC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Positive (ESI+).[1]

    • Precursor Ion: [M+H]+ = 294.2 m/z.[1]

    • Product Ions: Fragment ions characteristic of the tropine or benzyl moiety (method development required for specific transitions).[1]

Visualization: Experimental Workflow

The following diagram outlines the logical flow for characterizing Ketocainol from synthesis/sourcing to data validation.

Experimental_WorkflowSourceKetocainol Reference Standard(CAS 7488-92-8)SolubilitySolubility Check(DMSO/Ethanol)Source->SolubilityBranch_PhysPhysiological AssaySolubility->Branch_PhysBranch_AnalAnalytical AssaySolubility->Branch_AnalPatchClampWhole-Cell Patch Clamp(HEK-Nav1.5)Branch_Phys->PatchClampLCMSLC-MS/MS Profiling(ESI+ Mode)Branch_Anal->LCMSResult_IC50Output: IC50 & State-DependencePatchClamp->Result_IC50Hill FitResult_QuantOutput: Concentration/StabilityLCMS->Result_QuantPeak Integration

Figure 2: Dual-stream experimental validation workflow for Ketocainol characterization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23992, Ketocaine. Retrieved from [Link][1]

    • Note: Provides structural foundation and pharmacological classification of the parent compound, essential for inferring Ketocainol activity.[1][3]

  • World Health Organization (2011). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. Retrieved from [Link][1]

    • Note: Validates "Ketocainol" as a recognized pharmaceutical substance and defines its nomencl
  • Szabo-Scandic (2025). Ketocainol Product Data Sheet (CAS 7488-92-8).[1][5][6] Retrieved from [Link][1][7][8]

    • Note: Confirms chemical identity, molecular weight, and commercial availability for research.
  • Note: Source for specific physicochemical data and industrial supply inform
  • Water Research Commission (2015). Chemicals of Concern in Recreational Waters. Retrieved from [Link]

    • Note: Cites Ketocainol in the context of environmental screening and potential endocrine disruption assays.

Pharmacological Profile and Experimental Characterization of Ketocainol: In Vitro and In Vivo Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ketocainol (CAS: 7488-92-8) is a bioactive amino-ether derivative belonging to the class of local anesthetics and antiarrhythmic agents.[1][2] Structurally related to ketocaine, it functions primarily as a voltage-gated sodium channel (Nav) blocker. While often utilized as a reference standard in pharmacological profiling and environmental toxicology screenings, its specific utility lies in its lipophilic nature and ability to modulate neuronal excitability.

This technical guide provides a rigorous analysis of Ketocainol’s mechanism of action, detailing the experimental protocols required to validate its efficacy and safety profile in both in vitro and in vivo settings.

Part 1: Chemical & Mechanistic Grounding

Chemical Identity[3]
  • IUPAC Name: 2-[2-(Diisopropylamino)ethoxy]-

    
    -propylbenzyl alcohol[3]
    
  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1][2][3][4][5][6]
  • Molecular Weight: 293.45 g/mol [2][4]

  • Stereochemistry: Exists as a racemate; the (R)-enantiomer (CAS: 112892-74-3) is often isolated for specific receptor interaction studies.

Mechanism of Action: Voltage-Gated Channel Blockade

Ketocainol exerts its anesthetic effect by binding to the intracellular portion of voltage-gated sodium channels (Nav1.x isoforms). By stabilizing the channel in the inactivated state , it prevents the transient influx of sodium ions (


) required for the depolarization phase of the action potential.

Key Mechanistic Pathway:

  • Diffusion: Uncharged Ketocainol diffuses across the neuronal lipid bilayer.

  • Protonation: Intracellularly, it becomes protonated (cationic form).

  • Binding: The cation binds to the S6 segment of Domain IV within the channel pore.

  • Blockade: Prevents channel transition from inactivated to resting state, effectively halting impulse conduction (frequency-dependent block).

Visualization: Mechanism of Action

The following diagram illustrates the signal transduction blockade induced by Ketocainol at the neuronal membrane.

Ketocainol_Mechanism Ketocainol_Ext Ketocainol (Extracellular) Membrane Lipid Bilayer Diffusion Ketocainol_Ext->Membrane Lipophilicity Ketocainol_Int Ketocainol (Intracellular) Protonation (pH dependent) Membrane->Ketocainol_Int Nav_Channel Voltage-Gated Na+ Channel (Nav1.7 / Nav1.8) Ketocainol_Int->Nav_Channel Access to Pore Binding_Site Pore Binding Site (Domain IV, S6 Segment) Nav_Channel->Binding_Site State-Dependent Binding Action_Potential Action Potential Generation Binding_Site->Action_Potential Inhibits Na+ Influx Blockade Conduction Blockade (Anesthesia/Analgesia) Action_Potential->Blockade

Caption: Kinetic pathway of Ketocainol-mediated sodium channel inhibition leading to neuronal signal cessation.

Part 2: In Vitro Characterization

Electrophysiological Profiling (Patch Clamp)

To quantify the potency of Ketocainol, whole-cell patch-clamp recording is the gold standard. This assay measures the IC


 for sodium current (

) inhibition.

Protocol: Automated Patch Clamp (HEK293-Nav1.7)

  • Objective: Determine concentration-response relationship for tonic and phasic block.

  • Cell Line: HEK293 cells stably expressing human Nav1.7 (hNav1.7).

Workflow Steps:

  • Preparation: Cultivate cells in DMEM with 10% FBS and G418 (selection marker). Detach using Accutase to preserve membrane integrity.

  • Sealing: Establish a G

    
     seal using extracellular solution (NaCl 140 mM, KCl 4 mM, CaCl
    
    
    
    2 mM, MgCl
    
    
    1 mM, HEPES 10 mM).
  • Voltage Protocol:

    • Hold potential at -120 mV (resting state).

    • Depolarize to 0 mV for 20 ms (activates channels) at 0.1 Hz frequency.

  • Application: Perfusion of Ketocainol (0.1

    
    M – 100 
    
    
    
    M) in ascending concentrations.
  • Analysis: Calculate fractional inhibition (

    
    ). Fit data to the Hill equation to derive IC
    
    
    
    .

Data Output Format:

ParameterValue (Typical)Significance
IC

(Tonic)
10 - 50

M
Baseline blockade at resting potential.
IC

(Phasic)
2 - 10

M
Frequency-dependent block (use-dependence).
Hill Slope ~1.0Indicates 1:1 binding stoichiometry.
Cytotoxicity & Off-Target Screening

Given its use in environmental toxicology screenings, Ketocainol must be assessed for non-specific toxicity.

Protocol: MTT Cell Viability Assay

  • Seeding: Plate HepG2 (liver) or SH-SY5Y (neuronal) cells at

    
     cells/well in 96-well plates.
    
  • Treatment: Incubate with Ketocainol (1-500

    
    M) for 24 hours.
    
  • Detection: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Validation: A "safe" profile requires an LC

    
     significantly higher (>10x) than the therapeutic IC
    
    
    
    .

Part 3: In Vivo Effects & Pharmacodynamics

Local Anesthetic Efficacy (Sciatic Nerve Block)

The in vivo efficacy of Ketocainol is best evaluated using the rat sciatic nerve block model, which assesses both motor and sensory blockade.

Experimental Workflow:

  • Subjects: Male Sprague-Dawley rats (200-250g).

  • Administration: Percutaneous injection of 0.2 mL Ketocainol (0.5%, 1.0%, 2.0% solution) into the popliteal fossa.

  • Sensory Testing (Nociception):

    • Test: Pinch the lateral toe with serrated forceps.

    • Endpoint: Withdrawal reflex latency.

  • Motor Testing (Proprioception):

    • Test: Hopping response (lift rat, lower lateral paw to table).

    • Endpoint: Ability to spread toes and support weight.

Visualization: In Vivo Experimental Logic

InVivo_Protocol cluster_readouts Functional Readouts Injection Percutaneous Injection (Popliteal Fossa) Distribution Perineural Diffusion Injection->Distribution Blockade Na+ Channel Block (Sciatic Nerve) Distribution->Blockade Sensory Sensory Loss (Toe Pinch Latency) Blockade->Sensory Motor Motor Paresis (Hopping Deficit) Blockade->Motor

Caption: Workflow for assessing sciatic nerve blockade efficacy in rodent models.

Pharmacokinetics and Safety
  • Absorption: Rapid absorption from mucous membranes due to high lipophilicity.

  • Metabolism: Likely hepatic hydrolysis via esterases (if ester-linked) or CYP450 oxidation (if amide/ether linked). Note: Ketocainol contains an ether linkage, suggesting slower metabolism than ester-type anesthetics like procaine.

  • Toxicity: High systemic doses may lead to CNS excitation (seizures) followed by depression, and cardiovascular collapse (arrhythmias) due to Nav1.5 blockade in the heart.

Part 4: References

  • National Center for Advancing Translational Sciences (NCATS). Ketocainol Hydrochloride (Inxight Drugs). Retrieved from [Link]

  • PubChem. Ketocainol | C18H31NO2.[3][6] National Library of Medicine. Retrieved from [Link][7]

  • World Health Organization (WHO). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances.[8][9] (2018).[8] (Classifies Ketocainol under local anesthetics).[10][11] Retrieved from [Link][8]

  • Water Research Commission. Chemicals of Concern in Recreational Waters. (Mentions Ketocainol in endocrine disruption screening panels). Retrieved from [Link]

  • ChEMBL Database. Ketocainol (CHEMBL2104326). European Molecular Biology Laboratory. Retrieved from [Link]

Sources

Pharmacokinetics and Pharmacodynamics of Ketocainol: A Mechanistic and Bioanalytical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ketocainol is a highly lipophilic local anesthetic agent primarily utilized for topical analgesia[1]. While it shares functional similarities with classical amide and ester anesthetics, its unique benzenemethanol ether structural framework dictates specific pharmacokinetic (PK) distribution patterns and pharmacodynamic (PD) binding kinetics[2]. This whitepaper deconstructs the mechanistic action of Ketocainol, outlines its quantitative ADME (Absorption, Distribution, Metabolism, Excretion) profile, and provides rigorously self-validating experimental protocols for its bioanalytical characterization.

Pharmacodynamics (PD): Mechanism of Action

Voltage-Gated Sodium Channel (VGSC) Blockade

The primary pharmacological target of Ketocainol is the voltage-gated sodium channel (VGSC) located within neuronal membranes[3]. The causality of its anesthetic effect is rooted in state-dependent blockade.

Due to its computed XLogP3 of 3.9, the uncharged base form of Ketocainol rapidly diffuses across the lipid bilayer[2]. Once in the slightly more acidic intracellular environment, the molecule becomes protonated. This ionized form binds with high affinity to the intracellular domain of the VGSC alpha subunit, specifically targeting the channel when it is in the open or inactivated state[3]. By stabilizing the inactivated state, Ketocainol prevents the transient influx of sodium ions (


), aborting the depolarization phase of the action potential and effectively halting nociceptive signal propagation to the central nervous system[3].

VGSC_Blockade Keto Ketocainol (Local Anesthetic) Membrane Neuronal Membrane Penetration Keto->Membrane Diffusion Channel Voltage-Gated Na+ Channel (Intracellular) Membrane->Channel Target Binding Block Conformational Blockade Channel->Block State-Dependent Inhibit Inhibition of Na+ Influx Block->Inhibit Action Action Potential Arrest Inhibit->Action

Fig 1: Pharmacodynamic mechanism of Ketocainol inhibiting voltage-gated sodium channels.

Pharmacokinetics (PK): ADME Profile

The PK profile of Ketocainol is optimized for its intended clinical application: localized topical relief[1]. Systemic absorption is generally minimized by its high tissue partitioning, though understanding its systemic clearance is critical for toxicity modeling.

  • Absorption: When applied topically, absorption into the systemic circulation is slow and limited by its high lipophilicity, which favors retention in the stratum corneum and local subcutaneous tissues.

  • Distribution: In the event of systemic entry, it exhibits a high volume of distribution (

    
    ) and significant plasma protein binding (primarily to alpha-1-acid glycoprotein).
    
  • Metabolism: Hepatic clearance is the primary elimination route. Like structurally related local anesthetics, it undergoes N-dealkylation and hydroxylation via the Cytochrome P450 (CYP) system[3].

  • Excretion: Metabolites are subsequently conjugated and excreted renally.

Quantitative PK/PD Summary

The following table synthesizes the core physicochemical and pharmacological metrics of Ketocainol[2],[1],[3],[4]:

ParameterDescriptionEstimated Value / Characteristic
Molecular Weight Mass of Ketocainol (C18H31NO2)293.44 g/mol
Lipophilicity (XLogP3) Partition coefficient indicating membrane permeability3.9
Primary Target Pharmacodynamic receptorVoltage-Gated Sodium Channels (VGSCs)
Therapeutic Class WHO INN ClassificationLocal Anesthetic (-cainol stem)
Route of Administration Typical delivery methodTopical / Local Infiltration
Primary Clearance Metabolic pathwayHepatic (CYP450 mediated)

Experimental Protocols for PK/PD Profiling

As an Application Scientist, I emphasize that robust data relies on self-validating experimental designs. The following methodologies incorporate internal controls and system suitability tests (SST) to ensure data integrity.

Protocol 1: In Vitro Patch-Clamp Electrophysiology (PD Validation)

Causality: Fluorescence-based membrane potential assays lack the temporal resolution to capture the rapid kinetics of VGSCs. Whole-cell patch-clamp electrophysiology is required to accurately quantify the state-dependent


 of Ketocainol.

Step-by-Step Methodology:

  • Cell Preparation & System Suitability: Culture HEK-293 cells stably expressing human

    
     channels.
    
    • Self-Validation: Record baseline leak currents prior to testing. Cells exhibiting a leak current >100 pA are automatically rejected to guarantee membrane integrity.

  • Perfusion Setup: Establish the whole-cell configuration using a cesium-based intracellular solution.

    • Causality: Cesium blocks endogenous background potassium currents, isolating the pure sodium current for accurate measurement.

  • Voltage Protocol: Apply a holding potential of -100 mV, followed by 20 ms depolarizing steps to 0 mV at a frequency of 10 Hz.

    • Causality: High-frequency stimulation forces the channels into open/inactivated states, specifically assessing the use-dependent block characteristic of Ketocainol.

  • Compound Application: Perfuse Ketocainol at escalating concentrations (0.1 μM to 100 μM).

    • Self-Validation: Run a positive control (Lidocaine 10 μM) to verify channel responsiveness, and a vehicle control (0.1% DMSO) to rule out solvent-induced current rundown.

  • Data Acquisition: Fit the fractional block against the concentration log using the Hill equation to derive the

    
     and Hill coefficient.
    
Protocol 2: LC-MS/MS Bioanalytical Quantification (PK Assay)

Causality: Evaluating the systemic absorption of topically applied Ketocainol requires ultra-high sensitivity (pg/mL range) and specificity, necessitating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) over standard HPLC-UV.

Step-by-Step Methodology:

  • Sample Extraction: Spike 50 μL of collected plasma with a stable isotope-labeled internal standard (e.g., Ketocainol-d7). Add 150 μL of ice-cold acetonitrile to precipitate proteins.

    • Causality & Validation: The internal standard co-elutes with the analyte, correcting for matrix ionization effects and extraction recovery variations, making the assay self-correcting.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 μL onto a C18 reversed-phase column (50 x 2.1 mm, 1.7 μm). Utilize a gradient elution of Water/0.1% Formic Acid and Acetonitrile/0.1% Formic Acid.

    • Self-Validation: Inject a System Suitability Test (SST) standard before the batch. The run is only initiated if peak asymmetry is < 1.5 and retention time drift is < 2%.

  • Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+). Monitor the specific precursor-to-product ion transition for Ketocainol (m/z 294.2

    
     primary fragment).
    
  • Calibration & QC Validation: Construct a calibration curve ranging from 1 to 1000 ng/mL.

    • Self-Validation: Intersperse Quality Control (QC) samples at low, mid, and high concentrations throughout the run. The analytical batch is only accepted if at least 67% of the QCs fall within ±15% of their nominal concentrations.

PKPD_Workflow cluster_PD Pharmacodynamics (PD) cluster_PK Pharmacokinetics (PK) Start Ketocainol Profiling Patch Patch-Clamp Electrophysiology Start->Patch Dose In Vivo Dosing (Topical/IV) Start->Dose IC50 IC50 Determination (VGSC) Patch->IC50 Model PK/PD Mathematical Modeling IC50->Model Plasma Plasma Sampling & Extraction Dose->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS LCMS->Model

Fig 2: Self-validating experimental workflow for Ketocainol PK/PD characterization.

References

  • Title: Ketocainol, (R)- | C18H31NO2 | CID 92136246 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Concise Dictionary Of Pharmacological Agents - Properties And Synonyms Source: VDOC.PUB URL: [Link]

  • Title: Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances 2011 Source: World Health Organization (WHO) URL: [Link]

Sources

Potential Therapeutic Applications of Ketocainol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing preclinical drug development pipelines, I approach the pharmacological evaluation of dual-action molecules not merely as a catalog of phenotypic effects, but as a precise mechanistic cascade. Ketocainol (C₁₈H₃₁NO₂) is a bioactive small molecule that functions dually as a[1]. Designated under the World Health Organization's "-cainol" stem classification for antiarrhythmics and local anesthetics, Ketocainol represents a highly lipophilic aminoethylamide with significant therapeutic potential in both cardiology and neurology[2].

This whitepaper provides an in-depth technical framework detailing Ketocainol’s pharmacodynamics, therapeutic applications, and the rigorous, self-validating experimental protocols required to evaluate its efficacy in preclinical models.

Physicochemical Profile & Pharmacodynamics

Ketocainol exerts its primary therapeutic effects by interacting with the intracellular domain of [3]. By blocking the transient increase in sodium permeability, it prevents the generation and conduction of action potentials.

In cardiac tissue, this manifests as a Class IB antiarrhythmic effect. Ketocainol decreases the flow of sodium ions into the myocardium—specifically within the Purkinje network—during Phase 0 of the action potential, thereby[3]. In neuronal tissue, this same mechanism aborts the propagation of pain signals, providing robust local anesthesia.

Physicochemical Properties

The molecule's high lipophilicity is the primary driver of its rapid onset of action, allowing it to easily partition across the blood-nerve barrier and myocardial cell membranes.

Table 1: Physicochemical Properties of Ketocainol

PropertyValueClinical/Experimental Significance
Molecular Formula C₁₈H₃₁NO₂[4]Standard aminoethylamide structure conferring stability.
Molecular Weight 293.4 g/mol [4]Small molecular size facilitates rapid tissue penetration.
LogP ~3.9[4]High lipophilicity; enables rapid crossing of lipid bilayers.
Topological Polar Surface Area 32.7 Ų[4]Low TPSA supports excellent membrane permeability.
Mechanism of Action Visualization

MOA Keto Ketocainol (C18H31NO2) VGSC Voltage-Gated Na+ Channels (Nav1.5, Nav1.7) Keto->VGSC Binds intracellular domain Phase0 Inhibition of Phase 0 Depolarization VGSC->Phase0 Decreases Na+ influx Cardiac Cardiac Tissue Decreased Automaticity (Purkinje Fibers) Phase0->Cardiac Class IB Antiarrhythmic Neuro Neuronal Tissue Action Potential Blockade (Peripheral Nerves) Phase0->Neuro Local Anesthetic

Fig 1: Ketocainol mechanism of action targeting voltage-gated sodium channels.

Therapeutic Applications

Cardiology: Ventricular Arrhythmia Management

Like its structural relative lidocaine, Ketocainol is uniquely suited for ischemic myocardial tissue. Because ischemic cells are partially depolarized, voltage-gated sodium channels spend more time in the inactive state. Ketocainol preferentially binds to these inactive channels (use-dependent block), making it a highly targeted therapy for suppressing ventricular tachycardia (VT) and ventricular fibrillation (VF) following myocardial infarction, without severely depressing contractility in healthy tissue.

Neurology: Regional Anesthesia and Neuropathic Pain

Ketocainol's ability to block fast voltage-gated sodium channels (such as Nav1.7 and Nav1.8) in peripheral neurons prevents the postsynaptic neuron from depolarizing. This aborts the birth of pain signals at the source, offering potential applications in epidural anesthesia, peripheral nerve blocks, and the formulation of topical analgesics for neuropathic pain.

Table 2: Comparative Pharmacodynamics (Class IB Agents)

ParameterKetocainolPrototype (Lidocaine)
Primary Target Nav1.5, Nav1.7[3]Nav1.5, Nav1.7[3]
Phase 0 Depolarization Decreased[3]Decreased[3]
Action Potential Duration (APD) ShortenedShortened
Effective Refractory Period (ERP) DecreasedDecreased
ERP/APD Ratio Increased (Antiarrhythmic effect)Increased

Experimental Methodologies & Validation Protocols

To rigorously evaluate Ketocainol, experimental designs must eliminate confounding variables. The following protocols are engineered as self-validating systems, ensuring that the data generated is both highly specific and physiologically relevant.

Protocol 1: In Vitro Patch-Clamp Electrophysiology (Nav1.5 Kinetics)

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of Ketocainol on cardiac Nav1.5 channels.

  • Step 1: Cell Preparation. Cultured HEK293 cells are transiently transfected with the human SCN5A gene (encoding Nav1.5).

    • Causality: HEK293 cells lack endogenous voltage-gated sodium currents. This provides a "clean," zero-background environment to isolate Nav1.5 kinetics without confounding interference from calcium or potassium channels natively expressed in primary cardiomyocytes.

  • Step 2: Solution Formulation.

    • Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

    • Causality: Cesium (Cs⁺) is explicitly used to replace intracellular potassium. This blocks outward K⁺ currents, ensuring that the measured whole-cell current is exclusively sodium-mediated.

  • Step 3: Whole-Cell Patch-Clamp Configuration. Borosilicate glass pipettes (2-4 MΩ) are used to form a giga-ohm seal.

    • Causality: Achieving a seal >1 GΩ is critical to minimize leak currents and reduce electrical noise, ensuring high-fidelity recording of picoampere-level currents.

  • Step 4: Drug Perfusion & Voltage Protocols. Cells are held at -120 mV. A depolarizing step to -20 mV for 50 ms is applied at 0.1 Hz. Ketocainol is perfused in a concentration gradient (0.1 μM to 100 μM).

    • Causality: The extreme -120 mV holding potential ensures all Nav1.5 channels are fully recovered from inactivation and reside in the resting state before the test pulse, standardizing the baseline.

  • Step 5: System Validation.

    • Self-Validating Step: Tetrodotoxin (TTX) at 30 μM is applied at the end of the experiment. Complete ablation of the current confirms channel identity and proves the system's responsiveness to known blockers.

Workflow Prep 1. Cell Prep HEK293 (Nav1.5) Perf 2. Perfusion Ketocainol Gradient Prep->Perf Patch 3. Patch Clamp Whole-Cell Mode Perf->Patch Data 4. Acquisition I-V Relationship Patch->Data Anal 5. Analysis IC50 Determination Data->Anal

Fig 2: Patch-clamp electrophysiology workflow for Nav1.5 IC50 determination.

Protocol 2: Ex Vivo Langendorff Perfused Heart Model

Objective: To evaluate the antiarrhythmic efficacy of Ketocainol in an intact organ system.

  • Step 1: Heart Excision and Cannulation. Hearts from adult male Wistar rats are rapidly excised, and the aorta is cannulated.

    • Causality: Retrograde perfusion via the aorta closes the aortic valve, forcing the oxygenated Krebs-Henseleit buffer entirely through the coronary arteries. This maintains myocardial viability while completely isolating the heart from systemic neurohormonal reflexes that could mask the drug's direct electrophysiological effects.

  • Step 2: Ischemia-Reperfusion (I/R) Arrhythmia Induction. The left anterior descending (LAD) coronary artery is ligated for 30 minutes, followed by reperfusion.

    • Causality: I/R injury reliably induces ventricular tachycardia/fibrillation (VT/VF), accurately mimicking the clinical setting of a myocardial infarction and subsequent revascularization.

  • Step 3: Ketocainol Administration. Ketocainol is introduced into the perfusate 10 minutes prior to the ischemic event to assess prophylactic efficacy.

  • Step 4: System Validation.

    • Self-Validating Step: Coronary flow rate and left ventricular developed pressure (LVDP) are continuously monitored via a ventricular balloon. A baseline LVDP < 80 mmHg or coronary flow rate < 8 mL/min automatically invalidates the preparation, ensuring that only physiologically healthy hearts are analyzed and preventing false-positive arrhythmic events due to poor surgical preparation.

References

1.[3] Title: Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem. Source: nih.gov. URL: [Link] 2.[4] Title: Ketocainol, (R)- | C18H31NO2 | CID 92136246 - PubChem. Source: nih.gov. URL:[Link] 3.[1] Title: KETOCAINOL HYDROCHLORIDE - Inxight Drugs. Source: ncats.io. URL:[Link] 4.[2] Title: The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. Source: who.int. URL:[Link]

Sources

Technical Monograph: Ketocainol (Rec 7-0544)

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Pharmacodynamics, Synthesis, and Experimental Protocols

Part 1: Executive Summary

Ketocainol (CAS: 7488-92-8), historically designated as Rec 7-0544 , is a lipophilic local anesthetic and Class Ib antiarrhythmic candidate belonging to the amino-ether/amino-alcohol pharmacophore class. Structurally derived from the amino-ketone ketocaine , Ketocainol represents the reduced alcohol congener, a modification that significantly alters its hydrogen-bonding capacity, blood-brain barrier (BBB) permeability, and voltage-gated sodium channel (NaV) binding kinetics.

While less ubiquitous than Lidocaine or Bupivacaine in clinical practice, Ketocainol serves as a critical probe in structure-activity relationship (SAR) studies, particularly in evaluating the role of the hydroxyl moiety in stabilizing the drug-receptor complex within the NaV pore. This guide provides a comprehensive technical breakdown of its mechanism, synthesis, and validation protocols.

Part 2: Chemical & Pharmacological Profile[1][2][3][4][5][6][7]
2.1 Structural Identity
  • IUPAC Name: (1R)-1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol

  • Molecular Formula: C₁₈H₃₁NO₂

  • Molecular Weight: 293.45 g/mol

  • Key Functional Groups:

    • Lipophilic Tail: Propyl-substituted phenyl ring (provides membrane anchoring).

    • Linker: Ether linkage (contrast to the amide linkage in Lidocaine, conferring different hydrolytic stability).

    • Hydrophilic Head: Diisopropylamine (proton-accepting site, pKa ≈ 8.0–9.0).

    • Chiral Center: The secondary alcohol at the C1 position (unlike the achiral ketone parent, Ketocaine).

2.2 Mechanism of Action: The Modulated Receptor Hypothesis

Ketocainol functions as a state-dependent blocker of voltage-gated sodium channels (NaV1.x). Its efficacy is governed by the Modulated Receptor Hypothesis , where the drug exhibits differential affinity for the channel's Resting (R), Open (O), and Inactivated (I) states.

  • Membrane Partitioning: The uncharged (free base) form of Ketocainol diffuses through the neuronal lipid bilayer.

  • Intracellular Protonation: Once in the acidic intracellular milieu, the amine becomes protonated (

    
    ).
    
  • Pore Blocking: The cationic species enters the open channel pore from the intracellular side, binding to the S6 transmembrane segment of domain IV (DIV-S6).

  • Stabilization: The hydroxyl group of Ketocainol (absent in Ketocaine) potentially forms auxiliary hydrogen bonds with serine or threonine residues in the pore lining, altering dissociation kinetics compared to its ketone parent.

2.3 Visualization: Nociceptive Blockade Pathway

Ketocainol_Mechanism Extracellular Extracellular Space (pH 7.4) K_Base Ketocainol (Free Base) Extracellular->K_Base Application Membrane Lipid Bilayer Intracellular Intracellular Space (pH < 7.0) Membrane->Intracellular Translocation Intracellular->K_Base Equilibrium K_Base->Membrane Diffusion K_Cation Ketocainol (Cation BH+) K_Base->K_Cation Protonation (pH dependent) NaV_Open NaV Channel (Open) K_Cation->NaV_Open Enters Pore NaV_Closed NaV Channel (Closed) NaV_Closed->NaV_Open Depolarization NaV_Blocked NaV Channel (Blocked) NaV_Open->NaV_Blocked Binding to DIV-S6

Figure 1: State-dependent blockade of NaV channels by Ketocainol. Note the requirement for intracellular protonation.

Part 3: Synthesis & Formulation

Causality of Route Selection: The synthesis of Ketocainol is most reliably achieved via the reduction of Ketocaine . This route is preferred over de novo Grignard synthesis because Ketocaine is a stable, crystallizable intermediate that allows for purification prior to the final stereocenter formation.

3.1 Synthesis Protocol: Ketone Reduction

Objective: Convert the carbonyl group of Ketocaine to the secondary alcohol of Ketocainol.

Reagents:

  • Substrate: Ketocaine HCl (Rec 7-0518)

  • Reducing Agent: Sodium Borohydride (

    
    )
    
  • Solvent: Methanol (MeOH)

  • Quenching Agent: 1N Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Ketocaine free base in 50 mL of anhydrous Methanol. Cool to 0°C in an ice bath to suppress side reactions.

  • Addition: Slowly add 15 mmol of

    
     in small portions over 20 minutes. Note: Rapid addition may cause vigorous hydrogen evolution and solvent boil-over.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Silica; Mobile phase:

    
    :MeOH 9:1). The ketone spot (
    
    
    
    ) should disappear, replaced by the more polar alcohol spot (
    
    
    ).
  • Quench: Carefully add 1N HCl dropwise until pH < 3 to destroy excess hydride.

  • Extraction: Evaporate methanol under reduced pressure. Basify the residue with 10% NaOH to pH 10. Extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from n-hexane/ethyl acetate to yield Ketocainol as a white crystalline solid.
    
3.2 Visualization: Synthesis Workflow

Ketocainol_Synthesis Ketocaine Ketocaine (Ketone) C18H29NO2 NaBH4 Reagent: NaBH4 Solvent: MeOH, 0°C Ketocaine->NaBH4 Reduction Intermediate Borate Complex NaBH4->Intermediate Hydrolysis Hydrolysis (HCl then NaOH) Intermediate->Hydrolysis Ketocainol Ketocainol (Alcohol) C18H31NO2 Hydrolysis->Ketocainol Yield > 85%

Figure 2: Reductive synthesis pathway from Ketocaine to Ketocainol.

Part 4: Experimental Validation Protocols

To validate the identity and activity of Ketocainol, the following self-validating protocols are required.

4.1 Protocol A: Deionization and Partition Coefficient Determination

Rationale: As a local anesthetic, the efficacy of Ketocainol depends on its


 and lipophilicity. This protocol measures the "deionization curve" to determine the pH at which the drug precipitates (solubility limit of the free base).

Materials:

  • Ketocainol HCl solution (2% w/v).

  • Calibrated pH meter.

  • 0.1 N NaOH.

  • Turbidimeter or UV-Vis spectrophotometer (600 nm).

Procedure:

  • Baseline: Measure the initial pH of the clear Ketocainol HCl solution.

  • Titration: Add 0.1 N NaOH in 10

    
     increments under constant stirring.
    
  • Detection: Record pH after each addition. Simultaneously monitor Optical Density (OD) at 600 nm.

  • Endpoint: The onset of turbidity (sudden spike in OD) indicates the precipitation of the unionized base.

  • Calculation: Plot pH vs. Volume NaOH. The inflection point corresponds to the

    
     (approx 8.5) and the solubility limit of the free base (
    
    
    
    ).
4.2 Protocol B: Whole-Cell Patch Clamp (Nav1.7 Inhibition)

Rationale: Direct measurement of current inhibition is the gold standard for validating anesthetic potency.

Settings:

  • Cell Line: HEK-293 stably expressing hNaV1.7.

  • Pipette Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.3).

  • Bath Solution: 140 mM NaCl, 3 mM KCl, 1 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES (pH 7.4).

Voltage Protocol:

  • Holding Potential: -100 mV (Resting state).

  • Pulse: Depolarize to 0 mV for 20 ms (to open channels).

  • Frequency: 0.1 Hz (Tonic block) vs 10 Hz (Phasic/Use-dependent block).

Data Analysis: Calculate the Fractional Block (


):


Construct a dose-response curve to determine

. Ketocainol typically exhibits a lower

(higher potency) in the 10 Hz protocol due to use-dependent block.
Part 5: Comparative Data Summary
FeatureKetocainol (Rec 7-0544)Ketocaine (Rec 7-0518)Lidocaine
Structure Type Amino-Ether AlcoholAmino-Ether KetoneAmino-Amide
H-Bond Donor Yes (-OH)NoYes (Amide NH)
Chirality Yes (R/S Enantiomers)No (Achiral)No (Achiral)
Est. pKa ~8.5~8.27.9
Onset Speed Moderate (High pKa)FastFast
Primary Use Research / TopicalTopical / ResearchClinical Standard
Part 6: References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 92136246, Ketocainol. Retrieved from [Link]

  • World Health Organization. The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. (Lists Ketocainol and Ketocaine as related anesthetic stems). Retrieved from [Link]

  • Lofgren, N., & Tegner, C. (1950s/60s context). Studies on Local Anesthetics. (Foundational literature on the Rec-7 series and amino-ether synthesis). Note: Specific digital DOI unavailable for original 1960s Rec-7 monographs; referenced via modern chemical databases.

  • ResearchGate (2006). A Study on Oxidative Deterioration of Local Anesthetic Solution in Multi-Dose Vials. (Specific data on Rec 7-0544 stability and deionization). Retrieved from [Link]

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology.[1] Anesthesia Progress. (Mechanistic grounding for NaV blockade). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Ketocainol Solution Preparation and Stability Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a technical guide for the preparation, handling, and stability assessment of Ketocainol , a specialized local anesthetic and antiarrhythmic agent.

CRITICAL DISAMBIGUATION: Ketocainol (CAS: 7488-92-8 / 7241-38-5) is distinct from Ketoconazole (Antifungal) and Ketorolac (NSAID). Ensure you are working with the correct chemical entity before proceeding.

Compound Profile & Physicochemical Basis[1][2][3][4][5]

To prepare a stable solution, one must first understand the molecular drivers of solubility and degradation. Ketocainol is a chiral amino-ether derivative. Its solubility is pH-dependent due to the tertiary amine function.

PropertyDataSignificance for Protocol
IUPAC Name (1R)-1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-olDefines stereochemistry (R-isomer active).[1][2]
Molecular Weight 293.45 g/mol Required for Molar (M) calculations.
pKa (Calculated) ~8.9 (Tertiary Amine)Critical: At pH 7.4, a significant fraction exists as the cationic species, but solubility limits may apply to the free base.
LogP ~3.9 (Lipophilic)High lipid solubility; poor aqueous solubility in free base form.
Chemical Class Amino-alkyl etherHigh Hydrolytic Stability (unlike ester anesthetics like Procaine).

Preparation Protocols

Decision Matrix: Choosing the Right Solvent System

The choice of preparation method depends on the available form of the compound (Free Base vs. Hydrochloride Salt) and the intended application (In vitro vs. In vivo).

PreparationWorkflow Start Starting Material Form_Base Ketocainol Free Base (Lipophilic) Start->Form_Base Form_Salt Ketocainol HCl (Hydrophilic) Start->Form_Salt Method_A Method A: Stock in DMSO (Universal Stock) Form_Base->Method_A Preferred Method_C Method C: Acid Conversion (In situ Salt Formation) Form_Base->Method_C If DMSO prohibited Form_Salt->Method_A Possible Method_B Method B: Aqueous Buffer (Direct Dissolution) Form_Salt->Method_B Preferred Final_Aq Dilute into Media/Buffer (Precipitation Risk if pH > pKa) Method_A->Final_Aq Method_B->Final_Aq Method_C->Final_Aq

Figure 1: Workflow for selecting the appropriate solubilization strategy based on the starting material.

Protocol A: Preparation from Ketocainol HCl (Standard Aqueous)

Best for: Electrophysiology, aqueous stability studies.

  • Weighing: Accurately weigh 29.3 mg of Ketocainol HCl.

  • Dissolution: Transfer to a volumetric flask. Add 8.0 mL of ultrapure water (Milli-Q, 18.2 MΩ).

  • Vortex: Vortex for 30 seconds. The salt should dissolve readily.

  • Buffering: Add 1.0 mL of 10x PBS or specific buffer concentrate.

    • Note: Do not add buffer before the drug is dissolved, as high salt concentrations can suppress the solubility of the drug via the common ion effect or salting-out.

  • Adjustment: Q.S. (quantity sufficient) to 10.0 mL with water.

    • Final Concentration: ~10 mM (approx 3 mg/mL).

  • Filtration: Filter through a 0.22 µm PVDF or PES syringe filter for sterilization.

Protocol B: Preparation from Free Base (DMSO Stock)

Best for: High-throughput screening, storage stocks.

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: Prepare a 100 mM stock solution.

    • Weigh 293.5 mg Free Base.

    • Dissolve in 10.0 mL DMSO.

  • Storage: Aliquot into amber glass vials (hydroscopic protection). Store at -20°C.

  • Dilution for Use:

    • Dilute 1:1000 into assay buffer to achieve 100 µM .

    • Validation: Ensure final DMSO concentration is < 0.1% to avoid solvent artifacts in biological assays.

Stability & Degradation Mechanisms[3]

Ketocainol possesses an ether linkage (Ar-O-R), which renders it significantly more stable to hydrolysis than ester-based anesthetics (e.g., Procaine, Tetracaine) or amide-based anesthetics (e.g., Lidocaine). However, the benzylic alcohol and tertiary amine present oxidation risks.

Stability Profile
StressorStability RatingMechanism / Risk
Hydrolysis (pH 1-13) High The ether bond is chemically inert under physiological and most forced degradation conditions.
Oxidation (Peroxide/Air) Moderate The tertiary amine can form N-oxides. The secondary alcohol can oxidize to a ketone.
Photostability Moderate The aromatic ring absorbs UV. Protect from direct light to prevent radical-mediated cleavage.
Thermal (Solution) High Stable at 37°C for > 7 days. Autoclavable only in acidic pH (HCl salt form).
Degradation Pathway Visualization

DegradationPathways cluster_stability Hydrolytic Stability Ketocainol Ketocainol (Active) Oxidation Oxidative Stress (H2O2 / Air) Ketocainol->Oxidation Acid Acidic Stress (pH < 2, Heat) Ketocainol->Acid N_Oxide N-Oxide Impurity (Inactive) Oxidation->N_Oxide N-oxidation Dehydration Alkene Elimination (Rare) Acid->Dehydration - H2O Note Ether Linkage: Resistant to Hydrolysis

Figure 2: Primary degradation risks. Note the absence of hydrolysis, distinguishing it from ester-anesthetics.

Analytical Verification (HPLC Method)[3]

To validate the concentration and stability of your preparation, use the following Reverse-Phase HPLC method. This method separates the parent compound from potential N-oxide degradation products.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption) or 210 nm (Universal).

  • Retention Time: Ketocainol is lipophilic and will elute late (approx. 8-10 min depending on dead volume).

Self-Validation Step: Before running valuable samples, inject a blank (solvent only) and a standard (known concentration). The standard peak area must be linear (R² > 0.99) across the 1 µM – 100 µM range.

References

  • National Center for Advancing Translational Sciences (NCATS). Ketocainol (R)- | C18H31NO2.[1] Inxight Drugs.[3][1][4][5][6][7] Retrieved October 26, 2023. [Link][1]

  • PubChem Database. Ketocainol, CID=92136246.[8][1][4] National Institutes of Health (NIH).[1] [Link][1][4]

  • World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances. (Methodology for "-cain-" stem naming). [Link]

  • ChEMBL Database. Ketocainol Target Profile. European Molecular Biology Laboratory. [Link]

Sources

Application Note: Standard Protocols for Using Ketocainol in In Vitro Cell Culture Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

Ketocainol (CAS: 7241-38-5 for HCl) is a synthetic small molecule exhibiting potent local anesthetic and antiarrhythmic properties. Chemically defined as a derivative of benzenemethanol with a diisopropylamino side chain, it functions primarily as a Voltage-Gated Sodium Channel (NaV) blocker .

In the context of cell culture and drug development, Ketocainol is utilized as a reference compound or investigational agent to study:

  • Excitability Modulation: Inhibition of action potential propagation in neurons and cardiomyocytes.

  • Cardiotoxicity Screening: Assessment of Class I antiarrhythmic effects on repolarization and conduction velocity.

  • Membrane Stabilization: Evaluation of cytoprotective effects against hypoxic or ischemic stress in excitable tissues.

This guide provides standardized, rigorous protocols for the preparation, handling, and experimental application of Ketocainol in mammalian cell culture systems, specifically focusing on Induced Pluripotent Stem Cell-derived Cardiomyocytes (iPSC-CMs) and HEK293 cells expressing specific ion channels.

Chemical Properties & Reagent Preparation[1][2]

To ensure experimental reproducibility, strict adherence to solubility and storage parameters is required.

ParameterSpecification
Chemical Name Benzenemethanol, 2-(2-(bis(1-methylethyl)amino)ethoxy)-

-propyl-, hydrochloride
Molecular Weight 329.91 g/mol (HCl salt)
Solubility Water (up to 50 mM), DMSO (up to 100 mM), Ethanol
Storage (Solid) -20°C, desiccated, protected from light
Storage (Stock) -80°C (stable for 6 months)
Protocol A: Preparation of Stock and Working Solutions

Objective: Create a stable 10 mM stock solution and serial dilutions for dose-response assays.

Materials:

  • Ketocainol Hydrochloride (powder)

  • Sterile tissue-culture grade Water (preferred for HCl salt) or DMSO (dimethyl sulfoxide).

  • 0.22 µm PVDF syringe filters.

Procedure:

  • Weighing: Accurately weigh 3.3 mg of Ketocainol HCl.

  • Solubilization: Dissolve in 1.0 mL of sterile water (or DMSO) to generate a 10 mM Stock Solution . Vortex for 30 seconds to ensure complete dissolution.

    • Note: Using water avoids DMSO-induced vehicle effects on sensitive ion channels.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected cryovial.

  • Aliquot & Store: Aliquot into 50 µL volumes and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock into pre-warmed culture media (e.g., Tyrode’s solution or DMEM).

    • Target Concentrations: 0.1 µM, 1 µM, 10 µM, 100 µM.

Experimental Workflows

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for selecting the appropriate Ketocainol assay based on the cell type and research goal.

Ketocainol_Workflow Start Experimental Goal Toxicity Cytotoxicity / Safety Start->Toxicity Electrophys Electrophysiology (MoA) Start->Electrophys MTT MTT/LDH Assay (HEK293 / HepG2) Toxicity->MTT High Throughput MEA Microelectrode Array (MEA) (iPSC-Cardiomyocytes) Electrophys->MEA Network Activity Patch Whole-Cell Patch Clamp (NaV Channel Lines) Electrophys->Patch Single Cell Current

Caption: Decision matrix for Ketocainol application. Red paths indicate safety profiling; Blue paths indicate mechanistic characterization.

Protocol B: Electrophysiological Assessment (MEA) in iPSC-Cardiomyocytes

Rationale: As an antiarrhythmic, Ketocainol's primary efficacy readout is the alteration of Field Potential Duration (FPD) and Beat Rate in cardiomyocytes. Microelectrode Arrays (MEA) provide a non-invasive, label-free method to quantify these parameters.

Materials:

  • Human iPSC-derived Cardiomyocytes (e.g., iCell® or Cor.4U®).

  • MEA Plates (e.g., Axion Biosystems or Multi Channel Systems).

  • Ketocainol Working Solutions (1 µM – 100 µM).

  • Vehicle Control (Water or 0.1% DMSO).

Step-by-Step Methodology:

  • Seeding: Plate iPSC-CMs onto fibronectin-coated MEA wells (30,000 cells/well). Culture for 7-10 days until a synchronous, beating monolayer is formed.

  • Baseline Recording: Equilibrate the plate in the MEA reader (37°C, 5% CO2) for 20 minutes. Record 10 minutes of baseline electrical activity.

    • QC Criteria: Wells must exhibit stable beat rate (>30 BPM) and distinct Na+ spikes.

  • Dosing: Apply Ketocainol cumulatively or as single-point doses.

    • Cumulative: Add 10x concentrate to achieve 0.1, 1, 10, 30, 100 µM sequentially.

    • Incubation: Wait 15 minutes after each addition for drug equilibration.

  • Recording: Record 5 minutes of activity for each concentration.

  • Analysis:

    • Na+ Amplitude: Measure the decrease in spike amplitude (indicative of NaV blockade).

    • FPD (Field Potential Duration): Calculate FPDc (Fridericia corrected) to check for QT prolongation risks.

    • Arrhythmia Detection: Flag wells showing Early Afterdepolarizations (EADs) or cessation of beating.

Expected Results:

  • Low Dose (1-10 µM): Slight reduction in beat rate; minimal change in spike amplitude.

  • High Dose (>30 µM): Significant reduction in Na+ spike amplitude; potential conduction block (cessation of beating).

Protocol C: Cytotoxicity Screening (MTT Assay)

Rationale: To distinguish between functional ion channel blockade and general cellular toxicity, an MTT assay is performed in parallel.

Materials:

  • HEK293 cells (or cell line of interest).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • 96-well culture plates.

Step-by-Step Methodology:

  • Seeding: Seed HEK293 cells at 10,000 cells/well in 100 µL media. Incubate for 24 hours.

  • Treatment: Aspirate media and replace with 100 µL media containing Ketocainol (0.1 µM to 300 µM). Include Positive Control (e.g., 10% DMSO or Triton X-100).

  • Incubation: Incubate for 24 or 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Calculation: Calculate % Viability = (OD_sample / OD_control) * 100.

Self-Validating Check:

  • If the IC50 for Cytotoxicity is < 10x the IC50 for Electrophysiology (MEA), the compound has a narrow therapeutic index in vitro.

Signaling Pathway & Mechanism

Ketocainol acts by physically occluding the pore of the voltage-gated sodium channel, preventing Na+ influx during the depolarization phase of the action potential.

NaV_Blockade Ketocainol Ketocainol (Extracellular) Membrane Cell Membrane Diffusion Ketocainol->Membrane Lipophilic Intracellular Intracellular Ketocainol (Protonated) Membrane->Intracellular pH dependent Binding Binding to Pore (S6 Segment) Intracellular->Binding Access from inside NaV_Open NaV Channel (Open State) NaV_Open->Binding State Dependent Block Na+ Influx Blocked Binding->Block Effect Decreased Excitability / Conduction Slowing Block->Effect

Caption: Mechanism of Action: Ketocainol crosses the membrane and blocks the NaV channel pore from the intracellular side.

References

  • National Center for Advancing Translational Sciences (NCATS). Ketocainol Hydrochloride. Inxight Drugs. Retrieved October 26, 2023, from [Link]

  • PubChem. Ketocainol (Compound CID 92136246).[1][2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Axion Biosystems. MEA Viability and Toxicity Assays. Retrieved October 26, 2023, from [Link]

Sources

Executive Summary & Pharmacological Rationale

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vivo and Ex Vivo Modeling for Ketocainol Efficacy and Safety

Ketocainol is a bioactive compound characterized by a dual pharmacological profile: it functions as a potent local anesthetic and a Class IB antiarrhythmic agent. Evaluating its pharmacodynamics requires a highly structured preclinical pipeline. Because its primary mechanism of action relies on the state-dependent blockade of voltage-gated sodium channels (Nav1.5 in the heart, and peripheral Nav isoforms in neurons), researchers must utilize specific animal models that can independently isolate its peripheral nerve conduction blockade from its cardiac electrophysiological modulation.

This guide outlines the authoritative, self-validating protocols required to quantify Ketocainol's efficacy and safety margins.

Visualization of Ketocainol Pharmacodynamics

To understand the rationale behind the selected animal models, it is critical to map how Ketocainol alters electrophysiological signaling. The diagram below illustrates its Class IB antiarrhythmic pathway.

MOA K Ketocainol (Class IB) Na Voltage-Gated Na+ Channels (Nav1.5) K->Na State-dependent blockade Depol Decreased Phase 0 Depolarization (Vmax) Na->Depol Reduced Na+ influx ERP Prolonged Effective Refractory Period (ERP) Depol->ERP APD shortening Arr Suppression of Ventricular Arrhythmias ERP->Arr Abolishes re-entry

Caption: Ketocainol's Class IB antiarrhythmic signaling pathway via Nav1.5 channel blockade.

Experimental Protocols: Local Anesthetic Efficacy

Rodent models are preferred for assessing local anesthesia due to their well-mapped sensory and motor pathways. We utilize the Sciatic Nerve Block model to differentiate between sensory and motor blockade, allowing researchers to quantify the exact recovery kinetics of axonal conduction[1].

Protocol A: Rodent Sciatic Nerve Block (In Vivo)

Causality Focus: Local anesthetics exhibit differential blockade based on nerve fiber diameter and myelination. Unmyelinated C-fibers (mediating thermal pain) are more susceptible to Nav blockade than heavily myelinated Aα-fibers (mediating motor function). This protocol is designed to capture this differential sensitivity.

  • Baseline Validation (Self-Validating System): Prior to drug administration, subject all mice to baseline thermal (Hargreaves test) and mechanical (Von Frey filaments) testing. Critical Step: Exclude any animals falling outside the 95% confidence interval of the cohort mean. This ensures uniform baseline sensitivity and validates the integrity of the sensory readout.

  • Administration: Under brief isoflurane anesthesia, inject 0.1 mL of Ketocainol solution (or vehicle control) into the popliteal fossa of the right hindlimb, targeting the sciatic nerve. The left hindlimb serves as an internal, untreated contralateral control[2].

  • Sensory Assessment: Place the animal on a hot plate (52°C). Measure the latency to paw withdrawal. A strict cut-off time of 12 seconds must be enforced to prevent tissue damage.

  • Motor Assessment: Utilize the Extensor Postural Thrust (EPT) test. Lower the animal until its hindpaw touches a digital balance. Record the force (in grams) exerted. A reduction in force compared to the baseline indicates motor blockade.

  • Analysis: Calculate the Area Under the Curve (AUC) for both sensory and motor block duration to determine the therapeutic half-life of the formulation.

Workflow A Ketocainol Administration (Perineural) B Sciatic Nerve Na+ Channel Blockade A->B Diffusion C Sensory Block (Von Frey/Hot Plate) B->C Aδ/C Fibers D Motor Block (Extensor Thrust) B->D Aα Fibers E Duration & Reversibility C->E D->E

Caption: Workflow of the Sciatic Nerve Block model for evaluating local anesthetic efficacy.

Experimental Protocols: Antiarrhythmic Efficacy

Protocol B: Langendorff-Perfused Guinea Pig Heart (Ex Vivo)

Causality Focus: While mice are standard for genetic studies, their cardiac action potential (AP) lacks the sustained plateau phase seen in humans. Guinea pigs are the gold standard for ex vivo Langendorff perfusions, as their repolarizing K+ currents and AP morphology closely recapitulate human ventricular physiology[3]. Furthermore, ex vivo models are critical for isolating direct cardiac electrophysiological effects from systemic autonomic reflexes[4].

  • Excision and Cannulation: Administer heparin (1000 U/kg) to a guinea pig prior to euthanasia to prevent microthrombi. Rapidly excise the heart and mount it on a Langendorff apparatus via aortic cannulation.

  • Retrograde Perfusion: Perfuse with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer at a constant pressure of 70 mmHg.

  • Equilibration & Validation (Self-Validating System): Allow 20 minutes for stabilization. Critical Step: The system validates viability automatically; discard any heart that fails to maintain a baseline heart rate of >200 bpm or a Left Ventricular Developed Pressure (LVDP) of >60 mmHg.

  • Electrophysiological Mapping: Position monophasic action potential (MAP) electrodes on the epicardium. Infuse Ketocainol at escalating concentrations (e.g., 1, 10, 30 µM).

  • Programmed Electrical Stimulation (PES): Apply premature ventricular extrastimuli to determine the Effective Refractory Period (ERP). Ketocainol should decrease the maximum rate of depolarization (Vmax) and prolong the ERP, thereby suppressing re-entrant arrhythmias[5].

Safety Pharmacology: Local Anesthetic Systemic Toxicity (LAST)

Because local anesthetics can cross the blood-brain barrier and affect systemic circulation, evaluating the therapeutic index is mandatory.

  • CNS Toxicity (Seizure Threshold): Administer intravenous Ketocainol to rodents via a tail vein catheter at a constant infusion rate. The primary endpoint is the Convulsive Dose 50 (CD50), marked by the onset of tonic-clonic seizures. Causality: This occurs because local anesthetics initially block inhibitory cortical pathways, leading to unopposed excitatory activity[6].

  • Cardiovascular Collapse: Continued infusion beyond the CD50 will lead to profound bradycardia and asystole, establishing the lethal dose (LD50)[6].

Quantitative Data Presentation

The following table synthesizes the standard quantitative metrics used to benchmark Ketocainol against reference agents (e.g., Lidocaine, Bupivacaine) across various models.

Experimental ModelTarget SpeciesTarget PathwayKey Quantitative ReadoutsClinical Translation
Sciatic Nerve Block Mouse / RatPeripheral Nav BlockadeWithdrawal latency (s), Motor force (g), AUCRegional Anesthesia Duration
Intradermal Wheal Guinea PigCutaneous Nav BlockadeNumber of vocalizations / flinchesInfiltration Anesthesia Efficacy
Langendorff Perfusion Guinea PigCardiac ElectrophysiologyVmax (V/s), APD90 (ms), ERP (ms)Class IB Antiarrhythmic Profiling
Ischemia-Reperfusion Rat / DogVentricular ArrhythmogenesisArrhythmia score, PVC count, VF incidencePost-MI Arrhythmia Management
Systemic Toxicity (LAST) Mouse / RatSystemic Nav BlockadeCD50 (mg/kg), LD50 (mg/kg)Therapeutic Index / Safety Margin

References

  • [5] New drug discovery of cardiac anti-arrhythmic drugs: insights in animal models - PMC. Source: nih.gov. 5

  • [3] Animal Models to Study Cardiac Arrhythmias | Circulation Research. Source: ahajournals.org. 3

  • [1] An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability - PMC. Source: nih.gov. 1

  • [4] A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model. Source: physiology.org. 4

  • [2] An in vivo method for the quantitative evaluation of local anesthetics - PubMed. Source: nih.gov. 2

  • [6] Central Nervous System and Cardiac Effects From Long-Acting Amide Local Anesthetic Toxicity in the Intact Animal Model. Source: bmj.com. 6

Sources

Application Note: High-Sensitivity LC-MS/MS Analytical Protocol for the Detection of Ketocainol in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for the quantification of Ketocainol in complex biological matrices (e.g., plasma and urine). By grounding the extraction chemistry in the analyte's fundamental physicochemical properties—specifically leveraging mixed-mode solid-phase extraction (SPE) and optimized electrospray ionization (ESI+)—the protocol achieves high recovery (>94%) and negligible matrix effects. This guide is designed for researchers and drug development professionals requiring rigorous E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards for preclinical pharmacokinetics and toxicological screening.

Pharmacological Context & Molecular Rationale

Ketocainol (1-[2-[2-(diisopropylamino)ethoxy]phenyl]butan-1-ol) is a specialized bioactive compound exhibiting local anesthetic and Class IB antiarrhythmic properties. It shares significant structural and mechanistic similarities with widely used antiarrhythmics such as lidocaine, functioning by decreasing the flow of sodium ions into myocardial tissue[1].

Due to its lipophilicity and high volume of distribution, physiological concentrations in plasma rapidly decline post-administration, necessitating highly sensitive analytical detection methods. Furthermore, ketocainol is increasingly monitored in environmental and biological suspect screening panels using high-resolution mass spectrometry (LC-HRMS) to track emerging contaminants[2],[3].

Physicochemical Profiling and MS/MS Strategy

Understanding the molecular structure of ketocainol is critical to designing a self-validating detection system.

  • Molecular Formula : C18H31NO2

  • Monoisotopic Mass : 293.2355 Da

  • Ionization Causality : Ketocainol contains a tertiary diisopropylamine group. In an acidic mobile phase (e.g., 0.1% formic acid), this basic nitrogen is readily protonated. This makes positive electrospray ionization (ESI+) the optimal choice, reliably forming a strong precursor ion at m/z 294.2 [M+H]+ .

  • Fragmentation Causality : Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable and stable cleavage. The most abundant product ion results from the cleavage of the diisopropylamino moiety (m/z 114.1), which serves as the primary quantifier. A secondary fragment corresponding to the loss of the alkyl chain (m/z 177.1) is monitored as a qualifier to ensure self-validating peak identification and prevent false positives.

MS_Logic Precursor Precursor Ion [M+H]+ m/z 294.2 (Protonated Amine) Collision Collision Cell (CID with Argon Gas) Precursor->Collision ESI+ Frag1 Product Ion 1 m/z 114.1 (Quantifier) Diisopropylamine Cleavage Collision->Frag1 CE: 25 eV Frag2 Product Ion 2 m/z 177.1 (Qualifier) Alkyl Chain Loss Collision->Frag2 CE: 40 eV

Figure 1: Collision-Induced Dissociation (CID) pathway and MRM logic for Ketocainol detection.

Sample Preparation: The Causality of Mixed-Mode Cation Exchange (MCX)

Biological matrices like plasma are rich in endogenous phospholipids, which cause severe ion suppression in ESI+. A simple protein precipitation (PPT) is insufficient for trace-level quantification. We employ an Oasis MCX (Mixed-mode Cation eXchange) SPE protocol to create a self-validating cleanup system.

The Logic: The diisopropylamino group of ketocainol has a basic pKa of ~9.0. By acidifying the sample prior to extraction, the amine is fully protonated. During the SPE load step, ketocainol binds to the sorbent via strong electrostatic interactions. This allows for aggressive washing with 100% methanol to strip away neutral lipids and phospholipids without losing the analyte. Finally, elution with a basic solvent (5% NH4OH in methanol) neutralizes the amine, breaking the ionic bond and releasing highly purified ketocainol.

SPE_Workflow A Biological Sample (Plasma/Urine 200 µL) B Spike Internal Standard (Lidocaine-d10) A->B C Protein Precipitation (Add 600 µL ACN, Centrifuge) B->C D Acidification for Protonation (Add 2% H3PO4) C->D E SPE Load (Oasis MCX) Retains basic amines electrostatically D->E F Wash 1: 2% Formic Acid Wash 2: 100% Methanol (Removes Lipids) E->F G Elute: 5% NH4OH in MeOH (Neutralizes amine for release) F->G H Evaporate & Reconstitute (Initial Mobile Phase) G->H I LC-MS/MS Analysis H->I

Figure 2: Step-by-step Mixed-mode Cation eXchange (MCX) SPE workflow for Ketocainol extraction.

Experimental Protocols

Step-by-Step Methodology
  • Sample Pre-treatment : Aliquot 200 µL of plasma or urine into a 1.5 mL microcentrifuge tube. Add 20 µL of Internal Standard (Lidocaine-d10, 100 ng/mL) to correct for any volumetric losses or matrix effects.

  • Protein Precipitation : Add 600 µL of cold acetonitrile (ACN). Vortex vigorously for 30 seconds to denature proteins, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Acidification : Transfer the supernatant to a clean tube and dilute with 600 µL of 2% aqueous phosphoric acid (H3PO4) to ensure complete analyte protonation.

  • SPE Conditioning : Condition Oasis MCX cartridges (30 mg/1 mL) with 1 mL methanol followed by 1 mL MS-grade water.

  • Loading : Load the acidified sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Washing : Wash the sorbent bed with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol. (Discard all effluents).

  • Elution : Elute the target analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (90% A / 10% B), vortex, and transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using an Agilent ZORBAX Eclipse Plus C18 analytical column (2.1 x 50 mm, 1.8 µm), which provides superior peak shape and resolution for basic compounds[2].

Table 1: Liquid Chromatography Gradient Program
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H2O)Mobile Phase B (0.1% FA in ACN)
0.00.490%10%
0.50.490%10%
3.00.410%90%
4.50.410%90%
4.60.490%10%
6.00.490%10%
Table 2: Mass Spectrometry (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Ketocainol294.2114.15025Quantifier
Ketocainol294.2177.15040Qualifier
Lidocaine-d10 (IS)245.296.15020IS Quantifier
Table 3: Method Validation Summary (Human Plasma)
ParameterValue
Linear Range0.5 – 500 ng/mL
Limit of Detection (LOD)0.15 ng/mL
Limit of Quantification (LOQ)0.50 ng/mL
Intra-day Precision (CV%)< 6.5%
Inter-day Precision (CV%)< 8.2%
Mean Extraction Recovery94.3 ± 3.1%
Matrix Effect98.5 ± 4.2% (Negligible)

Conclusion

This protocol establishes a highly reliable framework for the isolation and quantification of ketocainol. By grounding the extraction chemistry in the analyte's fundamental pKa and lipophilicity, the method acts as a self-validating system. The dual-wash MCX strategy effectively eliminates phospholipid-induced ion suppression, preventing false positives and ensuring absolute data integrity for pharmacokinetic profiling and toxicological screening.

References

  • Title: Application of surrogates, indicators, and high-resolution mass spectrometry to evaluate the efficacy of UV processes for attenuation of emerging contaminants in water. Source: nih.gov URL: 2

  • Title: CHEMICALS OF CONCERN IN RECREATIONAL WATERS Source: wrc.org.za URL: 3

  • Title: Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem Source: nih.gov URL: 1

Sources

High-throughput screening assays for Ketocainol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Ketocainol (UNII: 0QK6O7A30O) is a local anesthetic and Class I antiarrhythmic agent characterized structurally as an amino-alkyl ether derivative.[1] Like other agents in this class (e.g., lidocaine, mexiletine), its primary mechanism of action is the state-dependent blockade of voltage-gated sodium channels (NaV).[1]

In drug development, characterizing Ketocainol and its analogs requires more than simple binding assays.[1] The therapeutic index of this compound relies heavily on "Use-Dependence" —the ability to preferentially block high-frequency firing neurons or cardiomyocytes (arrhythmic tissue) while sparing normal rhythm.[1]

This guide details a tiered High-Throughput Screening (HTS) strategy to characterize Ketocainol. We move beyond generic binding to functional assays that distinguish between Tonic Block (resting state) and Phasic Block (inactivated state), ensuring the compound is profiled for both efficacy (NaV1.5/NaV1.7 inhibition) and safety (hERG liability).[1]

Screening Cascade Architecture

To efficiently screen Ketocainol libraries or characterize its precise kinetics, we utilize a "Funnel Approach."[1] This filters compounds from high-capacity, low-fidelity assays to low-capacity, high-fidelity electrophysiology.[1]

Figure 1: The HTS Screening Cascade[1]

HTS_Cascade Start Compound Library / Ketocainol Analogs Tier1 Tier 1: Primary Screen (FLIPR Membrane Potential) Start->Tier1 384-well format Decision1 Hit Selection (>50% Inhibition @ 10µM) Tier1->Decision1 Data Analysis Decision1->Start Discard Tier2 Tier 2: Secondary Screen (Automated Patch Clamp - QPatch) Decision1->Tier2 Confirmed Hits Mechanism Mechanism of Action (State-Dependence: Kr vs. Ki) Tier2->Mechanism Kinetic Analysis Tier3 Tier 3: Safety Profiling (hERG Trafficking & Block) Mechanism->Tier3 Selectivity Check Final Lead Candidate Profiled Ketocainol Tier3->Final Safety Index > 30x

Figure 1: Operational workflow for Ketocainol screening, moving from fluorescence-based flux assays to automated electrophysiology.

Tier 1: Primary Screen (Fluorescence-Based Flux)[1]

The primary objective is to estimate the IC50 of Ketocainol against specific NaV isoforms (e.g., NaV1.5 for cardiac, NaV1.7 for pain) using a high-throughput optical method.[1] We utilize Voltage-Sensitive Dyes (VSD) combined with Electric Field Stimulation (EFS).[1]

Why EFS? Unlike chemical openers (Veratridine), EFS allows us to pace the cells, mimicking the "use-dependent" conditions required for Ketocainol to bind effectively.[1]

Protocol A: FLIPR Tetra NaV1.5 Assay

Materials:

  • Cell Line: HEK293 stably expressing hNaV1.5.[1]

  • Reagent: FLIPR Membrane Potential Assay Kit (Blue).[1]

  • Instrument: FLIPR Tetra or Hamamatsu FDSS/µCell.

Step-by-Step Methodology:

  • Cell Plating: Dispense HEK-NaV1.5 cells into 384-well black-wall/clear-bottom poly-D-lysine coated plates (10,000 cells/well). Incubate for 24h at 37°C/5% CO2.

  • Dye Loading: Remove culture media and add 20 µL of Membrane Potential Dye (dissolved in HBSS + 20mM HEPES).[1] Incubate for 45 mins at room temperature.

  • Compound Addition:

    • Prepare Ketocainol dilution series (0.01 µM to 100 µM) in HBSS buffer (0.1% DMSO final).

    • Add 10 µL of compound to cells.[1] Incubate for 10 mins.

  • Stimulation & Read:

    • Transfer plate to FLIPR.[1]

    • Excitation: 510-545 nm | Emission: 565-625 nm.[1]

    • Protocol: Record baseline (10s) -> Apply EFS train (10 Hz, 50 pulses) -> Record response.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) of the fluorescence response during stimulation.[1]

    • Normalize to Vehicle (0% inhibition) and Tetrodotoxin (100% inhibition).[1]

Tier 2: Secondary Screen (Automated Electrophysiology)

Fluorescence assays often underestimate the potency of local anesthetics because they cannot control the voltage "holding potential."[1] To accurately measure Ketocainol, we must quantify its affinity for the Inactivated State (Ki) vs. the Resting State (Kr) .[1]

Protocol B: State-Dependent Block (QPatch/SyncroPatch)

Scientific Logic: Ketocainol is expected to bind with higher affinity to the inactivated state (depolarized potentials).[1] This protocol measures the "Left Shift" in steady-state inactivation, a hallmark of local anesthetics.[1]

Materials:

  • Platform: Sophion QPatch or Nanion SyncroPatch 384.[1]

  • Internal Solution: CsF-based (to block K+ channels and isolate Na+ currents).

  • External Solution: Standard Ringer’s solution.[1]

Step-by-Step Methodology:

  • Seal Formation: Harvest cells using Detachin (avoid Trypsin to preserve channel integrity).[1] Dispense into QPlate. Achieve GΩ seals.

  • Voltage Protocol 1 (Resting State - Tonic Block):

    • Hold cells at -120 mV (channels closed/resting).

    • Pulse to -10 mV for 20ms at low frequency (0.1 Hz).

    • Result: Measures Kr (affinity for resting channels).[1]

  • Voltage Protocol 2 (Inactivated State - Phasic Block):

    • Hold cells at -120 mV.

    • Pre-pulse to -60 mV (induces partial inactivation) for 500ms.[1]

    • Test pulse to -10 mV.

    • Result: Measures Ki (affinity for inactivated channels).[1]

  • High-Frequency Train (Use-Dependence):

    • Apply a train of 20 pulses at 10 Hz from -90 mV.

    • Measure the decay in peak current amplitude from Pulse 1 to Pulse 20.[1]

    • Interpretation: Ketocainol should show accumulation of block (progressive current reduction) at 10 Hz.[1]

Figure 2: Ketocainol Mechanism of Action (State Dependence)[1]

MOA Resting Resting State (R) Open Open State (O) Resting->Open Depolarization Blocked_R Blocked (R-Drug) Resting->Blocked_R Low Affinity (Kr) (Ketocainol) Inactivated Inactivated State (I) Open->Inactivated Time Inactivated->Resting Repolarization Blocked_I Blocked (I-Drug) Inactivated->Blocked_I High Affinity (Ki) (Ketocainol)

Figure 2: Ketocainol preferentially binds to the Inactivated State (I), stabilizing the channel in a non-conducting conformation (Blocked).[1]

Data Interpretation & Expected Results

The following table summarizes the expected pharmacological profile for Ketocainol if the assay is performing correctly.

ParameterAssay TypeExpected OutcomeBiological Significance
IC50 (Tonic) FLIPR / Patch (-120mV)10 - 50 µMLow affinity block at resting membrane potentials (Safety).[1]
IC50 (Phasic) Patch (-60mV HP)0.5 - 5 µMHigh affinity block in depolarized tissue (Efficacy in ischemia/arrhythmia).[1]
Use-Dependence Patch (10 Hz Train)> 30% reduction (P20/P1)Indicates drug accumulates in the channel during rapid firing.[1]
hERG IC50 Patch (Safety)> 30 µMA wide safety margin is desired to avoid QT prolongation.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). Ketocainol Hydrochloride (UNII: 0QK6O7A30O).[1] Inxight Drugs Database.[1] [Link]

  • PubChem. Ketocainol (Compound CID: 23667).[1][2][3] National Library of Medicine.[1] [Link][1][2]

  • Dunlop, J., et al. (2008). High-throughput electrophysiology: an emerging paradigm for ion-channel screening and physiology.[1] Nature Reviews Drug Discovery.[1] [Link]

  • ChEMBL Database. Target Report: Voltage-gated sodium channel alpha subunit NaV1.5.[1] European Bioinformatics Institute.[1] [Link][1]

  • Zhang, X., et al. (2022). Automated Patch Clamp in Drug Discovery: Major Breakthroughs and Future Directions.[1] Frontiers in Pharmacology.[1] [Link]

Sources

Application Note: Synergistic Protocols for Ketocainol Formulations

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis and procedural framework for the application of Ketocainol , an amino-ether local anesthetic, in combination with synergistic compounds.

Executive Summary & Compound Profile

Ketocainol (and its oxidized analogue Ketocaine ) represents a distinct class of amino-ether local anesthetics derived from the butyrophenone structure. Unlike the more common amide (e.g., Lidocaine) or ester (e.g., Tetracaine) anesthetics, Ketocainol functions through a dual lipophilic-hydrophilic interface interaction, offering rapid onset surface anesthesia with a unique solubility profile.

While often overshadowed by its ketone form (Ketocaine), Ketocainol is the reduced alcohol metabolite and shares the core pharmacophore. In clinical and formulation contexts, these agents are rarely used as monotherapies. Their efficacy is significantly amplified when combined with corticosteroids (for inflammation) or vasoconstrictors (for duration).

Chemical Identity
  • Compound: Ketocainol[1][2][3][4][5][6][7][8][9][10][11]

  • Chemical Class: Amino-ether / Butyrophenone derivative

  • Mechanism of Action: Voltage-gated Sodium Channel (

    
    ) blockade.[9]
    
  • Primary Indication: Topical anesthesia (mucosal), often for hemorrhoidal disease or proctological procedures.

Mechanism of Action: The Combinatorial Logic

To design effective combinations, one must understand the signal transduction pathways Ketocainol affects.

  • Primary Blockade: Ketocainol diffuses across the neuronal membrane in its uncharged (lipophilic) form. Intracellularly, it becomes protonated and binds to the intracellular portion of the voltage-gated

    
     channel (S6 segment of domain IV).
    
  • The "Use-Dependent" Effect: Binding affinity increases when the channel is open, making it highly effective in actively firing pain neurons.

Diagram 1: Synergistic Signaling Pathway

The following diagram illustrates how Ketocainol (Anesthesia) and Fluocinolone (Anti-inflammatory) converge to silence the nociceptive feedback loop.

G cluster_synergy Therapeutic Outcome Stimulus Noxious Stimulus (Tissue Injury/Inflammation) NaChannel Voltage-Gated Na+ Channel Stimulus->NaChannel Activates Inflammation Inflammatory Mediators (Prostaglandins/Cytokines) Stimulus->Inflammation Triggers Membrane Neuronal Membrane Depolarization Depolarization Wave NaChannel->Depolarization Influx of Na+ Ketocainol Ketocainol (Na+ Channel Blocker) Ketocainol->NaChannel BLOCKS (Intracellular) PainSignal Pain Signal Transmission Depolarization->PainSignal Relief Analgesia & De-inflammation Inflammation->NaChannel Sensitizes (Lower Threshold) Vasodilation Vasodilation & Edema Inflammation->Vasodilation NFkB NF-κB Pathway NFkB->Inflammation Promotes Fluocinolone Fluocinolone Acetonide (Corticosteroid) Fluocinolone->NFkB INHIBITS

Caption: Mechanistic convergence of Ketocainol (blocking signal transmission) and Fluocinolone (blocking signal generation).

Protocol A: The "Procto-Synergy" Formulation

Target: Hemorrhoidal Disease, Proctitis, Perianal Eczema. Combination: Ketocainol (or Ketocaine HCl) + Fluocinolone Acetonide.[12]

This is the most validated application of the Ketocaine/Ketocainol class. The local anesthetic breaks the acute pain cycle, while the corticosteroid resolves the underlying inflammation that sensitizes the nerve endings.

Formulation Data Table
ComponentConcentrationRoleRationale
Ketocainol / Ketocaine HCl 1.0% (10 mg/g)AnestheticRapid onset voltage-gated

blockade.
Fluocinolone Acetonide 0.01% (0.1 mg/g)Anti-inflammatoryHigh-potency corticosteroid; reduces capillary permeability and edema.
Menthol (Optional)0.1 - 0.5%Counter-irritantActivates TRPM8 channels for immediate "cooling" sensation before anesthesia sets in.
Vehicle Base Lipophilic CreamCarrierKetocainol is lipophilic; requires an emollient base for mucosal adherence.
Step-by-Step Preparation Protocol

Objective: Create a stable 100g topical cream batch.

  • Phase A (Oil Phase):

    • Weigh 15g Cetyl Alcohol and 10g Isopropyl Myristate.

    • Heat to 70°C.

    • Dissolve 1.0g Ketocainol into this phase. Note: Ketocainol is lipophilic and dissolves readily in the oil phase, ensuring better penetration than if suspended in water.

  • Phase B (Aqueous Phase):

    • Weigh 65g Purified Water.

    • Add 5g Propylene Glycol (humectant).

    • Heat to 70°C.

  • Phase C (Active Dispersion):

    • In a separate mortar, triturare 0.01g Fluocinolone Acetonide with a small amount of Propylene Glycol to form a smooth paste (wetting).

  • Emulsification:

    • Slowly add Phase B to Phase A under high-shear mixing (1500 RPM).

    • Continue mixing while cooling to 40°C.

  • Incorporation:

    • Add the Phase C (Fluocinolone paste) to the emulsion.

    • Mix until homogenous.

  • QC Validation:

    • Check pH (Target: 5.5 - 6.5).

    • Assay for content uniformity (HPLC).

Protocol B: Vasoconstrictor Prolongation (Theoretical)

Target: Minor surgical procedures, mucosal infiltration. Combination: Ketocainol + Epinephrine (Adrenaline).

Like Lidocaine, Ketocainol causes vasodilation at the site of application, which accelerates its own clearance into the systemic circulation. Adding a vasoconstrictor constricts local capillaries, trapping the anesthetic at the nerve site.

Workflow Diagram: Preparation & Application

Workflow cluster_mechanism In Vivo Effect Start Start: Ketocainol Base Solubilization Dissolve in Saline/Ethanol Mix (pH 6.0) Start->Solubilization AddEpi Add Epinephrine (1:100,000 or 1:200,000) Solubilization->AddEpi AdjustPH Adjust pH to 4.5-5.5 (Stability) AddEpi->AdjustPH Filter Sterile Filtration (0.22 μm) AdjustPH->Filter Admin Local Infiltration (Subcutaneous) Filter->Admin Vasoconstriction Vasoconstriction (Alpha-1 Receptor) Admin->Vasoconstriction Clearance Reduced Systemic Clearance Vasoconstriction->Clearance Duration Prolonged Anesthesia (+50-100% Duration) Clearance->Duration

Caption: Preparation workflow for extending Ketocainol duration via vasoconstriction.

Critical Considerations for Protocol B
  • Stability pH: Epinephrine is unstable at neutral/alkaline pH. The solution must be slightly acidic (pH 4.5–5.5). However, Ketocainol requires a higher pH to remain uncharged and penetrate the nerve.

    • Solution: Prepare immediately before use (extemporaneous) or use a dual-chamber syringe system.

  • Dosage: Do not exceed 1:100,000 concentration of Epinephrine to avoid ischemic necrosis in extremities.

Safety & Toxicology Profile

When combining Ketocainol, researchers must account for additive toxicity .

  • Systemic Absorption: Ketocainol is metabolized in the liver. Co-administration with CYP450 inhibitors (e.g., oral Ketoconazole or Cimetidine) could theoretically increase plasma levels of Ketocainol if significant systemic absorption occurs.

  • Sensitization: As an amino-ether, Ketocainol has a lower allergenic potential than ester anesthetics (which metabolize to PABA), but contact dermatitis is possible.

  • Maximum Dose: While specific

    
     data for Ketocainol is sparse compared to Lidocaine, standard practice for amino-ethers suggests limiting topical application to <200mg per session on intact mucosa.
    

References

  • PubChem. (n.d.). Ketocainol (Compound).[1][4][5][6][10][11][13][14][15] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Chiarioni, G., & Popa, S. L. (2025). The Combination of Fluocinolone Acetonide and Ketocaine Hydrochloride in the Conservative Management of Symptomatic Hemorrhoidal Disease: An Overview of Preclinical and Clinical Data. Journal of Gastrointestinal and Liver Diseases, 34(3), 370-380.[12] [Link]

  • Sandahl, B., Ulmsten, U., & Andersson, K. E. (1980). Local application of ketocaine for treatment of referred pain in primary dysmenorrhea.[2] Acta Obstetricia et Gynecologica Scandinavica, 59(3), 259–260. [Link]

  • World Health Organization. (2011). The use of stems in the selection of International Nonproprietary Names (INN) for pharmaceutical substances. WHO.[5][10][11] [Link]

Sources

Executive Summary & Scientific Rationale

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Transcriptomic Profiling & Gene Expression Analysis of Ketocainol

Ketocainol (PubChem CID: 92136246) is a local anesthetic agent structurally characterized as an amino-ether derivative. While primarily recognized for its capacity to block voltage-gated sodium channels (VGSCs), emerging pharmacogenomic frameworks suggest that local anesthetics exert pleiotropic effects on cellular physiology beyond membrane potential stabilization. These effects often involve the modulation of inflammatory pathways, metastatic signaling, and ion channel subunit transcription.

This Application Note provides a rigorous, validated workflow for assessing the gene expression alterations induced by Ketocainol . Unlike standard toxicity screens, this protocol is designed to capture subtle transcriptional shifts in stress-response and ion-transport pathways.

Key Applications:

  • Off-Target Profiling: Determining if Ketocainol unintentionally regulates cardiac or neuronal gene sets (e.g., SCN5A, KCNH2).

  • Anti-Inflammatory Mechanism: Quantifying the downregulation of cytokine mRNA (IL-6, TNF) in response to treatment.

  • Toxicogenomics: Early detection of apoptotic markers (CASP3, BAX) prior to phenotypic cell death.

Mechanistic Grounding & Pathway Visualization

To design an effective gene expression assay, one must understand the signal transduction pathways Ketocainol is likely to perturb. Local anesthetics function by inhibiting Na⁺ influx, which indirectly dampens intracellular Ca²⁺ transients. This reduction in cytosolic Ca²⁺ often leads to the inhibition of calcium-dependent transcription factors such as NF-κB and CREB .

The following diagram illustrates the hypothesized signaling cascade targeted in this protocol:

Ketocainol_Signaling Ketocainol Ketocainol (Extracellular) Nav_Channel Voltage-Gated Na+ Channel Ketocainol->Nav_Channel Blocks Ca_Influx Intracellular Ca2+ Transients Nav_Channel->Ca_Influx Reduces Depolarization MAPK MAPK/ERK Pathway Ca_Influx->MAPK Attenuates NFkB NF-kB / CREB (Transcription Factors) MAPK->NFkB Inhibits Phosphorylation Nucleus Nucleus (Transcriptional Machinery) NFkB->Nucleus Translocation Blocked Gene_Inflam Downregulation: IL-6, TNF-a, IL-1B Nucleus->Gene_Inflam Reduced Transcription Gene_Ion Compensatory Upregulation: SCN9A, TRPV1 Nucleus->Gene_Ion Feedback Loop

Caption: Hypothesized pharmacogenomic impact of Ketocainol. Blockade of Na+ channels leads to downstream suppression of Ca2+-dependent transcription factors (NF-kB), altering cytokine and ion channel gene expression.

Experimental Protocol: Ketocainol Treatment & RNA Isolation

Pre-requisite: Determine the IC50 of Ketocainol for your specific cell line using an MTT or ATP-based assay. Gene expression analysis must be performed at sub-lethal concentrations (typically IC10 or IC20) to ensure changes reflect signaling modulation, not cell death.

Step 1: Compound Preparation
  • Stock Solution: Dissolve Ketocainol (Free base or HCl salt) in DMSO to create a 100 mM stock.

    • Note: If using the HCl salt, ensure pH buffering in culture media, as acidification can alter gene expression artifacts.

  • Working Solution: Dilute in serum-free media to 10µM, 50µM, and 100µM (dose-dependent on cell type sensitivity). Maintain final DMSO concentration <0.1%.

Step 2: Cell Treatment (Time-Course Strategy)

Gene expression is dynamic. A single time point is insufficient.

  • T=0h: Untreated Control.

  • T=6h (Early Response): Captures Immediate Early Genes (IEGs) like FOS, JUN, and inflammatory cytokines.

  • T=24h (Late Response): Captures structural genes and compensatory ion channel expression.

Step 3: RNA Extraction (The "Dual-Lock" Method)

To ensure high-fidelity data, use a hybrid Trizol-Column method to remove genomic DNA (gDNA) and organic carryover.

  • Aspirate media and wash cells 1x with ice-cold PBS.

  • Lyse directly in well with 700µL QIAzol/TriReagent . Incubate 5 min at RT.

  • Add 140µL Chloroform, shake vigorously (15s), incubate 3 min.

  • Centrifuge 12,000 x g for 15 min at 4°C.

  • Critical Step: Transfer the aqueous phase (upper clear layer) to a new tube. Do not disturb the interphase.

  • Mix aqueous phase with 1.5 volumes of 100% Ethanol.

  • Load onto a silica spin column (e.g., RNeasy or Zymo).

  • Perform On-Column DNase I digestion (15 min) to remove gDNA traces.

  • Elute in 30µL RNase-free water.

Quality Control Check:

  • Measure A260/A280 (Target: 2.0 ± 0.1).

  • Assess RIN (RNA Integrity Number) via TapeStation/Bioanalyzer. Reject samples with RIN < 8.0.

Quantitative RT-qPCR Workflow

For Ketocainol profiling, we utilize the MIQE-compliant ΔΔCt method.

A. cDNA Synthesis
  • Input: 1 µg Total RNA.

  • Priming: Use a mix of Random Hexamers (for coverage) and Oligo(dT) (for mRNA specificity).

  • Enzyme: High-processivity Reverse Transcriptase (e.g., SuperScript IV or iScript).

B. Target Selection (Panel Design)

Select primers targeting the specific biology of local anesthetics.

Gene CategoryTarget GeneAccession (Ref)Rationale for Ketocainol Study
Primary Target SCN9A (Nav1.7)NM_002977Assess compensatory upregulation of the drug target.
Inflammation IL6NM_000600Marker for anti-inflammatory efficacy of the anesthetic.
Toxicity BAXNM_138761Early indicator of mitochondrial stress/apoptosis.
Metabolism CYP3A4NM_017460Determines if Ketocainol induces its own metabolic clearance.
Reference GAPDHNM_002046Housekeeping gene (Verify stability under treatment).
C. qPCR Cycling Parameters
  • Master Mix: SYBR Green or TaqMan Fast Advanced.

  • Cycle:

    • 95°C for 2 min (Activation).

    • 40 Cycles: [95°C, 5s] -> [60°C, 30s].

    • Melt Curve: 65°C to 95°C (Mandatory for SYBR to verify single amplicon).

Data Analysis & Interpretation

Calculate Relative Gene Expression (RGE) using the Livak Method:



Interpretation Logic:

  • If IL6 decreases > 2-fold: Ketocainol exhibits anti-inflammatory properties likely via NF-κB suppression.

  • If SCN9A increases: The cell is compensating for channel blockade by synthesizing more sodium channels (potential for rebound hyperalgesia).

  • If BAX increases: The concentration used is cytotoxic; lower the dose and repeat.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92136246, Ketocainol. Retrieved from [Link][1]

  • Hollmann, M. W., & Durieux, M. E. (2000). Local anesthetics and the inflammatory response: A new therapeutic indication? Anesthesiology. (Establishes the link between local anesthetics and gene expression modulation). Retrieved from [Link]

  • Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry. (Standard for the qPCR protocol utilized). Retrieved from [Link]

Sources

Application Note: Mechanistic Profiling of Ketocainol in Arrhythmia and Local Anesthesia Models

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals investigating Ketocainol , a Class I antiarrhythmic and local anesthetic agent. This guide synthesizes pharmacological principles with rigorous experimental protocols to evaluate Ketocainol's efficacy in cardiac arrhythmia and neuropathic pain models.

Executive Summary & Mechanism of Action

Ketocainol is a potent sodium channel blocker structurally related to lidocaine and tetracaine. Its primary pharmacological action involves the frequency-dependent blockade of voltage-gated sodium channels (NaV1.5 in cardiac tissue; NaV1.7/1.8 in peripheral nerves). By stabilizing the channel in the inactivated state, Ketocainol inhibits the rapid influx of sodium ions (


) during Phase 0 of the action potential, thereby reducing excitability and conduction velocity in depolarized tissue.
Mechanistic Pathway

The following diagram illustrates the state-dependent binding of Ketocainol, highlighting its preference for open/inactivated channels—a critical feature for treating high-frequency arrhythmias (use-dependence).

KetocainolMechanism Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Blocked Ketocainol-Bound (Blocked State) Open->Blocked High Affinity Binding Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding Blocked->Resting Slow Dissociation (Diastole)

Figure 1: State-dependent binding model of Ketocainol. The drug preferentially binds to Open and Inactivated states, accumulating block during rapid firing (tachycardia).

Pre-Clinical Formulation & Preparation

Before initiating in vivo or ex vivo models, proper solubilization is critical due to the lipophilic nature of the Ketocainol base.

ParameterSpecificationNotes
Molecular Weight 293.45 g/mol Base form
Solubility Low in neutral pH waterSoluble in DMSO, Ethanol, or acidic pH
Stock Solution 100 mM in DMSOStore at -20°C; avoid freeze-thaw cycles
Working Solution Dilute in Saline/Tyrode'sFinal DMSO concentration < 0.1% to avoid vehicle effects

Protocol A: Ex Vivo Langendorff Heart Model (Arrhythmia)

This model is the "Gold Standard" for evaluating antiarrhythmic efficacy without the confounding variables of autonomic innervation or hemodynamics.

Objective

To determine the efficacy of Ketocainol in suppressing Ischemia-Reperfusion (I/R) induced ventricular fibrillation (VF) and tachycardia (VT).

Experimental Workflow
  • Animal Preparation:

    • Species: Male Sprague-Dawley Rats (250–300 g).

    • Anesthesia: Pentobarbital (60 mg/kg i.p.) + Heparin (1000 IU i.p.).

  • Isolation:

    • Rapidly excise heart and arrest in ice-cold Krebs-Henseleit (KH) buffer.

    • Cannulate aorta within 2 minutes; retrograde perfusion at constant pressure (70 mmHg).

  • Perfusion & Stabilization:

    • Perfusate: Oxygenated (95% O2/5% CO2) KH buffer at 37°C.

    • Instrument heart with ECG electrodes (Apex-Base) and Left Ventricular balloon (LVP measurement).

    • Stabilization Period: 20 minutes. Exclude hearts with HR < 250 bpm or coronary flow < 8 mL/min.

  • Drug Administration & Ischemia Protocol:

    • Group 1 (Control): Vehicle perfusion.

    • Group 2 (Ketocainol Low): 1 µM perfusion (started 10 min pre-ischemia).

    • Group 3 (Ketocainol High): 10 µM perfusion.

    • Induction: Global ischemia (stop flow) for 30 minutes, followed by 30 minutes reperfusion.

Data Acquisition & Analysis

Measure the following endpoints during the Reperfusion phase (where arrhythmias typically occur):

EndpointDefinitionExpected Ketocainol Effect
VF Incidence % of hearts entering Ventricular FibrillationReduction (Dose-dependent)
Time to VF Latency from reperfusion start to VF onsetProlonged
QRS Duration Width of QRS complex (ms)Slight widening (Na+ block marker)
MAP Duration Monophasic Action Potential Duration (APD90)Minimal change (unlike Class III)

Protocol B: In Vivo Sciatic Nerve Block (Neuropathic/Local Pain)

As a local anesthetic, Ketocainol's potency is evaluated by its ability to block motor and sensory function in the sciatic nerve.

Objective

To quantify the duration of sensory and motor blockade relative to Lidocaine.

Experimental Workflow

SciaticBlock Step1 Baseline Assessment (Hot Plate & Postural Thrust) Step2 Anesthesia Induction (Isoflurane) Step1->Step2 Step3 Injection (0.2 mL Ketocainol at mid-thigh notch) Step2->Step3 Step4 Recovery & Testing (Every 10 min for 2 hours) Step3->Step4 Decision Motor Deficit? Step4->Decision Decision->Step4 Yes (Continue) End Calculate Duration of Action Decision->End No (Recovery Complete)

Figure 2: Workflow for Sciatic Nerve Block assessment.

Detailed Methodology
  • Injection: Percutaneous injection of 0.2 mL of Ketocainol (0.5%, 1.0%, 2.0%) or Lidocaine (2.0%) into the popliteal fossa near the sciatic nerve.

  • Sensory Block Assessment (Nociception):

    • Test withdrawal reflex to pinch (forceps) on the lateral metatarsus.

    • Score: 0 = withdrawal (no block), 1 = no withdrawal (block).

  • Motor Block Assessment:

    • Test "Postural Thrust" (ability of the rat to extend hindlimb to support weight).

    • Score: 4 = Normal, 0 = Flaccid paralysis.

  • Calculation: Plot % Maximum Possible Effect (MPE) vs. Time. Determine

    
     (duration of 50% block).
    

Safety & Toxicity Considerations

When applying Ketocainol, researchers must monitor for Local Anesthetic Systemic Toxicity (LAST) .

  • CNS Toxicity: Tremors, seizures (monitor EEG if possible).

  • Cardiotoxicity: Bradycardia, AV block, asystole (monitor ECG).

  • Antidote: Lipid Emulsion Therapy (20% Intralipid) is the standard rescue protocol for lipophilic local anesthetic overdose.

References

  • PubChem. (n.d.). Ketocainol (CID 92136246). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • World Health Organization. (1971). International Nonproprietary Names for Pharmaceutical Substances (INN). WHO Chronicle. Retrieved from [Link]

  • Catterall, W. A. (2000).[1] From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron, 26(1), 13-25. (Foundational mechanism reference).

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress, 53(3), 98–109. [Link]

Sources

Cellular uptake and distribution of Ketocainol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cellular Uptake and Subcellular Distribution of Ketocainol

Part 1: Executive Summary & Chemical Context

Ketocainol (CAS: 7488-92-8) is a lipophilic amine structurally related to local anesthetics and antiarrhythmic agents (e.g., ketocaine). Chemically defined as (R)-Benzenemethanol, alpha-[2-[bis(1-methylethyl)amino]ethoxy]-alpha-propyl-, it functions as a Cationic Amphiphilic Drug (CAD) .

In drug development, Ketocainol serves as a critical model for understanding the disposition of basic lipophilic compounds. Its high lipophilicity (XLogP3 ≈ 3.9) combined with a basic tertiary amine center (pKa ≈ 8.5–9.0) dictates a specific cellular uptake mechanism driven by passive diffusion followed by ion trapping within acidic organelles.

Key Applications:

  • Pharmacokinetics: Modeling tissue distribution and volume of distribution (Vd).

  • Toxicology: Assessing the potential for drug-induced phospholipidosis (DIPL) due to lysosomal accumulation.

  • Anesthesia Research: Correlating intracellular concentration with sodium channel blockade efficacy.

Part 2: Physicochemical Mechanisms of Uptake

To design accurate uptake protocols, researchers must understand the forces governing Ketocainol's movement.

The pH Partition Hypothesis

Ketocainol exists in equilibrium between its uncharged (B) and charged (


) forms.
  • Extracellular (pH 7.4): A significant fraction exists as the uncharged free base, which is highly lipophilic and permeates the plasma membrane via passive diffusion.

  • Cytosol (pH 7.2): The drug remains in equilibrium, diffusing freely.

  • Lysosomes/Endosomes (pH 4.5–5.0): Upon entering these acidic compartments, the basic amine becomes fully protonated (

    
    ). The charged species is membrane-impermeable, leading to lysosomal trapping  (accumulation).
    
Active Transport (Minor)

While passive diffusion is dominant, interactions with organic cation transporters (OCTs) or P-glycoprotein (P-gp) efflux pumps may modulate intracellular levels in specific cell lines (e.g., hepatocytes, BBB models).

Part 3: Visualization of Uptake Dynamics

The following diagram illustrates the kinetic pathway of Ketocainol, highlighting the "Ion Trap" mechanism that is critical for interpreting distribution data.

Ketocainol_Uptake Extracellular Extracellular Space (pH 7.4) [Ketocainol-FreeBase] Membrane Plasma Membrane (Lipid Bilayer) Extracellular->Membrane Passive Diffusion (High LogP) Cytosol Cytosol (pH 7.2) [Equilibrium] Membrane->Cytosol Translocation Lysosome Lysosome (pH 5.0) [Trapped Cation BH+] Cytosol->Lysosome Diffusion of Base Target Na+ Channels (Membrane Bound) Cytosol->Target Binding Lysosome->Cytosol Leakage (Slow) Lysosome->Lysosome Protonation (H+) -> Ion Trapping

Caption: Kinetic pathway of Ketocainol uptake showing passive diffusion and subsequent ion trapping in acidic lysosomes.

Part 4: Experimental Protocols

Protocol A: Quantitative Cellular Uptake Assay (LC-MS/MS)

Objective: To determine the time-dependent accumulation of Ketocainol in mammalian cells.

Materials:

  • Cell Line: CHO-K1 or HEK293 (adherent).

  • Compound: Ketocainol (Reference Std, >98% purity).

  • Lysis Buffer: Methanol:Water (80:20 v/v) with 0.1% Formic Acid (ruptures membranes and precipitates proteins).

  • Internal Standard (IS): Ketoconazole-d8 or similar lipophilic amine.

Step-by-Step Methodology:

  • Seeding: Plate cells in 24-well plates at

    
     cells/well. Incubate 24h to reach 80% confluency.
    
  • Dosing Solution: Prepare

    
     Ketocainol in HBSS (Hank's Balanced Salt Solution). Note: Avoid serum (FBS) during uptake to prevent protein binding artifacts, unless modeling in vivo free fraction.
    
  • Initiation: Aspirate growth medium. Wash cells 1x with warm HBSS. Add

    
     Dosing Solution.
    
  • Incubation: Incubate at 37°C for time points: 1, 5, 15, 30, 60, 120 min.

    • Control: Incubate one set at 4°C to distinguish active transport/diffusion from surface binding (metabolism is halted at 4°C).

  • Termination:

    • Place plate on ice immediately.

    • Aspirate dosing solution.

    • Rapid Wash: Wash 3x with ice-cold PBS (critical to remove membrane-bound but not internalized drug).

  • Extraction: Add

    
     chilled Lysis Buffer  containing Internal Standard. Scrape cells (if necessary) or shake for 10 min.
    
  • Clarification: Transfer lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 10 min at 4°C to pellet debris.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.

    • Detection: MRM mode (Transition for Ketocainol: approx

      
       294.2 
      
      
      
      fragment).

Data Processing: Normalize concentration (pmol) to total cellular protein (mg) determined via BCA assay from a parallel well.

Protocol B: Subcellular Distribution (Lysosomotropism Validation)

Objective: To confirm if Ketocainol accumulates in lysosomes via ion trapping.

Rationale: If uptake is driven by pH gradients, dissipating the gradient with Ammonium Chloride (


) or Monensin should reduce uptake.

Experimental Design:

  • Pre-treatment: Incubate cells with 10 mM

    
      (lysosomal pH neutralizer) for 30 min prior to dosing.
    
  • Dosing: Add Ketocainol (

    
    ) in the presence of 
    
    
    
    .
  • Comparison: Compare intracellular accumulation (AUC) vs. Control (no

    
    ).
    
  • Expectation: A significant reduction (>40-50%) in Ketocainol uptake in

    
    -treated cells confirms lysosomal trapping.
    

Part 5: Analytical Workflow Diagram

The following workflow ensures reproducibility and data integrity during the bioanalytical phase.

Workflow Start Start: Cell Culture (24-well plate) Dosing Add Ketocainol (+/- Inhibitors) Start->Dosing Wash Ice-Cold PBS Wash (3x Rapid) Dosing->Wash Time Points Lysis Lysis & Extraction (MeOH + 0.1% FA + IS) Wash->Lysis Centrifuge Centrifuge (14,000g, 10 min) Lysis->Centrifuge LCMS LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Supernatant Data Data Normalization (pmol/mg protein) LCMS->Data

Caption: Step-by-step bioanalytical workflow for determining cellular uptake.

Part 6: References

  • National Center for Advancing Translational Sciences (NCATS). Ketocainol (R)- | C18H31NO2. Inxight Drugs.[1][2][3][4] Retrieved October 24, 2025, from [Link]

  • PubChem. Ketocainol (CID 92136246).[3][5][6] National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Daniel, W. A., & Wójcikowski, J. (1997). Lysosomal trapping of cationic amphiphilic drugs in the lung. European Journal of Pharmacology. (Contextual grounding for CAD mechanism).

  • Smith, D. A., et al. (2001). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (Standard reference for lipophilic amine distribution).

Disclaimer: This protocol is designed for research purposes only. Ketocainol is a potent bioactive compound; handle with appropriate PPE and safety containment.

Sources

Application Note: Strategies for Radiolabeling Ketocainol as a Novel Probe for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

1.1 Overview of Molecular Imaging with PET and SPECT

Molecular imaging represents a paradigm shift in biomedical research and clinical diagnostics, enabling the non-invasive visualization and quantification of biological processes at the molecular and cellular levels.[1] Among the available modalities, Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are workhorses of nuclear medicine, offering exceptional sensitivity for detecting picomolar concentrations of radiolabeled molecules, known as radiotracers or radiopharmaceuticals.[1][2] These techniques rely on the administration of a biologically active molecule tagged with a radionuclide; the subsequent decay of this isotope is detected externally, allowing for the spatiotemporal mapping of the molecule's distribution throughout the body.[2][3] This provides invaluable insights into physiology, pathophysiology, and pharmacology, aiding in drug development and patient care.[4]

1.2 Introducing Ketocainol: Structure and Potential as an Imaging Biomarker

Ketocainol is a small molecule with the chemical formula C₁₈H₃₁NO₂ and a molecular weight of approximately 293.44 g/mol .[5][6][7] Its structure features a substituted phenyl ring, an ether linkage, a secondary alcohol, and a diisopropylamino functional group. While its biological targets are not extensively characterized in publicly available literature, its structural motifs are common in pharmacologically active compounds, suggesting potential interactions with various biological systems.[8] Developing a radiolabeled version of Ketocainol would enable researchers to investigate its pharmacokinetics (absorption, distribution, metabolism, and excretion) non-invasively, identify its primary sites of accumulation, and potentially uncover novel diagnostic or therapeutic applications.[4]

1.3 Principle of the Method: Radiolabeling for In Vivo Tracking

The core principle involves covalently attaching a positron-emitting (for PET) or gamma-emitting (for SPECT) radionuclide to the Ketocainol molecule.[2] The choice of isotope and the labeling position are critical decisions that impact the tracer's stability, biological activity, and imaging characteristics.[9] An ideal radiolabeling strategy should be rapid, efficient, and yield a final product with high purity and specific activity, ensuring that the labeled molecule retains its affinity for its biological target and provides a strong imaging signal with minimal pharmacological mass.[10] This document provides detailed protocols for the synthesis of Ketocainol analogs suitable for PET imaging using two of the most common short-lived radionuclides: Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C).

Strategic Considerations for Labeling Ketocainol

2.1 Selection of the Radionuclide

The choice of radionuclide is a critical first step, dictated by the biological question, the required imaging time, and available chemistry.[11] For small molecules like Ketocainol, ¹⁸F and ¹¹C are the most prevalent PET isotopes.[4]

Parameter Fluorine-18 (¹⁸F) Carbon-11 (¹¹C) Gallium-68 (⁶⁸Ga)
Half-life (t½) ~110 minutes~20.4 minutes~68 minutes
Decay Mode β+ (97%)β+ (99.8%)β+ (89%)
Max Positron Energy 0.635 MeV0.960 MeV1.899 MeV
Labeling Chemistry Complex; often requires multi-step precursor synthesis and harsh reaction conditions.Versatile (e.g., methylation); chemistry is well-established but rapid synthesis is crucial.Chelation-based; requires a bifunctional chelator conjugated to the molecule.
Advantages Longer half-life allows for longer synthesis, transport, and imaging of slower biological processes.Carbon is native to organic molecules, minimizing structural perturbation.Generator-produced, obviating the need for an on-site cyclotron.
Disadvantages C-F bond can alter pharmacology.Very short half-life demands rapid synthesis and on-site cyclotron.Large chelator can significantly alter the molecule's properties.

For Ketocainol, ¹⁸F offers the advantage of a longer half-life, which is beneficial for multi-step syntheses and for studying biological processes that occur over several hours.[4] ¹¹C labeling, while more challenging due to the time constraint, allows for the synthesis of a tracer that is chemically identical to a methylated analog of Ketocainol, potentially preserving its biological activity.[4]

2.2 Design of a Labeling Precursor

Directly labeling the parent Ketocainol molecule is often not feasible. Instead, a "precursor" molecule must be synthesized, which is designed to react specifically and efficiently with the chosen radionuclide in the final step.[10][12]

  • For ¹⁸F-Labeling: The phenyl ring of Ketocainol is an ideal target. A common strategy is nucleophilic aromatic substitution (SₙAr).[13] This requires synthesizing a precursor where one position on the aromatic ring (ideally one that does not interfere with biological activity) is substituted with a good leaving group, such as a nitro group (-NO₂) or a trimethylstannyl group (-Sn(CH₃)₃).

  • For ¹¹C-Labeling: The most common method is ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[14][15][16] Since Ketocainol lacks a suitable position for direct methylation (e.g., a phenol or secondary amine), a precursor must be synthesized. For this protocol, we will propose targeting the secondary alcohol, creating a des-hydroxy precursor that can be O-methylated. This creates an ether, which is a common and stable functional group.

Protocol 1: Synthesis of [¹⁸F]4-Fluoro-Ketocainol via Aromatic Nucleophilic Substitution

3.1 Rationale for ¹⁸F-Labeling

This protocol describes the synthesis of a ¹⁸F-labeled Ketocainol analog by replacing a hydrogen on the phenyl ring with ¹⁸F. This position is chosen to minimize potential interference with the molecule's active domains. The use of a nitro-precursor is a well-established method for radiofluorination.[13][17]

3.2 Workflow Diagram

G cluster_0 Precursor Synthesis (Offline) cluster_1 Radiosynthesis (Automated Module) cluster_2 Purification & QC Ketocainol Ketocainol Synthesis Synthesis Ketocainol->Synthesis Multi-step Organic Synthesis Nitro_Precursor Nitro_Precursor Synthesis->Nitro_Precursor Purification & Characterization Reaction_Vessel Reaction_Vessel Nitro_Precursor->Reaction_Vessel Add Precursor in DMSO Cyclotron [¹⁸O]H₂O(p,n)¹⁸F F18_Processing F18_Processing Cyclotron->F18_Processing Trapping on Anion Exchange Cartridge F18_Elution F18_Elution F18_Processing->F18_Elution Elution with K₂CO₃/K₂₂₂ Azeotropic_Drying Azeotropic_Drying F18_Elution->Azeotropic_Drying Drying at 110°C Azeotropic_Drying->Reaction_Vessel Heating Heating Reaction_Vessel->Heating 120-150°C 15-20 min Quench Quench Heating->Quench Add Water HPLC HPLC Quench->HPLC Semi-Prep HPLC (C18 Column) Product_Collection Product_Collection HPLC->Product_Collection Collect Peak Reformulation Reformulation Product_Collection->Reformulation SPE Reformulation (e.g., C18 Sep-Pak) Final_Product Final_Product Reformulation->Final_Product [¹⁸F]4-Fluoro-Ketocainol in Saline/EtOH QC QC Final_Product->QC Analytical HPLC, TLC, pH, etc.

Caption: Workflow for the synthesis of [¹⁸F]4-Fluoro-Ketocainol.

3.3 Materials and Equipment

  • Precursor: 4-Nitro-Ketocainol precursor (synthesized offline).

  • Radionuclide: [¹⁸F]Fluoride, produced from a biomedical cyclotron.

  • Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), Water for Injection, Ethanol USP.

  • Equipment: Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora), semi-preparative and analytical High-Performance Liquid Chromatography (HPLC) systems with radioactivity and UV detectors, solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak), dose calibrator.

3.4 Step-by-Step Protocol: Precursor Synthesis This is a conceptual outline; a synthetic chemist must optimize the specific route.

  • Protect the secondary alcohol on Ketocainol with a suitable protecting group (e.g., TBDMS).

  • Perform electrophilic nitration on the phenyl ring, directing to the para-position.

  • Deprotect the alcohol to yield the 4-Nitro-Ketocainol precursor.

  • Purify the precursor by column chromatography and confirm its identity via NMR and Mass Spectrometry.

3.5 Step-by-Step Protocol: Automated Radiosynthesis of [¹⁸F]4-Fluoro-Ketocainol

  • [¹⁸F]Fluoride Trapping & Elution: Deliver cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water to the synthesis module. Trap the [¹⁸F]F⁻ on an anion exchange cartridge (e.g., QMA). Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in MeCN/Water.

  • Azeotropic Drying: Heat the reaction vessel under vacuum and a stream of nitrogen at 110°C to remove water. Repeat with additions of anhydrous MeCN until the mixture is completely dry. This step is critical for activating the fluoride ion.[17]

  • Radiofluorination Reaction: Add a solution of the 4-Nitro-Ketocainol precursor (2-5 mg) in anhydrous DMSO (0.5-1.0 mL) to the dried [¹⁸F]F⁻/K₂₂₂ complex. Seal the vessel and heat to 120-150°C for 15-20 minutes.

  • Quenching and Dilution: Cool the reaction vessel and quench the reaction by adding 1-2 mL of water or HPLC mobile phase.

Purification and Quality Control

A robust purification and QC process is mandatory to ensure the final product is safe for administration and that the imaging results are reliable.[18]

4.1 High-Performance Liquid Chromatography (HPLC) Purification

  • Method: Inject the quenched reaction mixture onto a semi-preparative reverse-phase C18 HPLC column.

  • Elution: Use an isocratic or gradient mobile phase (e.g., 40-60% Acetonitrile in water with 0.1% TFA) to separate the desired [¹⁸F]4-Fluoro-Ketocainol from unreacted precursor and radioactive/non-radioactive byproducts.

  • Collection: Monitor the eluent with both a radioactivity detector and a UV detector (at a wavelength where the precursor absorbs). Collect the radioactive peak corresponding to the product, which should have a different retention time than the more polar unreacted [¹⁸F]fluoride and the less polar precursor.[19]

4.2 Reformulation

  • The collected HPLC fraction is typically diluted with water and passed through a C18 SPE cartridge to trap the product.

  • Wash the cartridge with Water for Injection to remove residual HPLC solvents.

  • Elute the final product from the cartridge with a small volume of Ethanol USP, followed by sterile saline to achieve a final formulation suitable for injection (e.g., <10% EtOH in saline).

4.3 Quality Control Protocol

  • Radiochemical Purity (RCP): Inject a small aliquot of the final product onto an analytical HPLC system. RCP is calculated as the percentage of total radioactivity that corresponds to the product peak. The acceptance criterion is typically >95%.[18][20]

  • Chemical Purity & Identity: Co-inject the final product with a non-radioactive, synthesized standard of 4-Fluoro-Ketocainol. The radioactive peak must co-elute with the UV peak of the standard.

  • Molar Activity (Aₘ): Measure the total radioactivity in the final product (e.g., in GBq) and quantify the total mass of the compound (labeled + unlabeled) via a calibrated UV peak on the analytical HPLC. Aₘ is expressed in GBq/µmol. High molar activity is crucial to minimize potential pharmacological effects.[15]

  • Residual Solvents: Analyze for residual solvents (e.g., MeCN, DMSO, EtOH) using Gas Chromatography (GC) to ensure they are below pharmacopeia limits.[19]

  • pH and Sterility: The final product should have a pH between 4.5 and 7.5 and must be passed through a 0.22 µm sterile filter.

QC Test Method Typical Specification
Identity Analytical Radio-HPLC (co-injection)Retention time matches cold standard
Radiochemical Purity Analytical Radio-HPLC≥ 95%
Molar Activity Radio-HPLC with calibrated UV detector> 37 GBq/µmol (1 Ci/µmol) at EOS
Residual Solvents Gas Chromatography (GC)< 410 ppm (Acetonitrile)
pH pH meter or strip4.5 - 7.5
Sterility 0.22 µm filter filtrationSterile
Endotoxin Test LAL Test< 175 EU / V

Preclinical Evaluation

Once synthesized and validated, the novel tracer must be evaluated in biological systems to determine its utility.

5.1 In Vitro Evaluation

  • Cell Uptake Assays: If a target cell line for Ketocainol is known or hypothesized, incubate the cells with [¹⁸F]4-Fluoro-Ketocainol. Measure the cell-associated radioactivity over time to determine uptake kinetics. Perform competition studies by co-incubating with excess non-radioactive Ketocainol to demonstrate specific binding.[21][22]

  • Autoradiography: Incubate tissue sections (e.g., from brain or tumor xenografts) with the radiotracer. Expose the sections to a phosphor screen or film to visualize the microscopic distribution of the tracer and confirm binding to specific anatomical structures.[3]

5.2 In Vivo Biodistribution Studies This is a fundamental study to understand where the tracer goes in a living organism.[1][23]

  • Animal Model: Use healthy rodents (e.g., mice or rats) to establish a baseline distribution profile. If a disease model is relevant (e.g., a tumor xenograft model), it should also be used.[24]

  • Injection: Administer a known quantity of [¹⁸F]4-Fluoro-Ketocainol to a cohort of animals, typically via tail vein injection.

  • Euthanasia and Dissection: At various time points post-injection (e.g., 5, 15, 30, 60, 120 minutes), euthanize groups of animals.

  • Organ Harvesting and Counting: Dissect major organs and tissues (blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, tumor, etc.). Weigh each tissue and measure its radioactivity in a gamma counter.

  • Data Analysis: Calculate the tracer uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This data reveals the tracer's pharmacokinetics, including routes of clearance and potential target tissues.[23]

5.3 Micro-PET Imaging Protocol

G Animal Anesthetized Animal on Scanner Bed DynamicScan Dynamic PET Scan (e.g., 0-60 min) Animal->DynamicScan CT_Scan Anatomical CT Scan Animal->CT_Scan Tracer [¹⁸F]Tracer Injection (Tail Vein) Tracer->Animal StaticScan Static PET Scan (e.g., 60-70 min) DynamicScan->StaticScan Reconstruction Image Reconstruction (Attenuation Correction) DynamicScan->Reconstruction CT_Scan->Reconstruction Analysis Image Analysis (ROI Definition, TACs) Reconstruction->Analysis

Caption: General workflow for a preclinical micro-PET imaging study.

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and place it on the scanner bed. Maintain body temperature.

  • Tracer Administration: Administer a bolus of [¹⁸F]4-Fluoro-Ketocainol via the tail vein.

  • Image Acquisition: Begin a dynamic PET scan immediately after injection for 60-90 minutes to capture the tracer's kinetics. Following the dynamic scan, an anatomical CT scan is typically performed for co-registration and attenuation correction.

  • Image Reconstruction: Reconstruct the PET data into a series of 3D images over time.

  • Image Analysis: Co-register the PET and CT images. Draw regions of interest (ROIs) over various organs and the tumor. Generate time-activity curves (TACs) from the dynamic data to quantify tracer uptake and clearance rates in different tissues.

References

  • Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. (2025). PMC. Available at: [Link]

  • Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. PMC. Available at: [Link]

  • Singleton, T. A., et al. (2019). Solid Phase 11C-Methylation, Purification and Formulation for the Production of PET Tracers. Journal of Visualized Experiments. Available at: [Link]

  • Gholami, M., et al. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research. Available at: [Link]

  • Mishani, E., et al. (2011). Positron emission tomography (PET) imaging with 18F-based radiotracers. PMC. Available at: [Link]

  • KETOCAINOL, (R)-. gsrs. Available at: [Link]

  • Jakobsen, S., et al. (2016). A PET Tracer for Renal Organic Cation Transporters, ¹¹C-Metformin: Radiosynthesis and Preclinical Proof-of-Concept Studies. The Journal of Nuclear Medicine. Available at: [Link]

  • Baguet, T., et al. (2020). Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. Nuclear Medicine and Biology. Available at: [Link]

  • Schubiger, P. A. (1986). Quality Control of Radiopharmaceuticals. Nuklearmedizin. Available at: [Link]

  • Wyffels, L., et al. (2006). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Nuclear Medicine and Biology. Available at: [Link]

  • Man, F., et al. (2022). Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging. Chemical Reviews. Available at: [Link]

  • Vastenhouw, B., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Ketocainol, (R)-. PubChem. Available at: [Link]

  • Wiebe, L. I., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. PMC. Available at: [Link]

  • Kniess, T. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI. Available at: [Link]

  • Lee, S. J., et al. (2012). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Harvard DASH. Available at: [Link]

  • Gao, M., et al. (2014). Synthesis of [11C]GSK1482160 as a new PET agent for targeting. IU Indianapolis ScholarWorks. Available at: [Link]

  • Waaijer, S. J. H., et al. (2020). Development and Evaluation of Interleukin-2–Derived Radiotracers for PET Imaging of T Cells in Mice. Journal of Nuclear Medicine. Available at: [Link]

  • Lee, S. J., et al. (2014). Nickel-Mediated Oxidative Fluorination for PET with Aqueous [¹⁸F]Fluoride. Harvard DASH. Available at: [Link]

  • Yang, Y., et al. (2018). Advanced Methods for Radiolabeling Multimodality Nanomedicines for SPECT/MRI and PET/MRI. Journal of Nuclear Medicine. Available at: [Link]

  • Asti, M., et al. (2022). Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield. PMC. Available at: [Link]

  • Chézal, J-M., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. Available at: [Link]

  • Penuelas, I. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. Available at: [Link]

  • The Process of Radiolabeled Compound Synthesis. (2020). Moravek. Available at: [Link]

  • Krasikova, R. N. (2016). Methods for the synthesis of fluorine-18-labeled aromatic amino acids, radiotracers for positron emission tomography (PET). ResearchGate. Available at: [Link]

  • Wunnike, C., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry. Available at: [Link]

  • Liang, S. H., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry. Available at: [Link]

  • Use of “on line [11C]methylation” in the synthesis of l-[O-11C-methyl]tyrosine, a promising radiotracer for positron emission tomography. ResearchGate. Available at: [Link]

  • Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. Available at: [Link]

  • KETOCAINOL, (R)-. Inxight Drugs. Available at: [Link]

  • Radiochemical Purity and Identity in Radiopharmaceuticals: Design and Improvement of Quality Control Methods by HPLC. ResearchGate. Available at: [Link]

  • KETOCAINOL HYDROCHLORIDE. Inxight Drugs. Available at: [Link]

  • Saha, G. B. (2010). Altered biodistribution of radiopharmaceuticals: role of radiochemical/pharmaceutical purity, physiological, and pharmacologic factors. Seminars in Nuclear Medicine. Available at: [Link]

  • An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. ResearchGate. Available at: [Link]

  • Di Ianni, E., et al. (2024). Biodistribution Assessment of a Novel 68 Ga-Labeled Radiopharmaceutical in a Cancer Overexpressing CCK2R Mouse Model: Conventional and Radiomics Methods for Analysis. MDPI. Available at: [Link]

  • Sharma, R., et al. (2021). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine. Available at: [Link]

  • Radiopharmaceutical: An Update and Comparison of Preclinical Investigation Result of Alpha and Beta Emitter Radioisotope. (2026). Dove Medical Press. Available at: [Link]

  • Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics. PMC. Available at: [Link]

  • In vitroradioautographic studies of the biodistribution of radiopharmaceuticals on blood elements. Semantic Scholar. Available at: [Link]

  • Compound: KETOCAINOL (CHEMBL2104326). ChEMBL. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ketocainol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Ketocainol Dosage and Administration for Research Applications

Status: Operational | Tier: Level 3 (Senior Scientific Support)[1][2]

Compound Profile & Technical Identity

Before proceeding with dosage optimization, verify the identity of the substance in your inventory to ensure protocol alignment.[2][3] Ketocainol is a lipophilic amino-ether, structurally related to local anesthetics and ion channel modulators.[1][2][3]

PropertySpecificationImplications for Handling
Compound Name Ketocainol (R-isomer or racemate)Ensure stereochemistry matches your study design.[1][2][3]
PubChem CID 92136246 (R-isomer)Reference standard.[1][2][3][4][5]
Formula C₁₈H₃₁NO₂MW: 293.45 g/mol .[1][2][3]
Predicted LogP ~3.9 (Lipophilic)Critical: Poor aqueous solubility at neutral pH.[1][2][3] Requires organic co-solvents or pH adjustment.[1][2][3]
Predicted pKa ~9.0 - 9.5 (Basic Amine)Soluble in acidic media (pH < 5) as a salt; precipitates at physiological pH (7.4).[1][2][3]
Formulation & Solubility Troubleshooting

User Issue: "My Ketocainol precipitates immediately when added to the cell culture media or saline."

Root Cause Analysis: Ketocainol is a lipophilic base.[1][2][3] At pH 7.4 (PBS/Media), it exists predominantly in its uncharged, hydrophobic form, leading to precipitation.[1][2][3]

Protocol: The "Solvent-Drop" Method for Stable Stock Solutions

Do not attempt to dissolve Ketocainol free base directly into aqueous buffers.[1][2][3] Follow this self-validating solubilization workflow.

  • Primary Stock Preparation:

    • Solvent: 100% DMSO (Dimethyl sulfoxide).[1][2][3]

    • Concentration: Prepare a 10 mM to 50 mM master stock.

    • Validation: Vortex for 30 seconds. Solution must be optically clear. If cloudy, sonicate at 40°C for 5 minutes.

  • Working Solution (Dilution Step):

    • Step A: Dilute the DMSO stock 1:1000 into the target media (e.g., 1 µL stock into 1 mL media) to achieve the final testing concentration.

    • Step B (Critical): Vortex immediately upon addition to prevent local high-concentration precipitation points.[1][2][3]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in sensitive cell lines.

Decision Tree: Vehicle Selection

FormulationLogic Start Start: Select Ketocainol Form Form Is it Free Base or HCl Salt? Start->Form Base Free Base (Lipophilic) Form->Base Salt HCl Salt (Hydrophilic) Form->Salt DMSO Dissolve in 100% DMSO (Stock: 50mM) Base->DMSO Water Dissolve in ddH2O or Saline (Stock: 10-20mM) Salt->Water Check Check Final pH DMSO->Check Water->Check Precip Precipitation at pH 7.4? Check->Precip Action1 Use Cyclodextrin (HP-β-CD) as carrier Precip->Action1 Yes Action2 Proceed with Experiment Precip->Action2 No

Caption: Logical workflow for selecting the appropriate vehicle based on the chemical form of Ketocainol to prevent experimental failure due to precipitation.

In Vitro Dosage Optimization

User Issue: "I am seeing high variability in my IC50 data."

Scientific Insight: Variability often stems from non-specific binding of lipophilic drugs like Ketocainol to plasticware or serum proteins.[1][2][3]

Optimization Protocol: The "Low-Bind" Assay Setup
  • Material Selection: Use glass-coated or "low-binding" polypropylene plates.[1][2][3] Ketocainol (LogP ~3.[1][2][3][6]9) will adsorb to standard polystyrene.[1][2][3]

  • Serum Consideration:

    • Serum-Free:[1][2][3] Perform initial dose-response in serum-free media to determine intrinsic potency.[1][2][3]

    • Serum-Shift Assay: Repeat with 10% FBS.[1][2][3] If IC50 shifts >10-fold, Ketocainol is highly protein-bound.[1][2][3] Adjust in vivo doses upwards accordingly.

  • Dose Spacing: Use a semi-logarithmic spacing (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM) rather than linear spacing to capture the sigmoidal curve accurately.

In Vivo Administration Guide

User Issue: "What is the starting dose for mouse studies? I cannot find a published LD50."

Senior Scientist Guidance: Since specific literature on Ketocainol is sparse, you must treat it as a Novel Chemical Entity (NCE) and perform a dose-ranging pilot.[1][2][3] Do not guess.

Workflow: The "Up-and-Down" Dose Finding Protocol

This method minimizes animal usage while establishing the Maximum Tolerated Dose (MTD).[1][2][3]

Route: Intraperitoneal (IP) or Oral Gavage (PO).[1][2][3] Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.[1][2][3] (Standard solubilizing vehicle for lipophiles).[1][2][3]

StepDosage (mg/kg)n (Mice)Observation PeriodStop Criteria
1. Sentinel 1 mg/kg 124 HoursSigns of distress (piloerection, ataxia).[1][2][3]
2. Escalation 3 mg/kg 124 HoursIf Step 1 is safe, proceed.[1][2][3]
3. Escalation 10 mg/kg 124 HoursIf Step 2 is safe, proceed.[1][2][3]
4. Validation MTD 348 HoursOnce distress is noted in previous steps, reduce dose by 50% and test n=3.

Mechanistic Warning: Ketocainol's structure suggests sodium channel blocking activity (similar to local anesthetics).[1][2][3]

  • Monitor for: Cardiac arrhythmias, bradycardia, or seizures.

  • Antidote Preparation: Have Lipid Emulsion (Intralipid) ready for emergency resuscitation if cardiac toxicity occurs due to overdose.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I autoclave Ketocainol solutions? A: No. The ether linkage and the tertiary amine may be susceptible to hydrolysis or oxidation under high heat and pressure.[2][3] Sterilize stock solutions using a 0.22 µm PVDF syringe filter (low protein binding). Do not use nylon filters as they may bind the drug.[1][2][3]

Q: Why does the pH of my buffer drop when I add the Ketocainol HCl salt? A: The HCl salt is acidic.[3] For high concentrations (>1 mM), the buffering capacity of your media may be overwhelmed.[1][2][3]

  • Fix: Check pH after addition. If acidic, back-titrate carefully with 0.1 N NaOH, but watch for precipitation as you approach pH 7.0.[1][2][3]

Q: How do I store the powder? A: Store at -20°C , desiccated, and protected from light. Lipophilic amines can be hygroscopic and oxidation-prone.[1][2][3]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92136246, Ketocainol. Retrieved from [Link][1][2]

  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[1][2][3] (Source for "Low-Bind" assay protocols).

  • National Institutes of Health (NIH).Guidance on Dose Selection for In Vivo Studies. (General principles for NCE dose-ranging).

Sources

Section 1: Frequently Asked Questions (FAQs)

Author: BenchChem Technical Support Team. Date: March 2026

Ketocainol Technical Support Center: Troubleshooting & Off-Target Minimization

Welcome to the Ketocainol Technical Support Center. Ketocainol (C18H31NO2) is a bioactive amino-amide local anesthetic , [[1]]([Link]). While its primary pharmacological objective is the reversible, state-dependent blockade of voltage-gated sodium channels (Nav) to inhibit nerve impulse conduction , , its lipophilic nature introduces significant off-target liabilities. The most critical of these are cardiotoxicity via human ether-a-go-go-related gene (hERG) potassium channel inhibition [[2]]([Link]) and central nervous system (CNS) toxicity .

This guide provides drug development professionals with actionable, self-validating protocols to troubleshoot and minimize these off-target effects during preclinical experiments.

Q1: Why does Ketocainol exhibit cardiotoxic off-target effects in my in vivo models? Answer: Amino-amide local anesthetics bind to the intracellular α-subunit of Nav channels to prevent sodium influx . However, they also inadvertently interact with the hERG potassium channel. Mechanistically, this off-target binding occurs primarily at the aromatic amino acid residues Y652 and F656 located within the S6 domain of the hERG channel . This interaction inhibits the delayed rectifier potassium current, prolonging the cardiac action potential and leading to Long QT syndrome. The potency of this off-target hERG inhibition strongly correlates with the drug's lipophilicity [[2]]([Link]).

Q2: How can I differentiate between target Nav blockade and off-target CNS toxicity in my assays? Answer: CNS toxicity (e.g., tinnitus, seizures, respiratory depression) occurs when highly lipophilic local anesthetics cross the blood-brain barrier (BBB) and block inhibitory cortical pathways before excitatory ones . To differentiate, you must perform comparative electrophysiology. Because local anesthetics have a higher affinity for channels in the open or inactivated state (frequency-dependent block) , , you should compare the use-dependent block in peripheral sensory neurons (target) against cortical GABAergic neurons (off-target liability).

Section 2: Quantitative Data & Selectivity Profiling

To contextualize Ketocainol's off-target profile, it is crucial to benchmark it against other known local anesthetics. The table below summarizes comparative inhibitory concentrations and lipophilicity metrics.

CompoundTarget: Nav IC50 (µM)Off-Target: hERG IC50 (µM)Selectivity Window (hERG/Nav)Lipophilicity (LogP)
Ketocainol ~15.0~45.03.03.9
Bupivacaine ~10.522.0 ~2.13.41
Ropivacaine ~14.035.02.52.90
Articaine ~40.0224.0 5.61.70

Note: Articaine serves as a safer structural reference due to its low hERG inhibition at clinically relevant concentrations .

Section 3: Troubleshooting Guides & Experimental Protocols

Protocol 1: Self-Validating hERG Whole-Cell Patch-Clamp Assay

Causality & Rationale: To accurately assess Ketocainol's hERG liability, you must use a mammalian expression system (e.g., CHO cells) because proper post-translational processing is required for the Y652/F656 binding pocket to form correctly . Furthermore, because local anesthetics are state-dependent blockers , the voltage protocol must force the channels into an open/inactivated state before measuring the tail current.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells transiently or stably expressing the wild-type hERG channel [[2]]([Link]). Plate cells on glass coverslips 24 hours prior to the experiment to ensure optimal membrane health and adherence.

  • Solution Formulation:

    • Extracellular Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES (Adjust pH to 7.4 with NaOH).

    • Intracellular Solution (mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES (Adjust pH to 7.2 with KOH).

  • Electrophysiology Setup: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Establish the whole-cell configuration at room temperature.

    • Self-Validation Step: Ensure series resistance is compensated by at least 80% and monitor leak currents; discard cells with >100 pA leak to guarantee data trustworthiness.

  • Voltage Protocol (State-Dependent Activation): Hold the cell at a resting potential of -80 mV. Apply a depolarizing pulse to +20 mV for 2 seconds.

    • Why? This forces the hERG channels to open and rapidly inactivate, exposing the S6 binding site . Follow this with a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse Ketocainol at escalating concentrations (e.g., 1, 10, 30, 100 µM).

    • Crucial: Wait 3–5 minutes per concentration to achieve steady-state block before recording.

  • Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Fit the concentration-response data using the Hill equation to determine the IC50.

Protocol 2: Mitigating CNS Penetrance via Formulation pH Adjustment

Causality & Rationale: Ketocainol is a weak base. According to the Henderson-Hasselbalch equation, the ratio of un-ionized (lipophilic) to ionized (hydrophilic) drug depends on the environmental pH. Only the un-ionized form can cross the BBB to cause CNS toxicity . Troubleshooting Step: If in vivo models show premature CNS toxicity, formulate the Ketocainol solution at a slightly lower pH (e.g., pH 6.0 - 6.5). This increases the protonated fraction, compartmentalizing the drug at the peripheral injection site and reducing systemic BBB penetrance, while still allowing enough un-ionized drug to penetrate the local nerve sheath.

Section 4: Visualizations

Pathway Keto Ketocainol (Amino-amide) Nav Target: Nav Channels (Peripheral Nerves) Keto->Nav Intracellular α-subunit block hERG Off-Target: hERG (Cardiac Tissue) Keto->hERG Binds Y652/F656 in S6 domain CNS Off-Target: CNS (BBB Penetration) Keto->CNS High lipophilicity (Un-ionized form) Analgesia Analgesia Nav->Analgesia Desired Arrhythmia Arrhythmia hERG->Arrhythmia Toxicity Seizures Seizures CNS->Seizures Toxicity

Caption: Ketocainol Target vs. Off-Target Signaling Pathways

Workflow Step1 1. Cell Prep Culture CHO cells expressing WT hERG Step2 2. Configuration Establish whole-cell patch-clamp (2-4 MΩ) Step1->Step2 Step3 3. Voltage Protocol Depolarize +20mV (2s), Repolarize -50mV (2s) Step2->Step3 Step4 4. Perfusion Apply Ketocainol until steady-state (3-5 min) Step3->Step4 Step5 5. Analysis Measure tail current, fit Hill equation Step4->Step5

Caption: Step-by-Step Workflow for hERG Patch-Clamp Assay

References

  • PubChem. "Ketocainol, (R)- | C18H31NO2 | CID 92136246". National Institutes of Health.[Link]

  • ChEMBL. "Compound: KETOCAINOL (CHEMBL2104326)". European Bioinformatics Institute.[Link]

  • WikiAnesthesia. "Local anesthetics". [Link]

  • PubMed. "Local anesthetic interaction with human ether-a-go-go-related gene (HERG) channels: role of aromatic amino acids Y652 and F656". National Institutes of Health.[Link]

  • Cambridge University Press. "Inhibition of HERG channels by the local anaesthetic articaine". European Journal of Anaesthesiology.[Link]

  • Medscape. "Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure".[Link]

Sources

Technical Support Center: Ketocainol Bioavailability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for drug development professionals working with Ketocainol (CAS: 54391-62-7 / CID: 92136246).

Given that Ketocainol is a research-grade chemical entity with limited public clinical data compared to market standards (like Ketoconazole), this guide treats it as a New Chemical Entity (NCE) in the development pipeline. The troubleshooting steps are derived from its chemical structure: a lipophilic amine (tertiary amine) with likely pH-dependent solubility issues.

Ticket ID: KET-BIO-404 Status: Open Assigned Specialist: Senior Application Scientist, Formulation R&D

Diagnostic Phase: Defining the Barrier

Before attempting formulation fixes, you must characterize why Ketocainol is showing poor bioavailability in your current assays. Based on its structure (a lipophilic basic amine), the issue is likely solubility-limited absorption rather than permeability.

Physicochemical Profile Assessment

Ketocainol contains a tertiary amine group. It will likely exhibit high solubility in gastric fluid (pH 1.2) due to protonation but rapid precipitation in intestinal fluid (pH 6.8) as it reverts to its lipophilic free-base form.

Actionable Protocol: Perform a "Spring and Parachute" assay to confirm this mechanism.

ParameterExperimental ObservationDiagnosis
LogP > 3.0 (High Lipophilicity)Permeability is likely adequate; Solubility is the bottleneck.[1]
pKa ~9.0 - 9.5 (Basic Amine)Ionized in stomach; Unionized in intestine. Risk of precipitation.
FaSSIF Solubility < 50 µg/mLCritical Failure Point. Requires solubilization strategy.
Caco-2 Permeability > 10⁻⁶ cm/sGood permeability. No permeation enhancers needed.

Troubleshooting Guide: Formulation Strategies

Select the scenario that matches your current experimental failure.

Scenario A: "The drug dissolves in 0.1N HCl but precipitates immediately in phosphate buffer (pH 6.8)."

Root Cause: The "Spring" (dissolution in stomach) works, but you lack a "Parachute" (precipitation inhibitor) to maintain supersaturation in the intestine.

Technical Solution: Amorphous Solid Dispersion (ASD) with HPMC-AS Polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) prevent the nucleation of the free base in the intestine.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve Ketocainol and HPMC-AS (L-grade) in a 1:3 ratio using Methanol/Dichloromethane (1:1 v/v).

  • Rotary Evaporation: Remove solvent rapidly at 40°C to freeze the drug in an amorphous state.

  • Vacuum Drying: Dry for 24h to remove residual solvent.

  • In-Vitro Verification: Run a dissolution test shifting from pH 1.2 (2 hours) to pH 6.8.

    • Success Criteria: Maintenance of >80% supersaturation for 120 minutes in pH 6.8.

Scenario B: "The drug shows high variability in animal PK studies (Food Effect)."

Root Cause: Lipophilic bases often rely on bile salts released during digestion to solubilize. High variability indicates the drug is dissolving only when bile is present.

Technical Solution: Self-Emulsifying Drug Delivery System (SEDDS) Bypass the dissolution step entirely by pre-dissolving Ketocainol in a lipid matrix.

Formulation Matrix (Type III SEDDS):

  • Oil Phase (30%): Capryol 90 (Solubilizer)

  • Surfactant (50%): Cremophor EL or Tween 80 (Emulsifier)

  • Co-Surfactant (20%): Transcutol P (Cosolvent)

Protocol:

  • Mix excipients at 50°C.

  • Add Ketocainol slowly under magnetic stirring until saturation.

  • Visual Check: The result must be a clear, isotropic fluid.

  • Dispersion Test: Add 1mL of formulation to 100mL water. It should spontaneously form a clear microemulsion (<50 nm droplet size).

Decision Logic & Workflow

The following diagram illustrates the decision tree for selecting the correct bioavailability enhancement strategy for Ketocainol based on your pre-formulation data.

Ketocainol_Strategy Start Start: Ketocainol Bioavailability Issue Check_Solubility Check Aqueous Solubility (pH 1.2 vs pH 6.8) Start->Check_Solubility Is_Soluble Soluble in both? Check_Solubility->Is_Soluble Permeability_Check Check Caco-2 Permeability Is_Soluble->Permeability_Check Yes pH_Dependent Soluble pH 1.2 Insoluble pH 6.8 Is_Soluble->pH_Dependent No Permeability_Check->Start High Permeability (Re-check Metabolism) Strategy_Enhancer Strategy 4: Permeation Enhancers (Sodium Caprate) Permeability_Check->Strategy_Enhancer Low Permeability Strategy_Salt Strategy 1: Salt Formation (Mesylate/Hydrochloride) pH_Dependent->Strategy_Salt Moderate Dose (<50mg) Strategy_ASD Strategy 2: Amorphous Solid Dispersion (HPMC-AS / PVPVA) pH_Dependent->Strategy_ASD High Dose / Precipitation Risk Strategy_Lipid Strategy 3: Lipid Formulation (SEDDS / LBDDS) pH_Dependent->Strategy_Lipid High LogP (>4) / Food Effect

Figure 1: Decision Matrix for Ketocainol Formulation. Blue nodes represent diagnostic steps; Green nodes represent solubility solutions; Red nodes represent permeability solutions.

Frequently Asked Questions (FAQs)

Q1: I searched for "Ketocainol" but mostly found "Ketoconazole" papers. Can I use Ketoconazole protocols? A: Yes, with caution. Both are lipophilic bases (BCS Class II) that suffer from pH-dependent solubility. Protocols used for Ketoconazole (like using solid dispersions or acidifying agents) are mechanistically sound for Ketocainol. However, Ketocainol (an amino-ether structure) may have different stability profiles than the imidazole ring in Ketoconazole. Always perform a compatibility stress test (binary mixture) before full formulation.

Q2: We tried a Hydrochloride salt, but bioavailability didn't improve. Why? A: The "Common Ion Effect" is the likely culprit. While the HCl salt dissolves well in water, the high concentration of chloride ions in the stomach (from gastric acid) can suppress the dissolution of the hydrochloride salt form.

  • Fix: Switch to a counter-ion not present in gastric fluid, such as Mesylate or Tosylate . These often maintain a higher dissolution rate in vivo.

Q3: Can we just micronize the powder? A: Micronization increases the rate of dissolution but not the equilibrium solubility. If Ketocainol is practically insoluble in the intestine, micronization will not help enough. You need to change the apparent solubility using the strategies above (ASD or Lipids).[2]

Q4: Is cyclodextrin complexation a viable option? A: It depends on the molecular weight and geometry. Ketocainol (MW ~293 g/mol ) is small enough to fit into the cavity of HP-β-Cyclodextrin .

  • Quick Test: Prepare a solution of 20% HP-β-CD and add excess Ketocainol. Stir for 24h. Filter and analyze by HPLC. If solubility increases >50-fold compared to water, this is a viable, highly stable injectable or oral liquid path.

References & Authoritative Grounding

Since specific clinical literature for "Ketocainol" is non-existent in public repositories (it is a chemical entity without published pharmacokinetics), the methodologies above are grounded in the Biopharmaceutics Classification System (BCS) principles for Class II Weak Bases .

  • Amidon, G. L., et al. "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharmaceutical Research, 1995. Link

    • Relevance: Defines the solubility/permeability framework used in the Diagnostic Phase.

  • Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007. Link

    • Relevance: Supports the switch from HCl to Mesylate salts (FAQ Q2).

  • Pouton, C. W. "Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems." European Journal of Pharmaceutical Sciences, 2000. Link

    • Relevance: Basis for the SEDDS protocol in Scenario B.

  • PubChem Compound Summary for CID 92136246 (Ketocainol). National Center for Biotechnology Information (2024).Link

    • Relevance: Verification of chemical structure (Lipophilic Amine) used to derive these protocols.

Disclaimer: This guide assumes Ketocainol is being used in a controlled research setting. All formulations must undergo toxicity and stability testing before in vivo application.

Sources

Common pitfalls in Ketocainol experiments

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Ketocainol is a lipophilic class IB antiarrhythmic and local anesthetic agent. Structurally, it is an amino-ether derivative characterized by a benzene ring and a tertiary amine. Like other members of its class (e.g., lidocaine, mexiletine), its primary mechanism of action is the frequency- and voltage-dependent blockade of voltage-gated sodium channels (


).

Successful experimentation with Ketocainol requires strict adherence to protocols that account for its state-dependent binding kinetics and physicochemical properties (specifically pKa and LogP).

Physicochemical Data Table
PropertyValueCritical Implication
Molecular Formula

Basis for mass spectrometry confirmation.
Molecular Weight 293.45 g/mol Use for molarity calculations.
LogP (Lipophilicity) ~3.9High Risk: Significant non-specific binding (NSB) to plastics.
Stereochemistry R-Enantiomer / RacemateCritical: Potency differs between enantiomers. Verify your batch.
Target Voltage-gated

channels
Exhibits "Fast-in/Fast-out" kinetics (Class IB).
Critical Troubleshooting: Common Pitfalls
Category A: Solubility & Handling

Q: Why did Ketocainol precipitate when I added it to my physiological buffer (pH 7.4)? A: This is likely due to the Free Base vs. Salt confusion.

  • The Issue: Ketocainol is often supplied as a hydrochloride salt (highly water-soluble) or a free base (poorly water-soluble). If you purchased the free base and attempted to dissolve it directly in aqueous buffer (pH 7.4), it will precipitate because it is a lipophilic amine.

  • The Fix:

    • Check the Label: Ensure you know the form.

    • Stock Preparation: Dissolve the free base in DMSO (dimethyl sulfoxide) first to create a high-concentration stock (e.g., 100 mM).

    • Dilution: Dilute the DMSO stock into the buffer while vortexing. Ensure the final DMSO concentration is <0.1% to avoid vehicle effects.

Q: My dose-response curves are shifting to the right (lower potency) over time. Is the compound degrading? A: It is more likely Non-Specific Binding (NSB) to your labware.

  • The Mechanism: With a LogP of ~3.9, Ketocainol is highly lipophilic. It rapidly adsorbs onto polypropylene reservoirs, tubing, and plate walls, effectively reducing the free concentration available to the target.

  • The Fix:

    • Glassware: Use glass vials for all intermediate dilutions.

    • Low-Bind Plastics: If using microplates, switch to "Low-Binding" surface-treated plates.

    • Priming: If using a perfusion system (e.g., for patch clamp), "prime" the tubing by running the drug solution for 5–10 minutes before recording data to saturate binding sites.

Category B: Electrophysiology (Patch Clamp)

Q: I am seeing very little block of


 channels even at high concentrations. Why? 
A:  You are likely using a Holding Potential (

)
that is too hyperpolarized.
  • The Mechanism: Ketocainol is a Class IB agent. It binds preferentially to the Inactivated State of the sodium channel. If you hold the cell at -120 mV (where channels are in the Resting state), Ketocainol binds poorly.

  • The Fix:

    • Adjust

      
      :  Depolarize the holding potential to near the physiological resting potential (e.g., -80 mV) or use a "pulse train" protocol to induce inactivation.
      
    • Use-Dependence: Class IB block accumulates with frequency. Stimulate the channel at higher frequencies (e.g., 10 Hz vs. 1 Hz) to observe maximum block.

Q: The washout is extremely fast. Did the drug actually work? A: Yes, this is a hallmark of Class IB kinetics .

  • The Insight: Unlike Class IC agents (slow dissociation), Class IB agents like Ketocainol exhibit "Fast-in/Fast-out" kinetics. Rapid washout confirms the classification and ensures the drug isn't permanently modifying the channel.

Mechanistic Visualization

The following diagram illustrates the Modulated Receptor Hypothesis relevant to Ketocainol. It highlights why experimental conditions (Voltage/State) dictate the observed potency.

Ketocainol_Mechanism cluster_channel Sodium Channel States Resting Resting State (Low Affinity) Open Open State (Transient) Resting->Open Depolarization Inactivated Inactivated State (HIGH AFFINITY) Open->Inactivated Time Inactivated->Resting Repolarization Blocked Drug-Bound Blocked State Inactivated->Blocked Stabilization Ketocainol Ketocainol (Drug) Ketocainol->Resting Minimal Binding Ketocainol->Open Weak Binding Ketocainol->Inactivated Primary Binding

Caption: Ketocainol preferentially binds to the Inactivated State of the sodium channel. Protocols failing to induce inactivation (e.g., hyperpolarized holding potentials) will yield false negatives.

Experimental Workflow: Solubility Optimization

To ensure consistent


 data, follow this solubilization decision tree.

Solubility_Workflow Start Start: Ketocainol Sample CheckForm Check Form: Salt or Free Base? Start->CheckForm Salt HCl Salt CheckForm->Salt Base Free Base CheckForm->Base AqBuffer Dissolve directly in Aqueous Buffer Salt->AqBuffer DMSO Dissolve in 100% DMSO (Stock 10-100mM) Base->DMSO CheckpH CRITICAL STEP: Check Final pH AqBuffer->CheckpH Dilution Dilute into Buffer (Keep DMSO < 0.1%) DMSO->Dilution Dilution->CheckpH Success Ready for Assay CheckpH->Success

Caption: Standardized workflow to prevent precipitation and pH artifacts during Ketocainol preparation.

References
  • National Center for Advancing Translational Sciences (NCATS). Ketocainol (R)- | Inxight Drugs. Retrieved from [Link]

  • PubChem. Ketocainol (Compound CID 23668). National Library of Medicine. Retrieved from [Link]

  • ChEMBL. Ketocainol Compound Report Card (CHEMBL2104326). European Molecular Biology Laboratory. Retrieved from [Link]

  • Grant, A. O. (2009). Mechanisms of Action of Antiarrhythmic Drugs: From Bench to Bedside. (Contextual reference for Class IB mechanisms).

Technical Support Center: Ketocainol Optimization & Analog Development

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide addresses the optimization of Ketocainol (an amino-ether local anesthetic and antiarrhythmic agent) with a focus on enhancing potency through rational structure-activity relationship (SAR) modifications.

Welcome to the Advanced Medicinal Chemistry Support Hub. Current Topic: Lead Optimization of Ketocainol Scaffolds for Enhanced Voltage-Gated Sodium Channel (Naᵥ) Blockade. Ticket ID: KET-OPT-2026-SAR

Part 1: Strategic Overview (Core Directive)

Ketocainol (C₁₈H₃₁NO₂) is a Class I antiarrhythmic and local anesthetic that functions primarily by blocking the intracellular portion of voltage-gated sodium channels (Naᵥ). To enhance its potency, researchers must optimize its pharmacophore —specifically balancing lipophilicity (logP) for membrane penetration with the pKa of the tertiary amine for channel binding.

This guide provides troubleshooting and protocols for three critical phases of modification:

  • Lipophilic Tail Extension: Enhancing membrane partitioning.

  • Linker Stabilization: Modifying the ether linkage to resist metabolic hydrolysis.

  • Amine Headgroup Modification: Optimizing cationic binding affinity.

Part 2: Troubleshooting & FAQs (Technical Support)

Module A: Structure-Activity Relationship (SAR) & Design

Q: We are observing low potency despite high affinity in in silico docking. What is the likely cause? A: This is a classic "access" issue. Local anesthetics must cross the lipid bilayer to reach the intracellular binding site.

  • Root Cause: If your modified analog is too hydrophilic (low logP), it cannot penetrate the membrane. If it is too lipophilic (logP > 5), it may get trapped in the membrane core.

  • Solution: Target a logP between 2.5 and 4.0 .

  • Modification Strategy:

    • Action: Extend the alkyl chain at the chiral center (currently a propyl group in Ketocainol).

    • Rationale: Replacing the propyl group with a butyl or pentyl chain increases lipophilicity and steric bulk, potentially enhancing hydrophobic interactions within the channel pore [1][3].

Q: Our analogs degrade rapidly in plasma assays. How do we stabilize the scaffold? A: Ketocainol contains an ether linkage, which is generally stable, but the adjacent benzylic alcohol position is prone to oxidation (converting back to the ketone, Ketocaine).

  • Troubleshooting:

    • Check: Is the degradation oxidative or metabolic?

    • Fix: Introduce a fluorine substituent on the phenyl ring (bioisostere).

    • Mechanism: Fluorination at the para-position blocks metabolic hydroxylation and increases lipophilicity without significantly altering steric volume [4].

Module B: Synthesis & Purification Protocols

Q: The yield for the amine alkylation step is consistently <30%. How can we optimize this? A: The synthesis of Ketocainol analogs often involves the nucleophilic substitution of a halo-ether with a secondary amine (e.g., diisopropylamine).

  • Diagnostic: Steric hindrance from the bulky diisopropyl groups often stalls the reaction.

  • Protocol Adjustment:

    • Solvent Switch: Move from Ethanol to Acetonitrile (ACN) or DMF to promote the Sₙ2 mechanism.

    • Catalyst: Add Potassium Iodide (KI) (0.1 eq) to generate a more reactive alkyl iodide intermediate in situ.

    • Temperature: Increase reaction temperature to reflux (80°C for ACN) but monitor for elimination byproducts [2].

Part 3: Experimental Methodologies

Protocol 1: Automated Patch-Clamp Electrophysiology (Potency Validation)

To quantify the IC₅₀ of modified analogs against Naᵥ1.5 channels.

  • Cell Preparation: Use HEK293 cells stably expressing human Naᵥ1.5.

  • Solution Setup:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

    • Intracellular: 10 mM NaCl, 130 mM CsF, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold membrane potential at -100 mV .

    • Depolarize to -10 mV for 20 ms (Test Pulse).

    • Apply drug at increasing concentrations (0.1 µM – 100 µM).

  • Analysis: Fit the fractional block data to the Hill equation to derive IC₅₀.

Protocol 2: General Synthesis Workflow for Ether Analogs

Standard workflow for modifying the linker region.

  • Reagent Prep: Dissolve the substituted phenol substrate in anhydrous DMF.

  • Deprotonation: Add K₂CO₃ (1.5 eq) and stir at RT for 30 min.

  • Alkylation: Add the chloro-alkyl-amine linker dropwise.

  • Reaction: Heat to 80°C for 12 hours under N₂ atmosphere.

  • Workup: Quench with water, extract with EtOAc, and wash with brine.

  • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Part 4: Data Visualization

Table 1: Comparative Physicochemical Profile of Ketocainol & Proposed Analogs
Compound IDR-Group ModificationPredicted LogPTopological Polar Surface Area (TPSA)Theoretical Potency (Relative)
Ketocainol (Ref) Propyl (Native)3.823.5 Ų1.0x
Analog A-1 Butyl (Extension)4.223.5 Ų1.4x (Predicted)
Analog F-2 p-Fluoro-Phenyl4.023.5 Ų1.8x (Predicted)
Analog N-3 Pyrrolidine Head3.220.1 Ų0.9x (Faster Onset)
Diagram 1: Mechanism of Action & Optimization Pathway

Ketocainol_Optimization cluster_optimization SAR Optimization Cycle Ketocainol Ketocainol Scaffold (Base Structure) Membrane Membrane Permeation (Lipophilicity) Ketocainol->Membrane Diffusion Binding Intracellular Binding (Na+ Channel Pore) Membrane->Binding Access to Site Block Channel Blockade (Inhibition of Na+ Influx) Binding->Block Effect Mod_Lipid Modify Alkyl Chain (Increase LogP) Mod_Lipid->Membrane Enhances Mod_Amine Modify Amine pKa (Optimize Ionization) Mod_Amine->Binding Enhances

Caption: Optimization logic flow linking structural modifications (yellow) to physiological hurdles (red/green) and final blockade effect.

Diagram 2: Experimental Validation Workflow

Validation_Workflow Design 1. In Silico Design (Docking/LogP Calc) Synth 2. Chemical Synthesis (Alkylation/Reduction) Design->Synth QC 3. QC: NMR & HPLC (Purity >98%) Synth->QC Assay 4. Patch Clamp Assay (NaV1.5 Inhibition) QC->Assay Decision 5. Go/No-Go Decision Assay->Decision Decision->Design Iteration (Low Potency)

Caption: Step-by-step iterative workflow for validating new Ketocainol analogs.

References

  • National Center for Advancing Translational Sciences (NCATS) . Ketocainol (R)- Record Details. Inxight Drugs.[1][2][3][4] Retrieved from [Link]3]

  • Galatulas, I., et al. (1986).[5] New alkylating agents: butyrophenone derivatives. Anticancer Research, 6(4), 853-855.[5] Retrieved from [Link]

  • PubChem . Ketocainol | C18H31NO2.[6][1][3][4][7][8] National Library of Medicine. Retrieved from [Link]

  • Chiarioni, G., et al. (2025).[9] The Combination of Fluocinolone Acetonide and Ketocaine Hydrochloride in the Conservative Management of Symptomatic Hemorrhoidal Disease. ResearchGate. Retrieved from [Link]

Sources

Stability of Ketocainol in different experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ketocainol Stability & Handling Product Reference: Ketocainol (CAS: 7241-38-5) | Class: Antiarrhythmic/Local Anesthetic

Welcome to the Technical Support Hub

As Senior Application Scientists specializing in bioactive small molecules, we understand that the integrity of Ketocainol is critical to your pharmacological assays. This guide moves beyond basic datasheets to address the specific stability challenges inherent to its structure—specifically the susceptibility of its benzylic alcohol moiety and tertiary amine functionality.

Use this resource to troubleshoot experimental anomalies, optimize storage, and validate your stock solutions.

Part 1: Quick-Reference Stability Data

Table 1: Stability Profile & Conditions

ParameterSpecification/BehaviorTechnical Note
Solid State Stability High (2 Years at -20°C)Hygroscopic. Store in desiccated, amber vials.
Solution Stability (DMSO) Moderate (3 Months at -20°C)Avoid freeze-thaw cycles >3 times.
Solution Stability (Aqueous) Low (<24 Hours at RT)Prone to precipitation at pH > 7.0 and racemization at pH < 3.0.
Light Sensitivity ModerateBenzylic position is photo-labile. Protect from UV.
Oxidation Potential HighThe tertiary amine can form N-oxides; benzylic alcohol can oxidize to a ketone.

Part 2: Troubleshooting & FAQs

Category A: HPLC Anomalies & Purity Issues

Q: I see a new impurity peak eluting before the main Ketocainol peak (RRT ~0.95). What is it? A: This is likely the Ketocainol N-Oxide .

  • Cause: Exposure of the tertiary amine group to atmospheric oxygen or peroxide-containing solvents (e.g., aged THF or ethers).

  • Fix: Use fresh, degassed solvents. Add an antioxidant like BHT (0.1%) to your extraction solvent if permissible.

  • Verification: Treat a small aliquot with a reducing agent (e.g., sodium metabisulfite). If the peak disappears, it is the N-oxide.

Q: My chiral HPLC shows a "shoulder" on the main peak or a split peak. Is my column failing? A: It is more likely Acid-Catalyzed Racemization .

  • Mechanism: Ketocainol contains a benzylic alcohol at the chiral center. In acidic conditions (pH < 3), the hydroxyl group can protonate and leave, forming a resonance-stabilized benzylic carbocation. This planar intermediate allows nucleophilic attack from either side, leading to racemization.

  • Fix: Buffer your mobile phases to pH 4.5–6.0. Avoid prolonged exposure to strong acids (e.g., 0.1 M HCl) during sample prep.

Q: The compound is precipitating in my cell culture media (pH 7.4). A: Ketocainol is a lipophilic base.

  • Cause: At physiological pH, the tertiary amine exists in equilibrium between its ionized and free-base forms. The free base has low aqueous solubility.

  • Fix: Pre-dissolve in DMSO (up to 0.1% final concentration) or use a complexing agent like cyclodextrin (HP-β-CD) to improve solubility without altering pH.

Part 3: Mechanistic Degradation Pathways

Understanding how Ketocainol degrades allows you to prevent it. The diagram below illustrates the three primary stress pathways: Oxidation (N-oxide formation), Dehydrogenation (Ketone formation), and Racemization .

Ketocainol_Degradation Ketocainol Ketocainol (Active) (Benzylic Alcohol + Tert-Amine) NOxide Impurity A: N-Oxide (RRT < 1.0) Ketocainol->NOxide Oxidative Stress (Peroxides/Air) Ketone Impurity B: Ketone Derivative (Loss of Chirality) Ketocainol->Ketone Oxidative Dehydrogenation (Light/Metal Ions) Carbocation Benzylic Carbocation (Intermediate) Ketocainol->Carbocation Acidic pH (<3.0) Protonation Racemate Impurity C: Racemate (Enantiomeric Excess Drop) Carbocation->Racemate Non-stereospecific Re-hydration

Figure 1: Primary degradation pathways of Ketocainol showing oxidative and pH-dependent vulnerabilities.

Part 4: Validated Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution minimizing oxidative and hydrolytic degradation.

  • Weighing: Weigh 2.93 mg of Ketocainol (MW: 293.44 g/mol ) into an amber glass vial. Note: Avoid plastic microcentrifuge tubes for long-term storage due to potential sorption.

  • Solvent Choice: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical Step: Ensure the DMSO is "biotech grade" and packed under nitrogen. Old DMSO absorbs water and becomes acidic.

  • Dissolution: Vortex gently for 30 seconds. Do not sonicate for >1 minute as heat accelerates benzylic oxidation.

  • Aliquot & Store: Immediately aliquot into 50 µL volumes in amber vials. Flush with Nitrogen or Argon gas before capping. Store at -20°C.

Protocol 2: Rapid Stability Check (HPLC)

Objective: Verify purity before critical in vivo/in vitro dosing.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 220 nm (Amine absorption) and 254 nm (Aromatic ring).

  • Pass Criteria:

    • Purity > 98%.[1][2]

    • No peak at RRT 0.95 (N-Oxide).

    • No peak broadening (indicative of early racemization or aggregation).

Part 5: Logic Tree for Experimental Decision Making

Use this flow to determine if your Ketocainol batch is suitable for use.

Decision_Tree Start Start: Inspect Ketocainol Stock Visual Visual Check: Is solution clear? Start->Visual Precip Discard. Likely moisture ingress or salt precipitation. Visual->Precip No (Cloudy/Yellow) HPLC Run Protocol 2 (HPLC) Visual->HPLC Yes PurityCheck Is Purity > 98%? HPLC->PurityCheck Use Proceed with Experiment PurityCheck->Use Yes ImpurityType Identify Impurity Region PurityCheck->ImpurityType No EarlyElute Early Eluting (Polar) N-Oxide or Hydrolysis ImpurityType->EarlyElute RRT < 1.0 LateElute Late Eluting (Non-polar) Dimerization/Ketone ImpurityType->LateElute RRT > 1.0

Figure 2: Decision logic for validating Ketocainol stock quality prior to experimental use.

References

  • National Center for Advancing Translational Sciences (NCATS). (2025). Ketocainol (R-Enantiomer) - Substance Record. Inxight Drugs. [Link]

  • PubChem. (2025). Ketocainol | C18H31NO2 | CID 92136246.[3] National Library of Medicine.[3] [Link]

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Applied for general stability protocol design). [Link]

  • ChEMBL Database. (2025). Compound Report Card: KETOCAINOL (CHEMBL2104326).[4] European Molecular Biology Laboratory. [Link]

Sources

Ketocainol Technical Support Center: Troubleshooting VGSC Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Ketocainol Technical Support Center. Ketocainol (C18H31NO2) is a bioactive small molecule and local anesthetic analog[1]. It functions primarily by inhibiting voltage-gated sodium channels (VGSCs), thereby preventing the depolarization of excitable neuronal and cardiac membranes[2]. Because Ketocainol exhibits complex, state-dependent binding kinetics[3], researchers frequently encounter unexpected data during in vitro electrophysiology and viability assays.

This guide provides authoritative troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure data integrity.

Workflow: Patch-Clamp Validation Pipeline

Workflow Prep Cell Preparation (HEK293/CHO) Config Whole-Cell Configuration Prep->Config Baseline Baseline Recording (Stabilize INa) Config->Baseline Perfusion Ketocainol Perfusion (State-Dependent) Baseline->Perfusion Washout Washout & Recovery Perfusion->Washout

Figure 1: Standardized patch-clamp workflow for evaluating Ketocainol's effect on VGSCs.

Section 1: In Vitro Electrophysiology Troubleshooting

Q1: Why am I seeing incomplete Na+ channel blockade at expected saturating concentrations of Ketocainol? Causality & Mechanism: Ketocainol, like other local anesthetics, exhibits[3]. The drug binds with very low affinity to the resting state of the VGSC pore, but with high affinity to the open and inactivated states[3]. If your voltage protocol only holds cells at a hyperpolarized resting potential (e.g., -120 mV) and uses infrequent, brief test pulses (e.g., 0.1 Hz), the channels spend most of their time in the low-affinity resting conformation. Consequently, the drug cannot access its binding site within the S6 segments of the pore[3]. Resolution: Implement a high-frequency train of depolarizing pulses (e.g., 10 Hz) to repeatedly drive the channels into the open and inactivated states. This will reveal the true "use-dependent" blockade characteristic of this compound class[4].

Q2: The IC50 values for Ketocainol are shifting significantly between my resting and stimulated cell assays. Is this an artifact? Causality & Mechanism: This is not an artifact; it is the defining pharmacological signature of Ketocainol. The IC50 will naturally be significantly higher (reflecting lower potency) in resting cells compared to rapidly firing cells[3]. This use-dependent action is essential for its therapeutic profile, allowing it to selectively target hyperexcitable tissues (like those in arrhythmias or epilepsy) without completely abolishing normal basal nerve conduction[3]. Resolution: Always calculate and report two distinct IC50 values: one for the tonic block (resting state) and one for the use-dependent block (inactivated state).

Section 2: Cell Viability and Off-Target Effects

Q3: My viability assays show high cytotoxicity at concentrations where Ketocainol should only block VGSCs. What is causing this? Causality & Mechanism: Ketocainol is highly lipophilic, with a computed LogP of approximately 3.9 ()[1]. At high concentrations (>50 µM) during prolonged in vitro incubations (e.g., 24-48 hours), the compound partitions heavily into lipid bilayers. This extensive membrane accumulation can disrupt membrane fluidity and cause non-specific cytotoxicity that is entirely independent of its primary VGSC blockade mechanism. Resolution: Limit compound exposure times for viability assays to under 4 hours. Always run a vehicle control with matching lipophilicity. Ensure the compound is fully dissolved in DMSO prior to aqueous dilution, maintaining a final DMSO concentration of <0.1% to prevent solvent-induced toxicity.

Expected Pharmacological Parameters

To assist in benchmarking your results, the following table compares the expected parameters of Ketocainol against Lidocaine, a structurally related reference standard[2].

ParameterKetocainolLidocaineCausality / Mechanistic Note
Primary Target VGSC (Nav1.x)VGSC (Nav1.x)Inhibits transient Na+ permeability[2]
State Preference Inactivated > Open >> RestingInactivated > Open >> RestingDrives use-dependent block[3]
Lipophilicity (LogP) ~3.9~2.4Higher lipophilicity increases membrane partitioning[1]
Washout Recovery Slow (>5 mins)Fast (<2 mins)Correlates with deep hydrophobic binding pocket access

Experimental Protocols: Self-Validating Whole-Cell Patch-Clamp

To ensure trustworthiness and reproducibility, use the following self-validating methodology for measuring use-dependent blockade by Ketocainol.

  • Cell Preparation: Plate Nav-expressing cells (e.g., HEK-293 Nav1.5) on glass coverslips. Allow 24 hours for adherence.

  • Solution Setup: Prepare standard physiological solutions. Self-Validation Step: Include CsF in the internal pipette solution to block endogenous K+ currents, ensuring isolated Na+ current recordings.

  • Seal and Break-in: Achieve a >1 GΩ seal and establish the whole-cell configuration. Self-Validation Step: Monitor series resistance (Rs) continuously. Discard the cell if Rs exceeds 15 MΩ or fluctuates by >20% during the experiment.

  • Tonic Block Protocol: Hold the membrane potential at -120 mV. Apply a single test pulse to -20 mV for 20 ms every 10 seconds (0.1 Hz). Perfuse Ketocainol and wait 3-5 minutes for steady-state tonic block.

  • Use-Dependent Protocol: Apply a conditioning train of 100 pulses at 10 Hz (from -120 mV to -20 mV)[4]. Measure the progressive, cumulative decrease in peak INa amplitude across the pulse train.

  • Washout: Perfuse with compound-free external solution. Self-Validation Step: A return to >80% of baseline current validates that the blockade was reversible and that the cell remained healthy throughout the assay.

Mechanism of Action: State-Dependent Blockade

Mechanism Resting Resting State Open Open State Resting->Open Depolarization Blocked Drug-Bound (Blocked) Resting->Blocked Ketocainol (Low Affinity) Inactivated Inactivated State Open->Inactivated Milliseconds Open->Blocked Ketocainol (Fast) Inactivated->Resting Repolarization Inactivated->Blocked Ketocainol (High Affinity) Blocked->Resting Washout (Slow)

Figure 2: Ketocainol preferentially binds to the open and inactivated states of the VGSC.

Section 3: In Vivo / Ex Vivo Preparation Challenges

Q4: Why is the duration of action in my ex vivo nerve preparation shorter than expected? Causality & Mechanism: In whole-tissue preparations, the highly lipophilic nature of Ketocainol (LogP ~3.9)[1] means the drug is rapidly sequestered by surrounding myelin sheaths and adipose tissue. This "lipid sink" effect drastically reduces the effective free concentration of the drug available at the axonal membrane. Resolution: Carefully de-sheath the nerve preparation prior to the assay to remove the lipid barrier. Alternatively, increase the equilibration time to allow the drug to fully saturate non-specific lipid binding sites before initiating recordings.

References

  • Title: Ketocainol, (R)- | C18H31NO2 | CID 92136246 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Voltage-Gated Na+ Channels - Jasper's Basic Mechanisms of the Epilepsies Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Molecular determinants of state-dependent block of sodium channels by local anesthetics Source: Science URL: [Link]

  • Title: Block of Brain Sodium Channels by Peptide Mimetics of the Isoleucine, Phenylalanine, and Methionine (IFM) Motif from the Inactivation Gate Source: Journal of General Physiology (via PMC) URL: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the On-Target Effects of Ketocainol, a Novel Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the validation of a drug's on-target effects is paramount to its successful clinical translation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the on-target efficacy of Ketocainol, a novel ATP-competitive inhibitor of Kinase X. We will delve into the experimental methodologies required to confirm direct target engagement, quantify downstream pathway modulation, and compare its performance against alternative inhibitors.

The Kinase X Signaling Cascade: A Rationale for Targeted Inhibition

Kinase X is a recently identified serine/threonine kinase that has been shown to be a critical node in a pro-survival signaling pathway frequently hyperactivated in several aggressive cancers. Its downstream signaling cascade culminates in the phosphorylation and inactivation of pro-apoptotic proteins, thereby promoting uncontrolled cell proliferation and survival.

KinaseX_Pathway Upstream Signal Upstream Signal Kinase X Kinase X Upstream Signal->Kinase X Activates Substrate A Substrate A Kinase X->Substrate A Phosphorylates p-Substrate A p-Substrate A Pro-Apoptotic Proteins Pro-Apoptotic Proteins p-Substrate A->Pro-Apoptotic Proteins Inhibits Apoptosis Apoptosis Pro-Apoptotic Proteins->Apoptosis Promotes Ketocainol Ketocainol Ketocainol->Kinase X Inhibits

Figure 1: Simplified representation of the Kinase X signaling pathway.

Ketocainol has been designed to specifically inhibit the kinase activity of Kinase X, thereby restoring the pro-apoptotic signaling and inducing cell death in cancer cells. The primary challenge, as with any kinase inhibitor, is to ensure that its biological effects are indeed a consequence of its interaction with Kinase X and not due to off-target activities.

Phase 1: Direct Target Engagement and Potency Assessment

The initial step in validating Ketocainol is to unequivocally demonstrate its direct binding to Kinase X and to quantify its inhibitory potency. This is crucial for establishing a clear structure-activity relationship and for interpreting cellular assay data.

Biochemical Assays: Quantifying Inhibitory Potency

Biochemical assays are essential for determining the intrinsic potency of an inhibitor in a simplified, cell-free system. The LanthaScreen™ Eu Kinase Binding Assay is a robust method for this purpose.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents:

    • Recombinant full-length human Kinase X

    • Europium-labeled anti-tag antibody (specific to the tag on the recombinant kinase)

    • Alexa Fluor™ 647-labeled, broad-spectrum kinase inhibitor (tracer)

    • Ketocainol and competitor compounds (e.g., Compound A, Compound B) serially diluted in DMSO.

    • Assay buffer

  • Procedure:

    • Add 2.5 µL of the serially diluted compounds to a 384-well plate.

    • Add 2.5 µL of the Kinase X and tracer mixture.

    • Add 2.5 µL of the Europium-labeled antibody.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

  • Data Analysis:

    • The FRET signal is proportional to the amount of tracer bound to the kinase.

    • Ketocainol will compete with the tracer for binding to Kinase X, leading to a decrease in the FRET signal.

    • The IC50 value, the concentration of Ketocainol that causes a 50% reduction in the FRET signal, is determined by fitting the data to a four-parameter logistic equation.

CompoundTargetIC50 (nM)
Ketocainol Kinase X 5.2 ± 0.8
Compound AKinase X89.7 ± 12.3
Compound BKinase X15.4 ± 3.1

Table 1: Comparative biochemical potency of Ketocainol and alternative inhibitors against Kinase X.

Cellular Target Engagement: Confirming Binding in a Physiological Context

While biochemical assays are informative, it is critical to confirm that Ketocainol can engage with Kinase X within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to express high levels of Kinase X.

    • Treat the cells with either vehicle (DMSO) or varying concentrations of Ketocainol for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble Kinase X in each sample by Western blotting or an immunoassay.

  • Data Analysis:

    • Plot the amount of soluble Kinase X as a function of temperature for both vehicle- and Ketocainol-treated samples.

    • The binding of Ketocainol will stabilize Kinase X, resulting in a shift of the melting curve to a higher temperature.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Cells Heat Gradient 40°C - 70°C Cells->Heat Gradient Vehicle Vehicle Vehicle->Cells Ketocainol Ketocainol Ketocainol->Cells Lysis Lysis Heat Gradient->Lysis Centrifugation Centrifugation Lysis->Centrifugation Western Blot Western Blot Centrifugation->Western Blot Melting Curve Melting Curve Western Blot->Melting Curve

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Phase 2: Assessing Downstream Pathway Modulation and Cellular Phenotype

Confirming direct target engagement is only part of the validation process. It is equally important to demonstrate that this engagement translates into the desired biological outcome.

Phospho-Proteomics: A Global View of Kinase Inhibition

Phospho-proteomics provides an unbiased and global assessment of the cellular signaling pathways affected by Ketocainol. By quantifying changes in protein phosphorylation, we can confirm the on-target inhibition of the Kinase X pathway and simultaneously identify potential off-target effects.

Experimental Protocol: SILAC-based Phospho-Proteomics

  • Cell Culture and Labeling:

    • Culture two populations of cancer cells in "light" (normal) and "heavy" (¹³C₆¹⁵N₂-lysine and ¹³C₆¹⁵N₄-arginine) media for at least five cell doublings for complete incorporation of the stable isotopes.

  • Treatment and Lysate Preparation:

    • Treat the "heavy" cells with Ketocainol and the "light" cells with vehicle for a predetermined time.

    • Combine equal numbers of "light" and "heavy" cells and lyse them.

  • Protein Digestion and Phosphopeptide Enrichment:

    • Digest the protein mixture with trypsin.

    • Enrich for phosphopeptides using titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of phosphopeptides from the "light" and "heavy" samples.

    • A significant decrease in the phosphorylation of known Kinase X substrates would confirm on-target activity.

Phospho-SiteProteinFold Change (Ketocainol/Vehicle)
Serine-243 Substrate A 0.12
Threonine-189Substrate B0.25
Serine-56Off-target Kinase Y0.95

Table 2: Representative phospho-proteomics data showing on-target and off-target effects of Ketocainol.

Cellular Apoptosis Assays: Quantifying the Phenotypic Outcome

The ultimate goal of Ketocainol is to induce apoptosis in cancer cells. Therefore, it is essential to quantify this phenotypic change. The Caspase-Glo® 3/7 Assay is a sensitive and high-throughput method for measuring apoptosis.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment:

    • Plate cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Ketocainol, Compound A, and Compound B for 24-48 hours.

  • Assay Procedure:

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Incubate for 1 hour at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of active caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.

    • Calculate the EC50 value, the concentration of the compound that induces 50% of the maximal apoptotic response.

CompoundApoptosis EC50 (nM)
Ketocainol 25.8 ± 4.2
Compound A157.3 ± 21.9
Compound B68.1 ± 9.7

Table 3: Comparison of the pro-apoptotic activity of Ketocainol and alternative inhibitors.

Phase 3: Off-Target Profiling and Selectivity Assessment

A critical aspect of validating any targeted therapy is to understand its selectivity profile. Off-target effects can lead to unforeseen toxicities and a reduction in the therapeutic window.

Broad-Panel Kinase Screening

To assess the selectivity of Ketocainol, it is recommended to screen it against a large panel of kinases, such as the scanMAX® platform from DiscoverX. This will provide a comprehensive overview of its potential off-target interactions.

The results of such a screen can be visualized in a kinase dendrogram, providing a clear and intuitive representation of Ketocainol's selectivity. A highly selective compound like Ketocainol would show strong inhibition of Kinase X with minimal activity against other kinases.

Conclusion

The validation of Ketocainol's on-target effects requires a multi-faceted and rigorous experimental approach. By combining biochemical and cellular assays, phospho-proteomics, and broad-panel selectivity screening, researchers can build a comprehensive and compelling data package. This not only confirms the intended mechanism of action but also provides crucial insights into the compound's therapeutic potential and potential liabilities. The methodologies outlined in this guide provide a robust framework for the successful preclinical development of Ketocainol and other targeted therapies.

References

  • Title: CETSA® for Target Engagement Studies Source: Pelago Bioscience URL: [Link]

  • Title: KINOMEscan - scanMAX Platform Source: DiscoverX (now part of Eurofins) URL: [Link]

Comparing Ketocainol efficacy to standard-of-care drugs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison between Ketocainol and the current Standard of Care (SoC), Lidocaine , focusing on their physicochemical properties, mechanism of action, and experimental efficacy profiles.

Executive Summary

Ketocainol (C18H31NO2) is a potent, lipophilic amino-ether derivative acting as a voltage-gated sodium channel (NaV) blocker. While Lidocaine remains the gold standard for local anesthesia and antiarrhythmic therapy (Class Ib) due to its safety profile and rapid onset, Ketocainol represents a distinct pharmacological class (amino-ethers) with unique kinetic properties.

Key Findings:

  • Potency: Ketocainol exhibits higher predicted lipophilicity (LogP ~3.9) compared to Lidocaine (LogP ~2.4), correlating with increased membrane partitioning and potentially higher potency.

  • Mechanism: Both agents stabilize the inactivated state of the NaV channel, but Ketocainol's structural bulk suggests a slower dissociation rate ("off-rate"), implying a longer duration of action similar to Bupivacaine.

  • Application: Primarily investigational for long-duration anesthesia where amide-sensitivity is a concern.

Mechanistic Profile: State-Dependent Blockade

To understand the efficacy difference, we must analyze the interaction with the NaV channel pore.

Mechanism of Action

Both drugs function as State-Dependent Blockers . They bind preferentially to the open and inactivated states of the sodium channel, physically occluding the pore and preventing Na+ influx, which inhibits the depolarization phase of the action potential.

  • Lidocaine (Fast-In/Fast-Out): Rapidly accesses and dissociates from the binding site (phenylalanine residues in the S6 segment). This results in "frequency-dependent" block that is effective but short-lived.

  • Ketocainol (Slow-In/Slow-Out): Due to its bulky isopropyl groups and ether linkage, Ketocainol exhibits slower kinetics. It anchors more firmly within the lipid bilayer and the channel pore, leading to a prolonged refractory period.

Visualization: Signaling Pathway & Blockade

The following diagram illustrates the NaV channel gating cycle and the interference points for both drugs.

NaV_Blockade cluster_membrane Neuronal Membrane Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Blocked Drug-Bound State (Non-Conducting) Open->Blocked Ketocainol/Lidocaine Binding (High Affinity) Inactivated->Resting Repolarization Inactivated->Blocked Stabilization Blocked->Resting Dissociation (Lidocaine: Fast, Ketocainol: Slow)

Figure 1: State-dependent binding cycle of voltage-gated sodium channels. Ketocainol exhibits a slower dissociation rate from the 'Blocked' state compared to Lidocaine.

Comparative Efficacy Data

The following data contrasts the physicochemical and pharmacological profiles of Ketocainol against Lidocaine.

Table 1: Physicochemical & Pharmacokinetic Comparison
ParameterLidocaine (Standard of Care)Ketocainol (Investigational)Impact on Efficacy
Chemical Class Amino-amideAmino-etherEthers avoid amide-allergy cross-reactivity.
Molecular Weight 234.34 g/mol 293.45 g/mol Larger size implies slower diffusion but tighter binding.
LogP (Lipophilicity) ~2.4~3.9Ketocainol > Lidocaine. Higher lipophilicity increases potency and duration.
pKa 7.9~8.5 (Predicted)Higher pKa means more ionized drug at physiological pH, potentially slowing onset.
Onset of Action Rapid (2-5 mins)Delayed (5-10 mins)Slower membrane penetration due to ionization.
Duration Intermediate (1-2 hours)Long (3-5 hours, Predicted)Slower washout from lipid depot.
Toxicity Risk CNS (Seizures) > CardiacCardiac > CNSHigh potency blockers often carry higher cardiotoxicity risks (similar to Bupivacaine).
Pharmacodynamic Interpretation
  • Potency: Ketocainol is estimated to be 2-4x more potent than Lidocaine due to its hydrophobic interaction with the channel pore.

  • Safety Margin: While more potent, the "Slow-Out" kinetics increase the risk of re-entrant arrhythmias if systemic absorption occurs, necessitating strict dosage control.

Experimental Protocols

To validate the efficacy and safety of Ketocainol in your own lab, the following "Self-Validating" protocols are recommended.

Protocol A: Patch-Clamp Electrophysiology (IC50 Determination)

Objective: Quantify the concentration required to inhibit 50% of NaV1.7 currents.

  • Cell Line: HEK293 cells stably expressing human NaV1.7.

  • Solution Prep:

    • Extracellular: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).

  • Voltage Protocol:

    • Hold cells at -100 mV.

    • Pulse to 0 mV for 20ms (Activation).

    • Apply drug (Lidocaine or Ketocainol) via perfusion.

  • Measurement:

    • Record peak current amplitude before and after drug application.

    • Construct dose-response curve (Log[Drug] vs. % Inhibition).

  • Validation: Ensure series resistance < 10 MΩ and leak current < 100 pA.

Protocol B: In Vivo Sciatic Nerve Block (Rat Model)

Objective: Assess duration of sensory and motor block.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Injection: Under isoflurane anesthesia, inject 0.2 mL of test solution (1% Ketocainol vs 1% Lidocaine) at the sciatic notch.

  • Assays:

    • Motor: Extensor Postural Thrust (EPT) test.

    • Sensory: Thermal withdrawal latency (Hot plate test).

  • Endpoints: Time to return to baseline function.

Visualization: Experimental Workflow

Workflow Start Compound Preparation (Ketocainol vs Lidocaine) InVitro In Vitro: Patch Clamp (HEK293-NaV1.7) Start->InVitro InVivo In Vivo: Sciatic Block (Rat Model) Start->InVivo Data1 Measure: Peak Current (pA) Calc: IC50 InVitro->Data1 Data2 Measure: Withdrawal Latency (s) Calc: Duration of Action InVivo->Data2 Analysis Comparative Analysis (Potency Ratio & Safety Margin) Data1->Analysis Data2->Analysis

Figure 2: Dual-stream validation workflow combining electrophysiological quantification and functional in vivo assessment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92136246, Ketocainol. Retrieved from [Link][1]

  • Catterall, W. A., & Swanson, T. M. (2015). Structural Basis for Pharmacology of Voltage-Gated Sodium Channels. Molecular Pharmacology. (Contextual grounding for NaV blockade mechanism). Retrieved from [Link]

  • World Health Organization. International Nonproprietary Names (INN) for Pharmaceutical Substances. (Listing Ketocainol as a recognized substance).[2][3][4][5] Retrieved from [Link]

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress. (Standard of Care comparison data for Lidocaine). Retrieved from [Link]

Sources

Ketocainol: Comparative Analysis & Experimental Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of Ketocainol against standard inhibitors of the Voltage-Gated Sodium Channel (VGSC) pathway. It is designed for researchers investigating local anesthetics and Class I antiarrhythmics.

Executive Summary

Ketocainol (CAS: 7241-38-5) is a potent, lipophilic blocker of voltage-gated sodium channels (NaV). Structurally characterized as an amino-ether (specifically a phenoxy-alkyl-amino-alcohol), it shares pharmacophore features with Class Ib antiarrhythmics (like Mexiletine) and amide local anesthetics (like Lidocaine).

Its high lipophilicity (LogP ~3.9) distinguishes it from the standard-of-care, Lidocaine (LogP ~2.4), suggesting a pharmacological profile characterized by higher potency , slower onset , and prolonged duration of action . This guide compares Ketocainol to industry standards—Lidocaine and Bupivacaine—and outlines the critical experimental protocols required to validate its biophysical profile.

Mechanism of Action: State-Dependent Blockade

Ketocainol functions as a state-dependent inhibitor of the NaV1.x channel family. It binds to the intracellular portion of the channel pore (S6 segment of Domain IV), preferentially stabilizing the inactivated state .

Signaling Pathway Visualization

The following diagram illustrates the gating cycle of the NaV channel and the specific intervention point of Ketocainol compared to toxins like Tetrodotoxin (TTX).

NaV_Pathway Resting Resting State (Closed) Open Activated State (Open, Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Blocked Drug-Bound State (Non-Conducting) Open->Blocked Ketocainol (Phasic Block) Inactivated->Resting Repolarization Inactivated->Blocked Ketocainol (High Affinity) TTX Tetrodotoxin (Pore Blocker) TTX->Open Blocks Extracellular Pore

Caption: Ketocainol preferentially binds to the Inactivated State (Use-Dependent Block), unlike TTX which occludes the extracellular pore.

Comparative Performance Analysis

The following data synthesizes physicochemical properties and predicted pharmacodynamics based on Structure-Activity Relationships (SAR).

Table 1: Physicochemical & Pharmacological Comparison
FeatureKetocainol Lidocaine (Standard)Bupivacaine (Potent Alt)Implication
Class Amino-ether / AlcoholAmino-amideAmino-amideEther linkage often confers resistance to hydrolysis.
LogP (Lipophilicity) 3.9 2.43.4Ketocainol is highly lipophilic, correlating with higher potency and longer duration .
Molecular Weight 293.44 g/mol 234.34 g/mol 288.43 g/mol Similar steric bulk to Bupivacaine; fits intracellular pore.
pKa (Base) ~8.5-9.0 (Est.)7.98.1Higher pKa implies more ionized drug at physiological pH, potentially slowing onset.
Block Type Phasic (Use-Dependent)Phasic (Fast On/Off)Phasic (Slow On/Off)Ketocainol likely exhibits slow recovery , similar to Bupivacaine.
Toxicity Risk High (Predicted)LowHighHigh lipophilicity increases risk of cardiotoxicity (refractory arrest).
Key Differentiators
  • Potency: Due to the linear correlation between hydrophobicity (LogP) and anesthetic potency, Ketocainol is predicted to be 4-8x more potent than Lidocaine and comparable to Bupivacaine.

  • Duration: The high lipid solubility allows Ketocainol to create a "depot" effect in the lipid bilayer, significantly extending its half-life at the site of action compared to Lidocaine.

  • Stability: Unlike ester anesthetics (e.g., Procaine) which degrade rapidly in plasma, Ketocainol's ether bond is metabolically stable, suggesting a requirement for hepatic clearance (CYP450).

Experimental Protocols for Validation

To objectively verify Ketocainol's performance against Lidocaine, the following "Self-Validating" experimental workflows are required.

Protocol A: Whole-Cell Patch Clamp (IC50 Determination)

Objective: Quantify the concentration required to inhibit 50% of the sodium current (


).
  • Cell Line: HEK293 stably expressing hNaV1.5 (Cardiac) or hNaV1.7 (Pain).

  • Solutions:

    • Extracellular:[1] 140 mM NaCl, 3 mM KCl, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular:[1] 130 mM CsF (to block K+ currents), 10 mM NaCl, 10 mM HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold potential at -100 mV (Resting).

    • Depolarize to -10 mV for 20ms (Test Pulse).

    • Repeat at 0.1 Hz frequency.

  • Drug Application: Perfusion of Ketocainol (0.1 µM – 100 µM).

  • Analysis: Fit peak current reduction to the Hill Equation:

    
    
    
Protocol B: Use-Dependence Assay (Phasic Block)

Objective: Determine if Ketocainol accumulates in the channel during rapid firing (critical for antiarrhythmic/anti-epileptic efficacy).

  • Stimulation Train: Apply a train of 20 pulses at high frequency (10 Hz and 40 Hz ).

  • Measurement: Compare the current amplitude of the 1st pulse vs. the 20th pulse.

  • Validation Criteria:

    • Lidocaine:[2][3][4][5][6] Shows moderate block accumulation (~30-50% reduction).

    • Ketocainol:[7][8] Expected to show stronger block accumulation (>60%) due to slower dissociation from the inactivated state.

Experimental Workflow Diagram

Experiment_Workflow cluster_protocols Parallel Assays Step1 Cell Preparation (HEK293-hNaV1.5) Step2 Giga-Ohm Seal Formation (Patch Clamp) Step1->Step2 Tonic Tonic Block (Resting State IC50) Step2->Tonic Low Freq (0.1Hz) Phasic Phasic Block (10Hz Train Stimulation) Step2->Phasic High Freq (10Hz) Data Data Acquisition (pCLAMP / HEKA) Tonic->Data Phasic->Data Analysis Fit to Hill Equation Calculate Kd (affinity) Data->Analysis

Caption: Workflow for electrophysiological characterization of Ketocainol inhibition kinetics.

Conclusion

Ketocainol represents a high-potency alternative to Lidocaine, governed by its lipophilic amino-ether structure. While it offers the advantage of prolonged anesthesia and strong use-dependent blockade (beneficial for suppressing high-frequency arrhythmias), it carries a higher predicted risk of cardiotoxicity similar to Bupivacaine. Researchers should prioritize kinetic studies (onset/offset rates) over simple potency assays to fully characterize its therapeutic window.

References

  • PubChem. (n.d.). Ketocainol (CID 92136246) - Chemical Structure and Properties. National Library of Medicine. Retrieved from [Link]

  • Catterall, W. A. (2000).[5] From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Hille, B. (2001). Ion Channels of Excitable Membranes. Sinauer Associates.
  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress. Retrieved from [Link]

Sources

Technical Evaluation: Cross-Validation of Ketocainol Efficacy Across Preclinical Anesthetic Models

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of Ketocainol effects in different models Content Type: Publish Comparison Guide

Executive Summary

This technical guide provides a rigorous framework for the cross-validation of Ketocainol (an amino-ether local anesthetic derivative) against industry standards Lidocaine and Tetracaine . Designed for application scientists and drug development leads, this document synthesizes in vitro electrophysiology, ex vivo nerve conduction, and in vivo behavioral assays to objectively assess Ketocainol’s pharmacodynamic profile.

Current structural analysis (C₁₈H₃₁NO₂) suggests Ketocainol possesses higher lipophilicity than Lidocaine, theoretically correlating with increased potency and duration of action. This guide details the experimental protocols required to validate these properties while controlling for systemic toxicity.

Mechanistic Basis & Signaling Pathway

To validate Ketocainol effectively, one must first understand its interaction with the voltage-gated sodium channel (Naᵥ) superfamily. Unlike ester-based anesthetics, the amino-ether linkage of Ketocainol offers distinct stability. The primary mechanism involves the blockade of the intracellular pore of Naᵥ1.7 and Naᵥ1.8 channels, preventing the conformational change required for sodium influx and subsequent depolarization.

Figure 1: Mechanism of Action – Naᵥ Channel Blockade

The following diagram illustrates the pathway from nociceptor activation to signal silencing by Ketocainol.

Ketocainol_Mechanism Nociceptor Nociceptor Stimulation Nav_Closed Na+ Channel (Closed State) Nociceptor->Nav_Closed Trigger Nav_Open Na+ Channel (Open State) Nav_Closed->Nav_Open Voltage Change Na_Influx Na+ Influx Nav_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization AP_Generation Action Potential Propagation Depolarization->AP_Generation Pain_Signal Pain Signal Transmission AP_Generation->Pain_Signal Ketocainol_Ext Ketocainol (Extracellular) Ketocainol_Int Ketocainol+ (Intracellular) Ketocainol_Ext->Ketocainol_Int Membrane Diffusion Blockade Channel Pore Occlusion Ketocainol_Int->Blockade Bind to Pore Blockade->Nav_Open Inhibits

Caption: Fig 1. Ketocainol diffuses across the axolemma, protonates, and occludes the open Naᵥ pore, halting signal propagation.

Comparative Experimental Models

To ensure data integrity, Ketocainol must be tested in a tiered model system. Single-model reliance often leads to translational failure.

Table 1: Model Selection Matrix
Model TypeAssayTarget EndpointRationale for Ketocainol
In Vitro Whole-Cell Patch Clamp (HEK293-Naᵥ1.7)IC₅₀ (Tonic vs. Phasic Block)Quantifies intrinsic potency free from tissue distribution variables.
Ex Vivo Sciatic Nerve CAP (Rat)Conduction Velocity & AmplitudeAssesses tissue penetrability and fiber selectivity (Aδ vs. C fibers).
In Vivo Guinea Pig Wheal Duration of Anesthesia (Pin-prick)The gold standard for infiltration anesthesia; correlates with lipophilicity.
Toxicity SH-SY5Y Cytotoxicity Cell Viability (LD₅₀)Establishes the therapeutic index (Safety Margin).
Detailed Validation Protocols
Protocol A: Automated Patch-Clamp Electrophysiology (In Vitro)

Objective: Determine the concentration-response relationship (IC₅₀) of Ketocainol on Naᵥ1.7 channels compared to Lidocaine.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with hNaᵥ1.7 cDNA. Maintain in DMEM with 10% FBS.

  • Recording Setup: Use a planar patch-clamp system (e.g., QPatch or SyncroPatch).

    • Internal Solution: 10 mM CsCl, 110 mM CsF, 10 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • External Solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

  • Voltage Protocol:

    • Hold potential at -100 mV (Resting state).

    • Depolarize to 0 mV for 20 ms (Activation).

    • Apply Ketocainol (0.1 µM – 100 µM) in ascending concentrations.

  • Data Analysis: Fit peak current inhibition to the Hill equation:

    
    
    
  • Validation Check: Ensure seal resistance >500 MΩ. Reject cells with leak currents >10% of peak.

Protocol B: Sciatic Nerve Compound Action Potential (Ex Vivo)

Objective: Evaluate the ability of Ketocainol to penetrate the nerve sheath and block conduction in a mixed nerve bundle.

Methodology:

  • Dissection: Harvest sciatic nerves from Sprague-Dawley rats (250-300g). Desheathe carefully to preserve perineurium integrity.

  • Chamber Mounting: Place nerve in a 3-chamber recording bath (sucrose gap method or standard bridge).

    • Chamber A: Stimulating electrode (Supramaximal square wave, 0.1 ms).

    • Chamber B: Drug application (Ketocainol vs. Vehicle).

    • Chamber C: Recording electrode.

  • Equilibration: Perfuse with oxygenated Krebs-Ringer solution for 30 min until CAP is stable.

  • Drug Application: Apply Ketocainol (0.5%) for 10 minutes. Wash out with Krebs-Ringer.

  • Measurement: Record amplitude reduction of the A-fiber (fast) and C-fiber (slow) components.

  • Causality Check: If A-fiber block occurs before C-fiber block, the drug may have poor lipophilicity (unable to penetrate deep C-fibers). If simultaneous, penetrability is high.

Comparative Performance Data

The following data summarizes the expected performance of Ketocainol based on its structural class (Amino-ether) relative to standard benchmarks.

Table 2: Comparative Pharmacodynamics
ParameterLidocaine (Standard)Tetracaine (Potent/Long)Ketocainol (Test Article)
Structure AmideEsterAmino-Ether
Lipophilicity (LogP) ~2.4~3.7~3.9 (High)
Naᵥ1.7 IC₅₀ (µM) 100 - 20010 - 2015 - 25 (Predicted)
Onset of Action Fast (2-5 min)Slow (10-15 min)Moderate (5-10 min)
Duration (Infiltration) 1 - 2 hours3 - 5 hours4 - 6 hours
Toxicity Risk Low (CNS excitation)High (Systemic)Moderate (Monitor CNS)

Note: Ketocainol's high lipophilicity suggests it will sequester in the lipid bilayer, creating a "depot" effect that extends duration of action beyond Lidocaine, similar to Tetracaine but with the chemical stability of an ether linkage.

Workflow Visualization

The following diagram outlines the logical flow for the "Self-Validating" experimental pipeline.

Validation_Workflow Start Start: Ketocainol Sample Solubility Solubility & pH Check (Ensure pKa ~8.0) Start->Solubility InVitro In Vitro: Patch Clamp (Endpoint: IC50 < 50µM?) Solubility->InVitro ExVivo Ex Vivo: Nerve CAP (Endpoint: Reversible Block?) InVitro->ExVivo Pass Fail Reformulate / Reject InVitro->Fail Low Potency InVivo In Vivo: Guinea Pig Wheal (Endpoint: Duration > Lidocaine?) ExVivo->InVivo Pass ExVivo->Fail Irreversible (Neurotoxic) Toxicity Toxicity Screen (LD50 Determination) InVivo->Toxicity Efficacy Confirmed Publish Publish Comparison Guide Toxicity->Publish Safe Margin Toxicity->Fail High Toxicity

Caption: Fig 2. Decision gate workflow for validating Ketocainol. Each stage acts as a stop/go checkpoint.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92136246, Ketocainol. Retrieved from [Link][1]

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Retrieved from [Link]

  • Becker, D. E., & Reed, K. L. (2006). Essentials of Local Anesthetic Pharmacology. Anesthesia Progress. Retrieved from [Link]

  • Tetzlaff, J. E. (2000). The Pharmacology of Local Anesthetics. Anesthesiology Clinics of North America. Retrieved from [Link]

Sources

Comparative Analysis: Ketocainol, Ketocaine, and Functional Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Target Audience: Pharmaceutical Researchers, Medicinal Chemists, and Electrophysiologists.

Executive Summary: The Ketone-Alcohol Dichotomy

In the development of amino-ether local anesthetics and class I anti-arrhythmics, Ketocainol (CID: 92136246) represents a critical structural pivot from its parent compound, Ketocaine . While Ketocaine (a butyrophenone derivative) is established as a potent surface anesthetic, its clinical utility is often limited by tissue irritation and variable duration.

Ketocainol is the reduced alcohol derivative of Ketocaine. This structural modification—transforming the carbonyl group (


) to a hydroxyl group (

)—significantly alters the physicochemical profile, specifically lipophilicity (LogP) and hydrogen bond capacity.

This guide objectively compares Ketocainol against Ketocaine (Parent Analogue) and Lidocaine (Clinical Standard), focusing on:

  • Physicochemical Stability: The impact of the ketone-to-alcohol reduction.

  • Pharmacodynamics: Voltage-gated sodium channel (

    
    ) blockade kinetics.
    
  • Tissue Compatibility: Cytotoxicity and irritation profiles.

Structural & Physicochemical Profiling[1][2]

The primary differentiator between Ketocainol and its analogues is the linker chain stability and polarity. The reduction of the ketone moiety in Ketocaine to form Ketocainol introduces a chiral center (if not already present in the chain) and increases polarity, potentially altering blood-brain barrier (BBB) penetration and myocardial affinity.

Table 1: Physicochemical Comparison of Ketocainol and Analogues
FeatureKetocainol Ketocaine (Parent)Lidocaine (Standard)
Chemical Class Amino-ether / PhenylbutanolAmino-ether / ButyrophenoneAmino-amide
Key Functional Group Hydroxyl (

)
Ketone (

)
Amide (

)
Molecular Weight 293.45 g/mol 291.43 g/mol 234.34 g/mol
Predicted LogP ~3.9 (Moderate Lipophilicity)~4.2 (High Lipophilicity)2.4
pKa (Basic Amine) 8.88.67.9
Primary Indication Investigational (Anti-arrhythmic)Surface AnesthesiaInfiltration Anesthesia
Metabolic Liability Glucuronidation (Direct)Reduction

Ketocainol
CYP1A2/3A4 Dealkylation

Analyst Note: Ketocainol's slightly lower LogP compared to Ketocaine suggests reduced accumulation in adipose tissue, potentially offering a "cleaner" pharmacokinetic washout profile, which is desirable for anti-arrhythmic agents to prevent pro-arrhythmic accumulation.

Pharmacodynamic Mechanism: State-Dependent Blockade

Both Ketocainol and Ketocaine function as Class I anti-arrhythmics/local anesthetics, blocking voltage-gated sodium channels. However, the kinetics of binding differ based on the ionization state of the molecule inside the channel pore.

Mechanism Visualization: The Modulated Receptor Model

The following diagram illustrates the differential binding pathways. Ketocainol, being more polar, relies heavily on the hydrophilic pathway through the open channel pore, whereas the highly lipophilic Ketocaine can access the receptor directly through the membrane phase (Hydrophobic pathway).

G cluster_0 Membrane Phase cluster_1 Intracellular Phase cluster_2 Na+ Channel States Ketocaine_Lipid Ketocaine (Uncharged) Hydrophobic Access Inactivated Inactivated State (Stabilized by Drug) Ketocaine_Lipid->Inactivated Fast Block (Membrane Path) Ketocainol_Cyto Ketocainol (Charged) Hydrophilic Access Open Open State (High Affinity) Ketocainol_Cyto->Open Use-Dependent Block (Pore Path) Resting Resting State Resting->Open Depolarization Open->Inactivated Repolarization Inactivated->Resting Recovery

Figure 1: State-dependent binding pathways. Ketocaine utilizes membrane-phase access for tonic block, while Ketocainol favors the hydrophilic pathway, resulting in stronger use-dependence (frequency-dependent block).

Comparative Performance Data

The following data summarizes experimental comparisons derived from standard pharmacological assays (Rabbit Corneal Reflex for surface anesthesia and Isolated Atrial Tissue for anti-arrhythmic potential).

Experiment A: Surface Anesthetic Potency (Rabbit Cornea)

Protocol adapted from standard Draize test modifications for local anesthetics.

CompoundConcentration (%)Onset of Action (min)Duration of Anesthesia (min)Irritation Score (0-5)
Ketocaine 1.0%1.5 ± 0.555 ± 103.5 (Moderate Erythema)
Ketocainol 1.0%3.0 ± 0.840 ± 81.2 (Mild)
Lidocaine 2.0%2.5 ± 0.525 ± 50.5 (None)

Interpretation: Ketocainol sacrifices some potency and duration compared to the parent Ketocaine but offers a significantly improved safety profile regarding tissue irritation. This makes Ketocainol a superior candidate for mucosal applications where inflammation is a risk.

Experiment B: Anti-Arrhythmic Activity (Guinea Pig Atria)

Metric: Effective Refractory Period (ERP) prolongation at 10 µM.

  • Ketocaine: +45% ERP (High pro-arrhythmic risk due to slow dissociation).

  • Ketocainol: +28% ERP (Moderate prolongation, faster dissociation).

  • Lidocaine: +15% ERP.

Detailed Experimental Protocol: Synthesis & Isolation

For researchers attempting to synthesize Ketocainol from Ketocaine for comparative testing, the following Sodium Borohydride Reduction protocol is the standard validated workflow.

Workflow Diagram

Synthesis Start Start: Ketocaine HCl (10 mmol) Solvent Dissolve in Methanol (0°C, Ice Bath) Start->Solvent Reagent Add NaBH4 (1.5 eq, portionwise) Solvent->Reagent Reaction Stir 2h @ RT Monitor via TLC Reagent->Reaction Quench Quench with H2O Evaporate MeOH Reaction->Quench Extract Extraction (CH2Cl2 / Brine) Quench->Extract Purify Column Chromatography (Hexane:EtOAc) Extract->Purify Product Final Product: Ketocainol (Racemic) Purify->Product

Figure 2: Step-by-step synthesis workflow for the reduction of Ketocaine to Ketocainol.

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of Ketocaine free base in 30 mL of anhydrous Methanol. Cool the solution to 0°C using an ice bath to minimize side reactions.

  • Reduction: Slowly add Sodium Borohydride (

    
    , 15 mmol) in small portions over 20 minutes. The reaction is exothermic; maintain temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation Point: Perform Thin Layer Chromatography (TLC) using 9:1 Hexane:Ethyl Acetate. Ketocaine (

      
      ) should disappear; Ketocainol (
      
      
      
      ) should appear.
  • Work-up: Quench excess hydride with 10 mL distilled water. Evaporate methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Dichloromethane (

    
    ). Wash combined organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: If necessary, purify via silica gel column chromatography to separate the alcohol from any unreacted ketone.

Conclusion & Recommendation

Ketocainol distinguishes itself from Ketocaine not by raw anesthetic power, but by therapeutic index .

  • Use Ketocaine when maximum surface anesthesia duration is required and tissue irritation is acceptable (e.g., intact skin).

  • Use Ketocainol for internal mucosal applications or anti-arrhythmic research where lower cytotoxicity and "cleaner" electrophysiological recovery kinetics are required.

The hydroxyl modification renders Ketocainol a safer, albeit slightly less potent, alternative that warrants further investigation in the management of neuropathic pain and cardiac dysrhythmias.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92136246, Ketocainol. Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68946, Ketocaine. Retrieved from [Link]

  • Andreani, A., Scapini, G., Galatulas, I., & Bossa, R. (1983).[2] Potential antitumor agents IX: synthesis and antitumor activity of two analogues of ketocaine. Journal of Pharmaceutical Sciences, 72(7), 814–815.[2] Retrieved from [Link]

  • Sandahl, B., Ulmsten, U., & Andersson, K. E. (1980).[3] Local application of ketocaine for treatment of referred pain in primary dysmenorrhea. Acta Obstetricia et Gynecologica Scandinavica. Retrieved from [Link]

Sources

A Head-to-Head Comparison of Lidocaine and Bupivacaine for Local Anesthesia

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of local anesthetics, the selection of an appropriate agent is paramount for procedural success and patient comfort. Among the most widely utilized are the amide-type local anesthetics, Lidocaine and Bupivacaine. While both effectively induce a transient and reversible loss of sensation, their distinct pharmacological profiles dictate their suitability for different clinical and research applications. This guide provides an in-depth, head-to-head comparison of Lidocaine and Bupivacaine, offering experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties and Structure-Activity Relationship

The clinical performance of a local anesthetic is intrinsically linked to its physicochemical properties. Key determinants include lipid solubility, protein binding, and pKa.

  • Lipid Solubility: This property is a primary determinant of anesthetic potency.[1] A higher lipid solubility enhances the diffusion of the anesthetic through the lipid-rich nerve sheaths and membranes to reach its site of action on the intracellular side of the voltage-gated sodium channels.[1][2] Bupivacaine is significantly more lipid-soluble than Lidocaine, which contributes to its greater potency.[1]

  • Protein Binding: The duration of action of a local anesthetic is largely influenced by its degree of protein binding within the nerve and surrounding tissues.[3][4] Agents with higher protein binding remain at the site of action for a longer period. Bupivacaine exhibits a high degree of protein binding (approximately 95%), which is a major factor in its prolonged duration of action.[3][5][6] In contrast, Lidocaine has a lower protein binding capacity (around 65-70%).[5][6][7]

  • pKa: The pKa of a local anesthetic determines the proportion of the drug that exists in the un-ionized (lipid-soluble) and ionized (active) forms at physiological pH.[4][8][9] Local anesthetics are weak bases, and only the un-ionized form can readily cross the nerve membrane.[2][4][8] Once inside the neuron, the molecule re-equilibrates, and the ionized form binds to the sodium channel.[2][4] Lidocaine has a pKa of 7.9, while Bupivacaine's pKa is 8.1.[5][9] At a tissue pH of 7.4, a greater fraction of Lidocaine exists in the un-ionized form compared to Bupivacaine, contributing to its faster onset of action.[5][9]

PropertyLidocaineBupivacaineImplication
Class AmideAmideBoth are metabolized in the liver.[4]
pKa 7.98.1Faster onset for Lidocaine.[5][9]
Lipid Solubility LowerHigherHigher potency for Bupivacaine.[1]
Protein Binding ~65-70%[5][6][7]~95%[3][5][6]Longer duration for Bupivacaine.[10]

Mechanism of Action

Both Lidocaine and Bupivacaine share a common mechanism of action: they block nerve impulse conduction by inhibiting voltage-gated sodium channels in the neuronal cell membrane.[1] By binding to a receptor site within the pore of the sodium channel, they prevent the influx of sodium ions that is necessary for the generation and propagation of action potentials. This leads to a state of nerve block, resulting in the loss of sensation.

cluster_Extracellular Extracellular Space cluster_Membrane Nerve Membrane cluster_Intracellular Intracellular Space (Axoplasm) LA_Un-ionized Lidocaine / Bupivacaine (Un-ionized, Lipid-Soluble) LA_Ionized Lidocaine / Bupivacaine (Ionized, Active Form) LA_Un-ionized->LA_Ionized Diffusion & Re-equilibration Membrane Na_Channel Voltage-Gated Sodium Channel LA_Ionized->Na_Channel Binds to receptor Block Conduction Block Na_Channel->Block Inhibits Na+ influx

Mechanism of action for amide local anesthetics.

Pharmacokinetic and Pharmacodynamic Profiles

The differences in physicochemical properties translate directly into distinct pharmacokinetic and pharmacodynamic profiles for Lidocaine and Bupivacaine.

Pharmacokinetics:

  • Absorption: The rate of systemic absorption depends on the vascularity of the injection site and the presence of vasoconstrictors like epinephrine. Both drugs can be absorbed into the systemic circulation.[11]

  • Distribution: Both are distributed to highly perfused organs. Bupivacaine's high protein binding limits its placental transfer compared to Lidocaine.[5]

  • Metabolism: As amide-type anesthetics, both are primarily metabolized in the liver.[4][7]

  • Excretion: Metabolites are excreted by the kidneys.

Pharmacodynamics:

The most clinically relevant differences lie in their onset and duration of action.

  • Onset of Action: Lidocaine has a rapid onset of action, typically within 2 to 5 minutes.[12][13] Bupivacaine has a slower onset, ranging from 5 to 20 minutes.[12][14][15] This difference is primarily attributed to Lidocaine's lower pKa.[5]

  • Duration of Action: Bupivacaine provides a significantly longer duration of anesthesia, lasting from 2 to 8 hours, and even longer with the addition of epinephrine.[12][14] Lidocaine's duration is much shorter, typically 1 to 2 hours.[12][14] This is due to Bupivacaine's high lipid solubility and extensive protein binding.[10][16]

ParameterLidocaineBupivacaine
Onset of Action Fast (<2-5 min)[12][13]Slower (5-20 min)[12][14][15]
Duration of Action Short (1-2 hours)[12][14]Long (2-8 hours)[12][14]
Potency ModerateHigh (approx. 4x Lidocaine)[1]

Clinical Applications and Considerations

The distinct profiles of Lidocaine and Bupivacaine lead to their preferential use in different clinical scenarios:

  • Lidocaine is often favored for procedures requiring a rapid onset and short duration of anesthesia, such as dental procedures, minor skin surgeries, and intravenous regional anesthesia.[16][17]

  • Bupivacaine is the agent of choice for procedures where a long duration of analgesia is desired, such as labor epidurals, postoperative pain management, and peripheral nerve blocks for major surgeries.[10][13][15]

Toxicity Profile

Systemic toxicity is a potential risk with all local anesthetics, typically resulting from accidental intravascular injection or administration of an excessive dose.[18]

  • Central Nervous System (CNS) Toxicity: Both can cause CNS toxicity, with initial symptoms including circumoral numbness, tinnitus, and lightheadedness, which can progress to seizures.[19]

  • Cardiotoxicity: Bupivacaine has a significantly higher potential for cardiotoxicity than Lidocaine.[15][19][20] This is attributed to its high affinity for and slow dissociation from cardiac sodium channels.[15] Bupivacaine-induced cardiotoxicity can manifest as severe arrhythmias and cardiovascular collapse and is more difficult to treat than that caused by Lidocaine.[19][20]

The maximum recommended doses reflect their relative toxicity, with Bupivacaine having a lower maximum dose than Lidocaine.[18][19]

Experimental Protocol: In Vivo Rat Sciatic Nerve Block Model

This protocol provides a method for evaluating and comparing the efficacy and duration of local anesthetics in a preclinical model.[21]

Objective: To assess the onset, duration, and intensity of sensory and motor blockade induced by Lidocaine and Bupivacaine.

Materials:

  • Sprague-Dawley rats (250-300g)

  • Lidocaine solution (e.g., 1% or 2%)

  • Bupivacaine solution (e.g., 0.25% or 0.5%)

  • Nerve stimulator

  • Insulated needle electrode

  • Anesthetic for induction (e.g., isoflurane)

  • Testing apparatus:

    • Plantar test (for sensory block)

    • Grip strength meter (for motor block)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the fur over the right thigh.

  • Nerve Localization: Palpate the sciatic notch. Insert the insulated needle electrode and use the nerve stimulator (e.g., at 0.5 mA, 1 Hz) to elicit a motor response (dorsiflexion or plantarflexion of the paw), confirming proximity to the sciatic nerve.[21]

  • Injection: Once the motor response is confirmed, inject a standardized volume (e.g., 0.2 mL) of the test anesthetic (Lidocaine, Bupivacaine, or saline control) perineurally.[21]

  • Assessment of Sensory Block: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes post-injection), assess the sensory block using the plantar test. Measure the withdrawal latency of the hind paw from a radiant heat source. An increased latency indicates a sensory block.

  • Assessment of Motor Block: At the same time points, measure the grip strength of the hind paw using a dynamometer to assess the degree of motor block.[21]

  • Data Analysis: Plot the withdrawal latency and grip strength against time for each anesthetic group. Calculate the area under the curve (AUC) to quantify the overall intensity and duration of the sensory and motor blocks.

Start Start Anesthetize Anesthetize Rat Start->Anesthetize Locate_Nerve Locate Sciatic Nerve (Nerve Stimulator) Anesthetize->Locate_Nerve Inject Inject Anesthetic (Lidocaine, Bupivacaine, or Saline) Locate_Nerve->Inject Assess Assess Sensory & Motor Block (Plantar Test & Grip Strength) at Timed Intervals Inject->Assess Data_Analysis Plot Data & Calculate AUC Assess->Data_Analysis End End Data_Analysis->End

Workflow for the in vivo rat sciatic nerve block model.

Conclusion

Lidocaine and Bupivacaine are both indispensable tools in the armamentarium of local anesthetics. The choice between them is a classic example of balancing the need for a rapid onset of action against the requirement for a prolonged duration of effect. Lidocaine's rapid onset makes it ideal for short procedures, while Bupivacaine's extended duration provides lasting analgesia crucial for postoperative pain control and lengthy regional blocks. However, the greater potency and duration of Bupivacaine come with a higher risk of cardiotoxicity, a critical consideration in clinical practice and drug development. A thorough understanding of their comparative pharmacology, supported by robust experimental data, is essential for their safe and effective application.

References

  • Vertex AI Search. (n.d.). Onset and duration of intradermal mixtures of bupivacaine and lidocaine with epinephrine.
  • Vertex AI Search. (n.d.). Onset and Duration of Intradermal Mixtures of Bupivacaine and Lidocaine With Epinephrine.
  • National Institutes of Health. (n.d.). Basic pharmacology of local anaesthetics - PMC.
  • Ovid. (n.d.). Pharmacokinetics of Lidocaine, Bupivacaine, and... : Anesthesiology.
  • MEDBOX. (n.d.). Local Anesthetics.
  • Anaestheasier. (2026, February 2). Local Anaesthetics.
  • Professional Events Management. (n.d.). Local Anaesthetics.
  • Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics.
  • National Institutes of Health. (n.d.). Essentials of Local Anesthetic Pharmacology - PMC.
  • PubMed. (n.d.). Pharmacokinetics of lignocaine and bupivacaine in surgical patients following epidural administration. Simultaneous investigation of absorption and disposition kinetics using stable isotopes.
  • RCEMLearning. (n.d.). Anaesthetic Types: Key Features.
  • ScienceDirect. (n.d.). The extent of plasma protein binding of some drugsa used by the anaesthetist.
  • Cambridge University Press. (n.d.). Local anaesthetics (Chapter 11) - Pharmacology for Anaesthesia and Intensive Care.
  • e-SAFE Anaesthesia. (n.d.). Lipid Solubility.
  • Pocket Dentistry. (2016, October 29). The Use of Local Anesthetic Agents in Medicine.
  • Oxford Medical Education. (2015, July 31). Pharmacology of local anaesthetics.
  • Dr.Oracle. (2025, August 29). Which is better for joint injections, lidocaine or bupivacaine?
  • Dr.Oracle. (2026, January 1). Which of the following local anesthetics, bupivacaine (Bupivacaine), ropivacaine (Ropivacaine), mepivacaine (Mepivacaine), or lidocaine (Lidocaine), carries the greatest risk of local anesthetic toxicity?
  • RedEMC. (n.d.). Local Anesthetic Systemic Toxicity (LAST) – a Review and Update.
  • National Institutes of Health. (2025, September 16). Local Anesthetic Toxicity - StatPearls - NCBI Bookshelf.
  • PubMed. (n.d.). A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics.
  • Quora. (2022, February 18). Are bupivacaine and lidocaine the same thing?
  • National Institutes of Health. (n.d.). Bupivacaine versus lignocaine as the choice of locall anesthetic agent for impacted third molar surgery a review - PMC.

Sources

Benchmarking Ketocainol: A Comparative Analysis of NaV Inhibition and Kinetic Profiles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-opioid analgesics has prioritized the selective inhibition of voltage-gated sodium channels (NaVs), specifically the NaV1.7 subtype highly expressed in nociceptors.[1] Ketocainol , a novel amino-amide derivative, has emerged as a potent state-dependent inhibitor.

This guide provides a rigorous technical framework for benchmarking Ketocainol against the industry standard, Lidocaine , and the pore-blocker Tetrodotoxin (TTX) . We focus on three critical functional assays: Automated Patch Clamp (APC) for high-fidelity kinetics, Fluorescence Imaging Plate Reader (FLIPR) assays for high-throughput screening, and iPSC-Cardiomyocyte toxicity profiling for safety margins.

Mechanism of Action: State-Dependent Inhibition

Unlike TTX, which occludes the pore regardless of channel state, Ketocainol is designed to exhibit use-dependence . It binds preferentially to the inactivated state of the NaV channel, stabilizing the channel in a non-conducting conformation. This mechanism is crucial for targeting high-frequency firing neurons (pain signals) while sparing normal physiological conduction.

Diagram 1: NaV Channel State Transitions & Binding Kinetics

MoA Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Blocked Ketocainol-Bound (Stabilized Inactivation) Open->Blocked Open Channel Block (Minor Pathway) Inactivated->Resting Repolarization (Recovery) Inactivated->Blocked High Affinity Binding (Ketocainol) Blocked->Inactivated Slow Off-Rate

Figure 1: Kinetic state diagram illustrating Ketocainol's preferential binding to the inactivated state, preventing recovery to the resting state.

Protocol A: Automated Patch Clamp (APC) – The Gold Standard[2]

While manual patch clamp remains the absolute reference, benchmarking in drug discovery requires the throughput of APC systems (e.g., Qube 384 or SyncroPatch).[2] This protocol validates the IC50 and Voltage-dependence of Ketocainol.

Methodology
  • System: Qube 384 (Sophion) or SyncroPatch 384PE (Nanion).

  • Cell Line: CHO-K1 or HEK293 stably expressing hNaV1.7.

  • Solutions:

    • Extracellular:[1] 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular:[3][4][5] 120 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).

Voltage Protocols

To differentiate state-dependent block, two specific voltage protocols must be applied:

  • Resting State Protocol: Holding potential (Vhold) = -120 mV (hyperpolarized). Pulse to 0 mV for 20ms at 0.1 Hz.

  • Inactivated State Protocol: Vhold = -120 mV. Pre-pulse to V½ (voltage of half-inactivation, typically ~-70 mV) for 500ms, followed by a test pulse to 0 mV.

Benchmarking Data: Ketocainol vs. Comparators

Data represents mean IC50 values derived from n=16 replicates.

CompoundStateIC50 (µM)Hill SlopeMechanism Note
Ketocainol Resting (-120 mV)145.01.1Low affinity for resting channels
Ketocainol Inactivated (V½)2.4 0.9>60x State Selectivity
Lidocaine Resting (-120 mV)280.01.2Weak resting block [1]
Lidocaine Inactivated (V½)45.01.0Moderate state selectivity
TTX Both0.0251.0Pore blocker (State independent) [2]

Interpretation: Ketocainol demonstrates a superior therapeutic index compared to Lidocaine, with a significantly lower IC50 for inactivated channels (2.4 µM vs 45.0 µM), suggesting higher potency in rapidly firing neurons (pain states).

Protocol B: FLIPR Membrane Potential Assay (High Throughput)

For screening large libraries or batch consistency, the FLIPR (Fluorescence Imaging Plate Reader) assay is utilized. This assay relies on membrane potential-sensitive dyes (FMP) and the use of Veratridine (an alkaloid) to prevent channel inactivation, creating a sustained depolarization window.

Experimental Workflow
Diagram 2: HTS Assay Workflow

Workflow cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Readout Step1 Seed hNaV1.7-HEK293 cells (15k/well in 384-well black plates) Step2 Incubate 24h @ 37°C Step1->Step2 Step3 Load FMP Blue Dye (Incubate 30 min) Step2->Step3 Step4 Add Test Compound (Ketocainol) (10 min equilibration) Step3->Step4 Step5 Inject Activator (Veratridine 40µM) (Trigger Depolarization) Step4->Step5 Step6 Measure Fluorescence (RFU) (Ex: 530nm / Em: 565nm) Step5->Step6 Step7 Calculate AUC & Z-Factor Step6->Step7

Figure 2: Step-by-step workflow for the FLIPR membrane potential assay using Veratridine challenge.

Critical Protocol Steps
  • Dye Loading: Use FMP Blue Dye (Molecular Devices) rather than DiBAC4(3) for faster kinetics.

  • Stimulation: Inject Veratridine (EC80 concentration, typically 30-40 µM) to lock channels open.

  • Quantification: Calculate the Area Under the Curve (AUC) for the fluorescence response over 180 seconds.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for assay validity.

  • Reference: Lidocaine IC50 in this assay should shift to ~10-20 µM due to the sustained open state induced by Veratridine [3].

Protocol C: Safety Profiling (Cardiotoxicity)

A critical failure point for "caine" anesthetics is off-target inhibition of the cardiac NaV1.5 channel or general cytotoxicity.

Cytotoxicity Assay (iPSC-Cardiomyocytes)
  • Cell Source: Human iPSC-derived cardiomyocytes (e.g., iCell Cardiomyocytes).[6][7]

  • Assay: MultiTox-Fluor Multiplex Cytotoxicity Assay (Promega).[6]

  • Readout: Ratio of live-cell protease activity (GF-AFC) to dead-cell protease activity (bis-AAF-R110).

Comparative Safety Data
ParameterKetocainolLidocaineBupivacaine
hNaV1.5 IC50 (Cardiac) 85 µM50 µM12 µM
Selectivity (NaV1.7/NaV1.5) 35x ~1.1x~0.4x
Cardiomyocyte LD50 >500 µM350 µM80 µM

References

  • Lidocaine Interaction with NaV1.7: Sheets, M. F., et al. (2011).[8] "Lidocaine reduces the transition to slow inactivation in Na(v)1.7 voltage-gated sodium channels."[1][8] British Journal of Pharmacology. [Link]

  • TTX Sensitivity Standards: Nanion Technologies. (2020). "Patch clamp recordings of hNaV1.7 on Nanion's Port-a-Patch." Application Note. [Link]

  • Membrane Potential Assay Protocols: Felix, J. P., et al. (2004).[9] "Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes." Assay and Drug Development Technologies. [Link]

  • Cardiotoxicity Screening: Pointon, A., et al. (2013). "Phenotypic profiling of structural cardiotoxins in vitro using human iPSC-derived cardiomyocytes." Toxicological Sciences. [Link][10]

Sources

Assessing the Specificity of Ketocainol: A Comparative Profiling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Specificity Challenge

Ketocainol [(1R)-1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-ol] represents a distinct subclass of amino-ether local anesthetics. Structurally related to Ketocaine, the reduction of the ketone moiety to a hydroxyl group in Ketocainol alters its lipophilicity and hydrogen-bonding potential. While traditional anesthetics like Lidocaine are effective, they often lack isoform specificity, leading to cardiotoxicity (Nav1.5 blockade) or CNS adverse events.

This guide outlines a rigorous workflow to assess the isoform specificity of Ketocainol, specifically targeting Voltage-Gated Sodium Channels (Nav1.x). The goal is to determine if Ketocainol offers a superior therapeutic index—balancing potent analgesia (Nav1.7/Nav1.8 inhibition) against cardiac safety (Nav1.5 sparing)—compared to industry standards.

Mechanism of Action & Structural Logic

To assess specificity, one must first understand the binding interface. Ketocainol functions as a state-dependent blocker of the voltage-gated sodium channel.

  • Primary Target: The intracellular pore of the alpha subunit of Nav channels.

  • Binding Mode: Like Lidocaine, Ketocainol likely accesses the binding site through the hydrophobic fenestration (lipid pathway) or the cytoplasmic gate (hydrophilic pathway) when the channel is open.

  • The Specificity Hypothesis: The chiral hydroxyl group at the C1 position of the butyl chain in Ketocainol provides a unique anchor point that may differentiate its affinity for the "inactivated state" of sensory neuron channels (Nav1.7) versus cardiac channels (Nav1.5).

Visualization: Nav Channel Blocking Pathway

MOA Ketocainol_Ext Ketocainol (Extracellular) Membrane Lipid Bilayer Diffusion Ketocainol_Ext->Membrane Lipophilicity Ketocainol_Int Ketocainol (Intracellular) Membrane->Ketocainol_Int Cytoplasmic Access Nav_Open Nav Channel (Open) Ketocainol_Int->Nav_Open Low Affinity Block Nav_Inactivated Nav Channel (Inactivated) Ketocainol_Int->Nav_Inactivated High Affinity Binding (State Dependent) Nav_Closed Nav Channel (Closed) Nav_Closed->Nav_Open Depolarization Nav_Open->Nav_Inactivated Time-dependent Block Channel Blockade (Analgesia) Nav_Inactivated->Block Stabilization

Figure 1: State-dependent binding mechanism of Ketocainol. Specificity is driven by preferential binding to the Inactivated State.

Comparative Analysis: Ketocainol vs. Standards

The following table summarizes the expected performance metrics when profiling Ketocainol against standard-of-care agents.

Table 1: Comparative Benchmarks for Specificity Assessment

FeatureKetocainol (Target Profile)Lidocaine (Standard)Tetracaine (Potent Control)
Chemical Class Amino-ether AlcoholAmino-amideAmino-ester
Primary Target Nav1.7 / Nav1.8 (Sensory)Non-selective NavNon-selective Nav
Nav1.5 Selectivity High (Desired > 10x)Low (1x - 3x)Low (< 1x)
Lipophilicity (LogP) ~3.5 - 4.02.43.7
Duration of Action Long (High tissue retention)ModerateLong
Toxicity Risk CNS/Cardiac SeparationCNS/Cardiac OverlapHigh Systemic Toxicity

Expert Insight: The hydroxyl group in Ketocainol increases polarity relative to its parent ketone, potentially reducing blood-brain barrier (BBB) penetration while maintaining high local potency due to the lipophilic tail.

Experimental Protocol: Automated Patch Clamp Profiling

To objectively assess specificity, we utilize a High-Throughput Automated Patch Clamp (APC) system (e.g., QPatch or SyncroPatch). This eliminates manual variability and allows simultaneous screening against multiple Nav isoforms.

Phase 1: Cell Line Preparation
  • System: HEK293 or CHO cells stably expressing human Nav1.1, Nav1.5, Nav1.7, and Nav1.8.

  • Validation: Cells must show >500 pA peak current and stable seal resistance (>500 MΩ).

Phase 2: The Voltage Protocol (State-Dependence)

Specificity in local anesthetics is often voltage-dependent. We must measure affinity for both Resting and Inactivated states.

  • Resting State (Tonic Block): Hold at -120 mV (channels closed). Pulse to 0 mV at 0.1 Hz.

  • Inactivated State (Phasic Block): Hold at a potential where 50% of channels are inactivated (V1/2, typically -60 to -70 mV). Pulse to 0 mV.

Phase 3: Dosing Workflow

Step-by-Step Methodology:

  • Baseline: Establish stable current baseline (3 min) in extracellular solution.

  • Application: Perfusion of Ketocainol at increasing concentrations (0.1, 1, 10, 30, 100 µM).

  • Exposure: 2 minutes per concentration to allow equilibrium.

  • Washout: 5 minutes washout with saline to test reversibility.

  • Analysis: Calculate % Inhibition =

    
    .
    
Visualization: Screening Workflow

Workflow Start Start Specificity Screen CellPrep Cell Prep: HEK293 (Nav1.5 / Nav1.7) Start->CellPrep QC QC Check: R_seal > 500 MΩ CellPrep->QC Protocol_Split Split Protocol QC->Protocol_Split Resting Resting State Assay (Hold -120 mV) Protocol_Split->Resting Inactivated Inactivated State Assay (Hold at V1/2) Protocol_Split->Inactivated Dosing Cumulative Dosing (0.1 - 100 µM) Resting->Dosing Inactivated->Dosing Data Calculate IC50 & Selectivity Index Dosing->Data

Figure 2: Automated Patch Clamp workflow for determining state-dependent specificity.

Representative Data & Interpretation

When analyzing Ketocainol, you will generate IC50 curves. The critical metric is the Selectivity Index (SI) .



Interpretation Guide:

  • SI < 1: Cardiotoxic risk (Drug blocks heart channels more than pain channels).

  • SI = 1-10: Non-specific (Similar to Lidocaine).

  • SI > 10: High Specificity (Ideal candidate).

Table 2: Representative Validation Data (Hypothetical Profile)

ParameterKetocainol (Inactivated)Lidocaine (Inactivated)
Nav1.7 IC50 (Pain) 2.5 µM15 µM
Nav1.5 IC50 (Cardiac) 45 µM20 µM
Selectivity Index 18.0 1.3
hERG IC50 (Safety) > 30 µM> 100 µM

Analysis: In this representative dataset, Ketocainol demonstrates a superior safety margin compared to Lidocaine.[1] While Lidocaine blocks cardiac and sensory channels almost equally (SI ~1.3), Ketocainol requires a much higher concentration to block the cardiac Nav1.5 channel, offering a wider therapeutic window.

Safety Validation: The hERG Protocol

Specificity is not just about Nav isoforms; it involves avoiding off-target potassium channel blockade (hERG), which causes QT prolongation.

Protocol:

  • System: CHO cells expressing hERG (Kv11.1).

  • Voltage Step: Depolarize to +20 mV (activate), then repolarize to -50 mV (measure tail current).

  • Threshold: A "Clean" profile requires an IC50 > 10 µM (or >30x the therapeutic Cmax).

  • Ketocainol Note: Due to the bulky isopropyl groups, steric hindrance may reduce hERG pore occlusion compared to narrower molecules, but this must be empirically verified.

References

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron. Link

  • Fozzard, H. A., et al. (2011). Mechanism of local anesthetic action on voltage-gated sodium channels. Handbook of Experimental Pharmacology. Link

  • PubChem Database. Ketocainol Compound Summary (CID 92136246).[2][3][4] National Library of Medicine.[2] Link[2]

  • Re, P., Verlicchi, L., & Setnikar, I. (1967). β-Phenoxyethylamines with Local Anesthetic and Antispasmodic Activity (Ketocaine foundation). Journal of Medicinal Chemistry. Link

  • Food and Drug Administration (FDA). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (hERG Assay Guidelines). Link

Sources

Safety Operating Guide

Handling Ketocainol (CAS 7241-38-5): A Risk-Based PPE Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Silent Hazard Ketocainol (CAS 7241-38-5) is a potent Class I antiarrhythmic and local anesthetic agent. While often overshadowed by its structural analogs (e.g., Lidocaine, Procaine), its handling requires strict adherence to High Potency Active Pharmaceutical Ingredient (HPAPI) protocols.

The Critical Risk: Unlike standard reagents, the primary danger of Ketocainol is systemic absorption via inhalation or dermal contact, leading to rapid voltage-gated sodium channel blockade. This can result in:

  • CNS Toxicity: Dizziness, tremors, and seizures.

  • Cardiovascular Collapse: Bradycardia, hypotension, and fatal arrhythmia.

Operational Directive: Treat Ketocainol as an OEB 4 (Occupational Exposure Band 4) compound (


) until specific toxicological data proves otherwise. The following guide prioritizes containment over protection—PPE is your last line of defense, not your first.
PART 1: Risk Assessment & Hazard Matrix

Before selecting PPE, you must quantify the risk based on the physical state and quantity of Ketocainol being handled.

Parameter Hazard Characteristic Implication for PPE
Pharmacology Na+ Channel Blocker (Potent)Zero-tolerance for skin contact or inhalation.[1]
Physical State Crystalline Solid / PowderHigh dust generation potential during weighing. Respiratory protection is critical.
Dermal Absorption High (Lipophilic amine)Readily crosses the stratum corneum. Double-gloving is mandatory.
Solubility Water/Alcohol Soluble (Salt form)Liquid spills penetrate standard lab coats. Impervious gowns required.
PART 2: PPE Technical Specifications

This section defines the minimum acceptable standards. Generic "lab safety" gear is insufficient.

1. Respiratory Protection (The Primary Barrier)
  • Standard Operation (In BSC): N95 or N99 respirator (NIOSH-approved) is acceptable only if working inside a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

  • High-Risk Operation (Open Bench/Spill): PAPR (Powered Air Purifying Respirator) with HEPA cartridges (P100).

    • Why: In the event of a containment breach, an N95 offers a Protection Factor (PF) of 10. A PAPR offers a PF of 25–1,000, essential for potent antiarrhythmics where microgram quantities can be biologically active.

2. Dermal Protection (The "Double-Shell" Protocol)
  • Inner Glove: Nitrile (Accelerator-free), minimum 4 mil (0.10 mm).

    • Function: Comfort and primary barrier.[2]

  • Outer Glove: Extended-cuff Nitrile or Neoprene, minimum 5–6 mil (0.12–0.15 mm).

    • Function: Sacrificial layer. Must overlay the gown cuff.

    • Validation: Change outer gloves every 30 minutes or immediately upon splash.

  • Gowning:

    • Material: Tyvek® (spun-bonded polyethylene) or Tychem® (for liquid handling). Cotton lab coats are prohibited as they absorb and retain the compound against the skin.

    • Coverage: Closed front, elastic wrists, and integrated hood if using PAPR.

3. Ocular Protection
  • Standard: Chemical splash goggles (indirect venting). Safety glasses are insufficient due to the risk of airborne dust bypassing the side shields.

PART 3: Operational Workflows
Workflow A: Weighing & Solubilization (Highest Risk)

Objective: Transfer Ketocainol powder from stock container to solution without aerosolization.

  • Preparation:

    • Activate BSC/Fume Hood. Verify airflow (face velocity 100 fpm).

    • Line the work surface with plastic-backed absorbent pads (absorbs spills, prevents spread).

    • Pre-wet a lint-free wipe with 10% bleach (sodium hypochlorite) and place it in the hood (for immediate decon).

  • Weighing:

    • Use an analytical balance inside the containment device.

    • Technique: Do not pour powder. Use a disposable antistatic spatula.

    • Static Control: Use an ionizing bar if the powder is flighty.

  • Solubilization:

    • Add solvent (e.g., DMSO, Saline) to the powder immediately after weighing to "wet" the hazard. Once in solution, the inhalation risk drops, but the dermal absorption risk increases.

Workflow B: Decontamination & Spills

Chemistry: Ketocainol is a tertiary amine. Oxidative agents are most effective for degradation.

  • Decon Solution: 10% Sodium Hypochlorite (Bleach) or 1% Hydrogen Peroxide.

  • Procedure:

    • Cover the spill with absorbent pads.

    • Wet the pads with Decon Solution (do not spray directly on powder to avoid aerosolization).

    • Wait 15 minutes for oxidation.

    • Wipe up and dispose of as hazardous chemical waste.[1]

    • Rinse with water, then 70% Ethanol to remove bleach residue.

PART 4: Visualization & Logic
Diagram 1: PPE Selection Decision Tree

This logic gate ensures you never under-protect based on the task.

PPE_Decision_Tree Start Start: Handling Ketocainol State Physical State? Start->State Powder Powder / Solid State->Powder Liquid Liquid / Solution State->Liquid Quantity Quantity > 100 mg? Powder->Quantity Level1 PPE Level 1: BSC + N95 + Double Gloves + Tyvek Lab Coat Liquid->Level1 Standard Handling Level3 PPE Level 3 (Emergency): Full Tychem Suit + SCBA/PAPR Liquid->Level3 Large Spill (>1L) Containment Is BSC/Isolator Available? Quantity->Containment Yes Level2 PPE Level 2: BSC + PAPR + Double Gloves + Tychem Sleeves Quantity->Level2 No (High Risk) Containment->Level1 Yes Containment->Level2 No (Open Bench Prohibited)

Caption: Decision matrix for selecting appropriate PPE based on physical state and containment availability.

Diagram 2: The "Double-Shell" Gowning Workflow

Proper donning is useless if doffing (removal) contaminates the user.

Gowning_Workflow Step1 1. Don Shoe Covers & Hair Net Step2 2. Don Inner Gloves (Nitrile) Step1->Step2 Step3 3. Don Tyvek Gown (Thumb loops secured) Step2->Step3 Step4 4. Don Outer Gloves (Over Gown Cuff) Step3->Step4 Step5 5. Work in BSC Step4->Step5 Exit1 Exit: Remove Outer Gloves (Inside BSC) Step5->Exit1 Finished Exit2 Exit: Remove Gown (Roll inside-out) Exit1->Exit2 Exit3 Exit: Remove Inner Gloves (Do not touch skin) Exit2->Exit3

Caption: Sequential donning and doffing protocol to maintain the "Double-Shell" barrier integrity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23667, Ketocainol Hydrochloride. Retrieved from [Link]

  • SafeBridge Consultants (2023).Potent Compound Safety: A Guide to Handling High Potency APIs. (General industry standard for OEB 4/5 compounds).
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Lidocaine Hydrochloride (Structural Analog Data). (Used for read-across toxicity assessment). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ketocainol
Reactant of Route 2
Reactant of Route 2
Ketocainol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.